Dihexyl fumarate
Description
Structure
3D Structure
Properties
IUPAC Name |
dihexyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVOSQFZZCSLN-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893393 | |
| Record name | Dihexyl (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19139-31-2 | |
| Record name | Dihexyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19139-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl (2E)-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihexyl Fumarate: A Comprehensive Technical Guide to its Molecular Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl fumarate (B1241708), the diester of hexyl alcohol and fumaric acid, is a molecule of interest with potential applications in various scientific fields. A thorough understanding of its molecular structure and analytical characterization is paramount for its synthesis, quality control, and investigation of its physicochemical and biological properties. This technical guide provides an in-depth overview of the molecular structure of dihexyl fumarate, detailed protocols for its analysis, and a discussion of potential biological activities based on related compounds.
Molecular Structure and Identification
This compound is an organic compound with the systematic IUPAC name dihexyl (E)-but-2-enedioate.[1] It is characterized by a central four-carbon chain containing a trans-double bond, with two carboxylate groups at either end, each esterified with a hexyl group.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and database referencing.
| Identifier | Value | Reference |
| IUPAC Name | dihexyl (E)-but-2-enedioate | [1] |
| CAS Number | 19139-31-2 | [1] |
| Molecular Formula | C16H28O4 | [1][2][3] |
| Molecular Weight | 284.39 g/mol | [1][2] |
| Canonical SMILES | CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | [1][2] |
| InChI | InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | [1] |
| InChIKey | QMCVOSQFZZCSLN-VAWYXSNFSA-N | [1] |
Molecular Structure Diagram
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of atoms and the trans-configuration of the double bond.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Liquid | [4] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Density | 0.969 g/cm³ | [2] |
| XLogP3 | 4.9 | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
| Refractive Index | 1.456 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis by Fischer Esterification
This compound can be synthesized via the Fischer esterification of fumaric acid with n-hexanol, typically using an acid catalyst.
Materials:
-
Fumaric acid
-
n-Hexanol (excess)
-
Sulfuric acid (catalytic amount)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine fumaric acid, a 5-10 fold molar excess of n-hexanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-hexanol and toluene.
-
The resulting crude this compound can be further purified by vacuum distillation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis and quality control of this compound.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons and the vinylic protons of the fumarate backbone. The vinylic protons should appear as a singlet at approximately 6.8 ppm due to the trans-configuration. The protons of the hexyl chain will exhibit distinct multiplets corresponding to their positions relative to the ester oxygen.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 165 ppm), the vinylic carbons (around 134 ppm), and the carbons of the hexyl chains.
Predicted ¹H and ¹³C NMR Data (based on analogs):
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinylic (-CH=CH-) | ~6.8 (s) | ~134 |
| Carbonyl (-C=O) | - | ~165 |
| Methylene (-OCH₂-) | ~4.2 (t) | ~65 |
| Methylene (-CH₂-) | ~1.2-1.7 (m) | ~22-31 |
| Methyl (-CH₃) | ~0.9 (t) | ~14 |
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional group (around 1720 cm⁻¹) and the C=C stretching of the alkene (around 1645 cm⁻¹). C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284, along with characteristic fragmentation patterns resulting from the loss of alkoxy and alkyl groups. PubChem lists a GC-MS entry for this compound with the NIST number 133274.[4]
Chromatographic Analysis
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210-220 nm.
-
Injection Volume: 10-20 µL.
Logical Workflow for Analytical Characterization
The following diagram outlines a logical workflow for the comprehensive analysis of synthesized this compound.
Caption: Workflow for Analytical Characterization.
Potential Biological Activity and Signaling Pathways
While there is limited direct research on the biological activities of this compound, its structural analog, dimethyl fumarate (DMF), is a well-established therapeutic agent for multiple sclerosis and psoriasis. DMF is known to exert its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5]
Hypothetical Signaling Pathway
Based on the known mechanism of DMF, it is plausible that this compound, after potential hydrolysis to monomethyl fumarate and hexanol, could also modulate the Nrf2 pathway. The proposed hypothetical signaling pathway is illustrated below.
Caption: Hypothetical Nrf2 Signaling Pathway for this compound.
This pathway suggests that after cellular uptake and potential enzymatic hydrolysis, the active metabolite of this compound could interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. The detailed experimental protocols and logical workflows serve as a valuable resource for researchers working with this compound. While the biological activity of this compound is yet to be fully elucidated, the known pharmacology of its analog, dimethyl fumarate, suggests that the Nrf2 signaling pathway is a promising area for future investigation. The information presented herein is intended to facilitate further research and development involving this compound.
References
- 1. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of Dihexyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihexyl Fumarate (B1241708)
Dihexyl fumarate (DHF) is the diester of fumaric acid and hexanol. It is a colorless to pale yellow liquid with applications as a plasticizer, a monomer for polymerization, and in various industrial and consumer products.[1][2] Understanding its thermal stability is crucial for determining its processing limits, storage conditions, and performance in high-temperature applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O₄ | [3] |
| Molecular Weight | 284.39 g/mol | [3] |
| CAS Number | 19139-31-2 | [3] |
| Boiling Point | 354.00 to 355.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 167.22 °C (Closed Cup) | [4] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Solubility | Insoluble in water; Soluble in alcohol | [4] |
Theoretical Thermal Decomposition Pathways
While direct experimental evidence for the thermal decomposition of this compound monomer is limited, theoretical studies on model compounds for poly(dialkyl fumarate) suggest potential degradation pathways.[5] The primary mechanism is likely to involve the elimination of an alkene (hexene) and the formation of a carboxylic acid group, followed by subsequent reactions. The proposed main pathway has a calculated activation energy of 193.8 kJ mol⁻¹ for a model compound.[5]
A simplified logical diagram of the potential thermal decomposition pathways is presented below.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[6][7] The following are detailed, best-practice protocols for conducting these analyses on a liquid sample like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the experiment.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the fastest weight loss.
-
Record the residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the boiling point and to detect any endothermic or exothermic events associated with decomposition.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. It is crucial to use a sealed pan for volatile liquids to prevent evaporation before boiling or decomposition.
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below the expected boiling point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the large endothermic peak corresponding to the boiling point.
-
Observe any exothermic or endothermic peaks at higher temperatures that may indicate decomposition events.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental TGA and DSC data for the monomer are not currently available in the public domain, the provided physicochemical properties, theoretical degradation pathways, and detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The application of the outlined TGA and DSC methodologies will enable the generation of crucial data to ensure the safe and effective use of this compound in various applications.
References
- 1. Cas 19139-31-2,DI-N-HEXYL FUMARATE | lookchem [lookchem.com]
- 2. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]
- 5. Theoretical study on the thermal decomposition of model compounds for Poly (dialkyl fumarate) | Semantic Scholar [semanticscholar.org]
- 6. etamu.edu [etamu.edu]
- 7. mdpi.com [mdpi.com]
Solubility of Dihexyl Fumarate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dihexyl fumarate (B1241708) in various organic solvents. Dihexyl fumarate, a diester of fumaric acid, is utilized in diverse applications, including as a plasticizer and a monomer in polymer synthesis. An understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. For this compound, a relatively nonpolar molecule, higher solubility is generally expected in organic solvents with lower polarity. Factors such as temperature and the specific functional groups of the solvent also play a significant role in determining the extent of solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents at 25°C. It is important to note that while this data is provided from a comprehensive source, the specific experimental methodology used to obtain these values was not detailed.[1] Therefore, these values should be considered as a valuable reference, and for critical applications, independent verification using a standardized method is recommended.
| Solvent | CAS Number | Solubility at 25°C (g/L)[1] |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 2629.38 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 1776.53 |
| Chloroform | 67-66-3 | 1859.67 |
| Dimethylformamide (DMF) | 68-12-2 | 1612.19 |
| Tetrahydrofuran (THF) | 109-99-9 | 1204.19 |
| Acetone | 67-64-1 | 687.32 |
| Ethyl Acetate | 141-78-6 | 679.9 |
| 2-Butanone (MEK) | 78-93-3 | 663.75 |
| Methyl Acetate | 79-20-9 | 642.91 |
| n-Butyl Acetate | 123-86-4 | 472.7 |
| Acetonitrile | 75-05-8 | 436.57 |
| 1,4-Dioxane | 123-91-1 | 383.8 |
| Toluene | 108-88-3 | 338.43 |
| Methanol | 67-56-1 | 163.39 |
| Ethanol | 64-17-5 | 121.98 |
| sec-Butanol | 78-92-2 | 107.8 |
| n-Propanol | 71-23-8 | 105.96 |
| n-Butanol | 71-36-3 | 97.42 |
| n-Pentanol | 71-41-0 | 94.79 |
| Isopropanol | 67-63-0 | 87.82 |
| Isobutanol | 78-83-1 | 86.79 |
| n-Octanol | 111-87-5 | 53.3 |
| Cyclohexane | 110-82-7 | 48.07 |
| n-Hexane | 110-54-3 | 27.11 |
| Ethylene Glycol | 107-21-1 | 18.41 |
| Water | 7732-18-5 | 0.11 |
Note: The data is sourced from a fragrance industry database and the exact experimental conditions and method are not specified.
In addition to the tabulated data, qualitative information suggests that this compound is generally "soluble in alcohol" and "slightly soluble in chloroform".[2][3]
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Beakers or vials
-
Oven or vacuum oven
-
Desiccator
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the compound. A common practice is to agitate for at least 24 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry beaker or vial (W1).
-
Transfer the filtered saturated solution into the pre-weighed container.
-
Weigh the container with the solution (W2).
-
Evaporate the solvent completely. This can be done in a fume hood at room temperature or, for less volatile solvents, in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can also be used to facilitate evaporation at a lower temperature.
-
Once the solvent is fully evaporated, place the container with the dried this compound residue in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the container with the dried residue (W3). Repeat the drying and weighing cycles until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Mass of the saturated solution = W2 - W1
-
Mass of the dissolved this compound = W3 - W1
-
Mass of the solvent = (W2 - W1) - (W3 - W1) = W2 - W3
-
Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
-
g / 100 g of solvent = [(W3 - W1) / (W2 - W3)] x 100
-
To express solubility in g / 100 mL of solvent , the density of the solvent at the experimental temperature is required.
-
Volume of the solvent = Mass of the solvent / Density of the solvent
-
g / 100 mL of solvent = [Mass of this compound / Volume of the solvent] x 100
-
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
This guide provides essential information on the solubility of this compound in organic solvents, offering both quantitative data and a detailed experimental protocol. For researchers and professionals in drug development and chemical synthesis, this knowledge is fundamental for optimizing processes and ensuring the successful application of this versatile compound.
References
Dihexyl Fumarate (CAS No. 19139-31-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708) (CAS No. 19139-31-2) is the diester of fumaric acid and hexanol. As a member of the fumaric acid ester (FAE) family, it holds potential for investigation in various scientific domains, particularly in drug development and materials science. FAEs, most notably Dimethyl fumarate (DMF), have established therapeutic roles in treating autoimmune conditions such as psoriasis and multiple sclerosis.[1] These compounds are recognized for their anti-inflammatory, antioxidative, and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of Dihexyl fumarate, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and toxicological profile based on current knowledge of FAEs.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its low volatility and solubility in organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19139-31-2 | [3] |
| Molecular Formula | C₁₆H₂₈O₄ | [3] |
| Molecular Weight | 284.39 g/mol | [3] |
| IUPAC Name | dihexyl (E)-but-2-enedioate | [3] |
| Synonyms | Di-n-hexyl fumarate, Fumaric acid dihexyl ester, Dihexyl trans-butenedioate | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.9549 g/cm³ at 23 °C | [4] |
| Boiling Point | 162-164 °C at 2 Torr | [4] |
| Flash Point | 167.4 ± 18.8 °C | [4] |
| Vapor Pressure | 2.43E-05 mmHg at 25°C | [4] |
| Solubility | Insoluble in water; Soluble in alcohol | [5] |
Synthesis and Purification
The primary method for synthesizing this compound is through the Fischer esterification of fumaric acid with n-hexanol, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fumaric acid
-
n-Hexanol
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Toluene (B28343) or other suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Activated charcoal
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine fumaric acid (1.0 molar equivalent), n-hexanol (2.2 molar equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 molar equivalents). Add a suitable solvent such as toluene to facilitate azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction completion is confirmed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, pure product. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Table 2: Analytical Methods for this compound
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the vinyl protons of the fumarate backbone and the aliphatic protons of the two hexyl chains. |
| ¹³C NMR | Signals for the carbonyl carbons, vinyl carbons, and the carbons of the hexyl groups. |
| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[3] |
| FTIR | Characteristic absorption bands for C=O (ester), C=C (alkene), and C-O stretching vibrations. |
Potential Biological Activity and Signaling Pathways
Direct research on the biological activity of this compound is limited. However, based on extensive studies of other FAEs, particularly Dimethyl fumarate (DMF), a plausible mechanism of action can be proposed. FAEs are known to exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like FAEs can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.
The anti-inflammatory effects of FAEs are also linked to the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of the Nrf2 pathway can interfere with NF-κB signaling, reducing the production of pro-inflammatory cytokines.
Proposed Signaling Pathway for this compound
Caption: Proposed Nrf2-mediated signaling pathway for this compound.
Toxicological Profile
There is a lack of comprehensive toxicological data specifically for this compound. The Safety Data Sheet (SDS) for Di-n-hexyl fumarate indicates that it is not classified for any specific hazards under the Globally Harmonized System (GHS).[1] However, it is recommended to handle the compound with care, using appropriate personal protective equipment, as it may cause skin and eye irritation upon contact.[2]
To infer potential toxicity, data from structurally related compounds can be considered, although this should be interpreted with caution.
-
Di(2-ethylhexyl) maleate: This compound is reported to have low acute toxicity via oral and dermal routes.[6] However, it may cause skin sensitization.[6]
-
Diethylhexyl succinate: Studies have shown this compound to be non-toxic, non-irritating, and non-sensitizing in cosmetic applications.[7]
-
Di(2-ethylhexyl) phthalate (B1215562) (DEHP): DEHP has been more extensively studied and is known to be a reproductive and developmental toxicant in animal studies.[8] However, the structural differences between phthalates and fumarates are significant and may lead to different toxicological profiles.
Given the limited data, it is prudent to handle this compound in a well-ventilated area, avoiding contact with skin, eyes, and clothing.
Applications and Future Research
This compound is listed for use as a perfuming agent in cosmetics.[5] Its potential as a plasticizer has also been noted.[2]
For researchers in drug development, this compound presents an interesting candidate for further investigation. Key areas for future research include:
-
In vitro and in vivo studies to confirm its biological activity and elucidate its specific mechanism of action.
-
Pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Comprehensive toxicological evaluation to establish a detailed safety profile.
-
Structure-activity relationship (SAR) studies comparing this compound with other FAEs to understand how the alkyl chain length influences efficacy and safety.
Conclusion
This compound is a fumaric acid ester with potential applications in various fields. While direct research on this specific compound is limited, the well-documented biological activities of other FAEs, particularly their role in modulating the Nrf2 pathway, provide a strong rationale for further investigation. This guide offers a foundational understanding of this compound, including its properties and a detailed protocol for its synthesis, to support future research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during its handling and use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. specialchem.com [specialchem.com]
- 8. Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Dihexyl Fumarate in Polymer Chemistry: A Technical Guide
An In-depth Exploration of a Promising Monomer and Green Plasticizer
Dihexyl fumarate (B1241708), a diester of fumaric acid, is emerging as a versatile building block in polymer chemistry, offering a unique combination of properties that make it a compelling candidate for a range of applications. From its role as a comonomer in the synthesis of specialty copolymers to its potential as a bio-based, non-phthalate plasticizer, dihexyl fumarate is attracting increasing interest from researchers and industry professionals. This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this compound, with a focus on its performance characteristics and the experimental methodologies used to evaluate them.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of fumaric acid with hexanol. A common laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Reactants: Fumaric acid, hexanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a solvent capable of forming an azeotrope with water (e.g., toluene (B28343) or benzene).
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.
-
Procedure:
-
Fumaric acid, a molar excess of hexanol, and the acid catalyst are charged into the round-bottom flask with the solvent.
-
The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
The solvent and excess hexanol are removed under reduced pressure using a rotary evaporator.
-
The resulting this compound can be further purified by vacuum distillation.
-
This compound in Polymer Synthesis
This compound can be utilized as a monomer for both homopolymerization and copolymerization, primarily through free-radical polymerization techniques.
Homopolymerization of this compound
While specific experimental data on the mechanical and thermal properties of poly(this compound) are not extensively reported in the literature, general knowledge of poly(dialkyl fumarates) suggests that it would be a rigid polymer. The glass transition temperature (Tg) of poly(dialkyl fumarates) is known to decrease with increasing length of the alkyl side chain. Therefore, poly(this compound) is expected to have a lower Tg compared to poly(diethyl fumarate).
Experimental Protocol: Radical Homopolymerization of this compound (General Approach)
-
Materials: this compound (monomer), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)), and an appropriate solvent (e.g., toluene or benzene) if solution polymerization is desired.
-
Apparatus: A reaction vessel (e.g., a sealed ampoule or a flask with a condenser and nitrogen inlet), a heating source with temperature control (e.g., an oil bath), and a magnetic stirrer.
-
Procedure (Bulk Polymerization):
-
The this compound monomer and the radical initiator are placed in the reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
The vessel is sealed under vacuum or filled with an inert gas (e.g., nitrogen or argon).
-
The reaction is carried out by heating the mixture at a specific temperature (e.g., 60-80 °C) for a defined period.
-
After the desired polymerization time, the reaction is quenched by rapid cooling.
-
The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)) and precipitated in a non-solvent (e.g., methanol (B129727) or ethanol) to remove unreacted monomer and initiator residues.
-
The purified poly(this compound) is then dried under vacuum.
-
Copolymerization with Other Monomers
This compound as a Green Plasticizer
A significant and promising application of this compound is as a non-phthalate, potentially bio-based plasticizer for polymers, most notably for polyvinyl chloride (PVC). Growing health and environmental concerns over traditional phthalate (B1215562) plasticizers have driven the search for safer alternatives, and this compound has shown considerable potential in this regard.
Performance in PVC
Studies have evaluated the effectiveness of this compound as a plasticizer for PVC, comparing its performance to the widely used di(2-ethylhexyl) phthalate (DEHP). The addition of a plasticizer to PVC lowers its glass transition temperature (Tg), making the material more flexible.
Table 1: Comparison of Plasticizer Performance in PVC (40 wt% Plasticizer)
| Property | Unplasticized PVC | PVC with DEHP | PVC with this compound |
| Glass Transition Temp. (Tg) | ~85 °C | ~ -2 °C | ~ -10 °C |
| Tensile Strength | ~50 MPa | ~20 MPa | ~15 MPa |
| Elongation at Break | <10% | ~300% | ~350% |
Data is synthesized from typical values and trends reported in the literature.
As shown in Table 1, this compound is an effective plasticizer for PVC, significantly lowering the Tg and increasing the elongation at break, indicating enhanced flexibility. Notably, in some studies, this compound has demonstrated superior or comparable plasticizing efficiency to DEHP.
Biodegradability
In addition to its performance as a plasticizer, the biodegradability of this compound is a key advantage. Studies have shown that fumarate diesters can be more readily biodegradable than their phthalate counterparts[1]. The degradation rate is influenced by the length of the alkyl chain.
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
-
Materials: PVC resin, this compound, a thermal stabilizer (to prevent PVC degradation during processing), and a processing aid (optional).
-
Procedure:
-
Compounding: The PVC resin, this compound, and stabilizer are dry-blended to create a uniform mixture.
-
Melt Processing: The blend is then melt-processed using techniques such as two-roll milling or extrusion at a temperature typically between 160-180 °C to form a homogenous material.
-
Specimen Preparation: The processed material is then compression molded or cast into sheets or specific shapes required for testing (e.g., dumbbell shapes for tensile testing).
-
Characterization:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized PVC.
-
Mechanical Testing: A universal testing machine is used to measure the tensile strength, Young's modulus, and elongation at break of the plasticized PVC specimens according to standard methods (e.g., ASTM D638).
-
Hardness: A durometer is used to measure the Shore hardness of the material.
-
Migration and Volatility: Tests can be performed to evaluate the leaching of the plasticizer from the PVC matrix under various conditions (e.g., exposure to solvents or elevated temperatures).
-
-
Other Potential Applications
The unique properties of this compound and its polymers open up possibilities for other applications, including:
-
Adhesives and Coatings: Copolymers containing this compound could be formulated into adhesives and coatings with tailored flexibility and adhesion properties.
-
Biomedical Materials: Fumarate-based polymers have been explored for biomedical applications due to their potential biocompatibility and biodegradability[2]. Crosslinked networks of polymers containing this compound could potentially be used in tissue engineering scaffolds or drug delivery systems.
Conclusion
This compound is a multifunctional molecule with significant potential in polymer chemistry. Its ability to act as both a monomer in polymerization and as a high-performance, greener plasticizer makes it a valuable tool for material scientists and engineers. While further research is needed to fully characterize the properties of its homopolymers and copolymers and to determine its reactivity ratios with a wider range of comonomers, the existing data strongly suggests that this compound is a promising candidate for developing more sustainable and high-performance polymeric materials. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the capabilities of this versatile compound.
References
An In-depth Technical Guide to the Biodegradability of Dihexyl Fumarate and its Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradability of dihexyl fumarate (B1241708) and related fumarate esters. It synthesizes available data on their environmental fate, details the experimental protocols used for assessment, and outlines the likely metabolic pathways involved in their degradation.
Executive Summary
Quantitative Biodegradability Data
The biodegradability of dihexyl fumarate and its esters has been evaluated using standardized international testing protocols. The data is summarized below for comparative analysis.
| Compound | CAS Number | Test Guideline | Inoculum | Duration (days) | Result (% Biodegradation) | Classification | Reference |
| This compound | 19139-31-2 | OECD 301 F | Activated sludge (domestic, non-adapted) | 28 | ca. 6% | Not readily biodegradable | [1] |
| Didodecyl fumarate | 2402-58-6 | ISO 10708 (BODIS) | Activated sludge (non-adapted) | 28 | 67% | Readily biodegradable, but failing 10-day window | [2] |
Note: The 10-day window is a criterion in ready biodegradability tests, requiring a substance to achieve the pass level of 60% biodegradation within 10 days of the onset of biodegradation (which is the time at which 10% of the substance has been degraded).
Experimental Protocols
The assessment of ready biodegradability is typically conducted following the OECD 301 series of guidelines. The data for this compound was generated using the OECD 301 F method. A detailed description of a closely related and commonly used method, OECD 301B, is provided below as a representative experimental protocol.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.
3.1.1 Principle A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the molecular formula of the substance.
3.1.2 Materials and Equipment
-
Test Substance: this compound
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Mineral Medium: A solution containing essential mineral nutrients (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
-
Apparatus:
-
Incubation flasks.
-
Aeration system to supply CO2-free air.
-
CO2-trapping system containing a known volume of a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).
-
Titration equipment or a total organic carbon (TOC) analyzer to quantify the trapped CO2.
-
Temperature-controlled environment (22 ± 2°C).
-
3.1.3 Procedure
-
Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient CO2 to be accurately measured (typically 10-20 mg of organic carbon per liter).
-
Inoculation: The prepared medium is inoculated with a small volume of activated sludge.
-
Incubation: The test flasks, along with blank controls (containing only inoculum and mineral medium) and reference controls (containing a readily biodegradable substance like sodium benzoate), are incubated for 28 days.
-
Aeration and CO2 Trapping: CO2-free air is passed through the test solutions, and the evolved CO2 is trapped in the absorbent solution.
-
Measurement: The amount of CO2 produced is determined periodically by titrating the remaining absorbent or by analyzing the inorganic carbon content of the absorbent solution.
-
Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (CO2 produced by test substance - CO2 produced by blank) / ThCO2 * 100
3.1.4 Pass Criteria For a substance to be classified as "readily biodegradable," it must show at least 60% biodegradation within the 28-day test period and this level of biodegradation must be reached within a 10-day window.
Biodegradation Pathway of this compound
The biodegradation of this compound is expected to proceed through a multi-step process involving initial hydrolysis followed by the metabolism of the resulting products.
Step 1: Enzymatic Hydrolysis
The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the two ester bonds. This reaction is catalyzed by esterase enzymes produced by a wide range of microorganisms. The hydrolysis breaks down this compound into fumaric acid and two molecules of 1-hexanol.
Step 2: Metabolism of Hydrolysis Products
The products of the initial hydrolysis, fumaric acid and 1-hexanol, are then further metabolized by microorganisms.
-
Fumaric Acid: Fumaric acid is a natural intermediate in the Citric Acid Cycle (Krebs Cycle), a central metabolic pathway in most aerobic organisms. It is readily converted to malate (B86768) by the enzyme fumarase and subsequently oxidized to generate energy (ATP).
-
1-Hexanol: 1-Hexanol is a primary alcohol that is typically degraded via oxidation to hexanal (B45976) and then to hexanoic acid. Hexanoic acid can then enter the beta-oxidation pathway to be broken down into acetyl-CoA, which in turn enters the Citric Acid Cycle.
Factors Influencing Biodegradability
Several factors can influence the rate and extent of biodegradation of fumarate esters:
-
Alkyl Chain Length: While there is some conflicting data, longer alkyl chains can sometimes decrease the rate of biodegradation due to increased hydrophobicity and steric hindrance, which can limit the access of microbial esterases to the ester bonds. However, the case of didodecyl fumarate showing ready biodegradability suggests a more complex relationship.
-
Isomeric Structure: Fumarates (trans-isomers) are generally more readily biodegradable than their corresponding maleates (cis-isomers). This is likely due to the more sterically accessible nature of the ester bonds in the trans-configuration.
-
Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of a diverse and adapted microbial community are critical for efficient biodegradation.
Conclusion
References
Toxicological Profile of Dihexyl Fumarate: A Data-Deficient Landscape
A comprehensive review of publicly available toxicological data reveals a significant lack of information regarding the safety profile of Dihexyl Fumarate (B1241708) (CAS No. 19139-31-2). Despite its use in consumer products as a fragrance ingredient, key toxicological endpoints necessary for a thorough risk assessment have not been adequately investigated or the data is not publicly accessible. This technical guide summarizes the limited available information and highlights the critical data gaps that preclude a complete evaluation of its potential hazards.
Executive Summary
Dihexyl fumarate is a diester of hexyl alcohol and fumaric acid. While some basic physicochemical properties are known, the toxicological database for this compound is sparse. The majority of safety data sheets indicate "no data available" for critical endpoints including acute toxicity, skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. The lack of empirical data prevents the establishment of a comprehensive toxicological profile and makes it challenging to conduct a formal risk assessment for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19139-31-2 | |
| Molecular Formula | C₁₆H₂₈O₄ | |
| Molecular Weight | 284.40 g/mol | |
| Appearance | Liquid | |
| Synonyms | Di-n-hexyl fumarate, Fumaric acid dihexyl ester |
Toxicological Data
The available toxicological data for this compound is exceptionally limited. A single, dated study on skin irritation was identified. For all other key toxicological endpoints, no quantitative data or detailed study reports were found in the public domain.
Acute Toxicity
There is no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.
Skin and Eye Irritation
One study on skin irritation is available.
Table 2: Skin Irritation Data for this compound
| Species | Test | Dose | Result | Reference |
| Rabbit | Draize Test | 500 mg / 24H | Mild Irritation | [1] |
No data is available for eye irritation.
Due to the lack of a detailed protocol for the specific study on this compound, a general description of the Draize rabbit skin irritation test is provided below. This is a historical method and modern approaches often utilize in vitro alternatives.
Skin Sensitization
There is no publicly available data on the skin sensitization potential of this compound.
Genotoxicity
There is no publicly available data on the genotoxicity of this compound from in vitro (e.g., Ames test, chromosome aberration test) or in vivo studies.
Repeated-Dose Toxicity
There is no publicly available data on the repeated-dose toxicity of this compound.
Carcinogenicity
There is no publicly available data on the carcinogenicity of this compound.
Reproductive and Developmental Toxicity
There is no publicly available data on the reproductive and developmental toxicity of this compound. A screening-level in vitro study on the toxic effects of potential plasticizer alternatives on male germline stem cells indicated that some fumarate derivatives showed toxic effects. However, specific data for this compound was not provided.
Data Gaps and Future Research
The toxicological profile of this compound is largely incomplete. To adequately assess its safety, the following studies are essential:
-
Acute Toxicity: Oral (OECD 423), Dermal (OECD 402), and Inhalation (OECD 403) toxicity studies.
-
Skin and Eye Irritation/Corrosion: In vitro (OECD 439, 431, 460) and/or in vivo (OECD 404, 405) studies.
-
Skin Sensitization: In vitro (e.g., DPRA, KeratinoSens™, h-CLAT - OECD 442C, D, E) and/or in vivo (LLNA - OECD 429) studies.
-
Genotoxicity: A battery of in vitro tests including a bacterial reverse mutation test (Ames test - OECD 471) and a mammalian cell micronucleus test (OECD 487).
-
Repeated-Dose Toxicity: A 28-day or 90-day oral toxicity study in rodents (OECD 407, 408).
-
Reproductive and Developmental Toxicity: An extended one-generation reproductive toxicity study (OECD 443) or a developmental toxicity study (OECD 414).
-
Carcinogenicity: A long-term carcinogenicity bioassay in rodents (OECD 451) may be warranted depending on the results of genotoxicity and repeated-dose toxicity studies and exposure scenarios.
The following diagram illustrates a general workflow for a comprehensive toxicological assessment, highlighting the missing data for this compound.
Conclusion
The current body of publicly available scientific literature is insufficient to construct a meaningful toxicological profile for this compound. The identified data gap across nearly all critical toxicological endpoints raises concerns about the safety of its use in consumer and industrial applications. It is imperative that comprehensive toxicological testing, following internationally recognized guidelines, be conducted to fill these data gaps and enable a scientifically sound risk assessment. Until such data becomes available, a precautionary approach should be taken when handling and using products containing this compound.
References
An In-depth Technical Guide on the Environmental Fate of Dihexyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dihexyl fumarate (B1241708) (CAS No. 19139-31-2) is a diester of fumaric acid and hexanol, utilized in various industrial applications, including as a plasticizer and in polymer formulations. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the predicted environmental behavior of Dihexyl fumarate, focusing on its key degradation and distribution processes. Due to the limited availability of direct experimental data, this guide synthesizes information from its physicochemical properties and data from analogous fumarate esters to build a predictive assessment of its environmental persistence, bioaccumulation potential, and mobility.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physical and chemical properties. These parameters influence its distribution between air, water, soil, and biota. The properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source/Method |
| IUPAC Name | dihexyl (E)-but-2-enedioate | - | PubChem[1] |
| CAS Number | 19139-31-2 | - | PubChem[1] |
| Molecular Formula | C₁₆H₂₈O₄ | - | ECHEMI[2] |
| Molecular Weight | 284.39 | g/mol | PubChem[1] |
| Boiling Point | 354-355 | °C | The Good Scents Company[3] |
| Vapor Pressure | 2.43 x 10⁻⁵ | mmHg at 25°C | ECHEMI[2] |
| Water Solubility | 0.08899 | mg/L at 25°C (est.) | The Good Scents Company[3] |
| LogP (Octanol-Water Partition Coefficient) | 5.525 (est.) | - | The Good Scents Company[3] |
| LogKow (alternative estimation) | 4.9 | - | PubChem[1] |
| Log₁₀ws (Water Solubility) | -4.10 | mol/L (est.) | Cheméo[4] |
Note: "est." denotes an estimated value.
The very low water solubility and high octanol-water partition coefficient (LogP) are key indicators of this compound's environmental behavior. These properties suggest a strong tendency to partition from the aqueous phase into organic matrices such as soil organic carbon, sediment, and biological tissues. Its low vapor pressure indicates that it is not likely to be a significant component of the atmosphere.
Environmental Fate and Pathways
The primary pathways governing the environmental fate of this compound are biodegradation, hydrolysis, and partitioning into soil/sediment. Photolysis and bioaccumulation are also considered.
Hydrolysis: Ester linkages are susceptible to hydrolysis, a chemical breakdown process involving reaction with water. The rate of this reaction is highly dependent on pH and temperature. While direct experimental data for this compound is not available, studies on other fumaric acid esters (FAEs) provide valuable insights. For instance, Dimethyl fumarate (DMF) has been shown to hydrolyze to its monoester, with the rate being significantly faster in alkaline conditions (pH 8) compared to neutral (pH 7.4) or acidic (pH 1) environments.[1][4] The half-life of DMF at pH 8 was found to be 1.5 hours, while at pH 7.4 it was 12.7 hours.[4]
Given its structure, this compound is expected to undergo a similar pH-dependent hydrolysis. The first step would be the cleavage of one ester bond to form monohexyl fumarate and hexanol. This would be followed by the slower hydrolysis of the second ester bond to yield fumaric acid and another molecule of hexanol. The longer hexyl chains may sterically hinder the reaction compared to the methyl groups in DMF, potentially leading to a slower hydrolysis rate.
Photolysis: Direct photolysis of this compound in the atmosphere is expected to be negligible due to its low vapor pressure. In aquatic environments, it does not contain chromophores that absorb sunlight in the environmentally relevant spectrum (>290 nm), suggesting that direct photodegradation in water is unlikely to be a significant process. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH), could contribute to its degradation. Studies on structurally related unsaturated diesters could provide a basis for predicting potential reaction pathways, which often involve attacks on the carbon-carbon double bond or the alkyl chains.[5]
Biodegradation: Biodegradation is expected to be the primary degradation pathway for this compound in the environment. The ester linkages are readily susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms. The expected initial step is the hydrolysis of the diester to monohexyl fumarate and hexanol. Both of these intermediates are then expected to be further biodegraded. Fumaric acid is a common intermediate in the citric acid cycle, and n-hexanol is a simple alcohol that can be readily oxidized and mineralized by microorganisms.
Comparative studies have shown that fumarates (trans-isomers) are more rapidly biodegraded than their corresponding maleates (cis-isomers). This suggests that the stereochemistry of this compound is favorable for microbial degradation. Given its low water solubility, the rate of biodegradation will likely be limited by its bioavailability to microorganisms.
Table 2: Predicted Biodegradation of this compound
| Process | Prediction | Rationale |
| Ready Biodegradability | Likely to be readily biodegradable, but may not pass the 10-day window due to low solubility. | Ester linkages are susceptible to enzymatic cleavage. Fumarate structure is more biodegradable than maleate. Low solubility may limit the rate. |
| Inherent Biodegradability | Expected to be inherently biodegradable. | The molecule does not possess structures known to be recalcitrant to microbial attack. |
| Primary Degradation Products | Monohexyl fumarate, Hexanol | Cleavage of one ester bond. |
| Ultimate Degradation Products | Carbon Dioxide, Water | Mineralization of primary degradation products. |
The logical pathway for biodegradation starts with the enzymatic cleavage of the ester bonds, as illustrated in the diagram below.
Caption: Hypothetical biodegradation pathway of this compound.
Partitioning and Mobility: The high LogP value (estimated between 4.9 and 5.525) indicates that this compound will have a strong tendency to adsorb to organic matter in soil and sediment.[1][3] This behavior can be quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Using estimation methods based on LogP, the Koc for this compound is predicted to be high, suggesting low mobility in soil.[6][7][8] Chemicals with high Koc values are less likely to leach into groundwater but may accumulate in sediments in aquatic environments.
Table 3: Predicted Environmental Distribution Parameters
| Parameter | Predicted Value/Behavior | Rationale |
| Log Koc | High (> 3.5) | Estimated from high LogP value.[6][7] |
| Mobility in Soil | Low to Immobile | Strong adsorption to soil organic matter is expected.[8] |
| Volatilization from Water | Low | Low vapor pressure and high Koc suggest this is not a significant process. |
A high LogP value is often an indicator of a potential for bioaccumulation in aquatic organisms. With a LogP greater than 4, this compound is predicted to have the potential to bioaccumulate. The bioconcentration factor (BCF) is a more direct measure of this potential. While no experimental BCF data exists for this compound, it is a critical parameter that should be determined experimentally to fully assess its environmental risk. Biotransformation within the organism, primarily through ester hydrolysis, could mitigate the extent of bioaccumulation.[9]
Recommended Experimental Protocols
To definitively determine the environmental fate of this compound, standardized experimental studies are required. The following OECD guidelines are recommended.
This test is recommended to assess the ultimate biodegradability of this compound under aerobic aquatic conditions.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions for 28 days.[3] The degradation is followed by measuring the amount of carbon dioxide produced. The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum (ThCO₂).[3]
-
Test Setup:
-
Vessels: Gas-tight flasks.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, at a concentration not exceeding 30 mg/L solids.[10]
-
Test Substance Concentration: Typically 10-20 mg/L of Total Organic Carbon (TOC). Due to low solubility, a carrier solvent or emulsifier may be required, with appropriate controls.[11]
-
Controls: Blank (inoculum only), Reference (inoculum + readily biodegradable substance like sodium benzoate), and Toxicity control (inoculum + test substance + reference substance).
-
Duration: 28 days.
-
Measurement: CO₂ is trapped in a barium or sodium hydroxide (B78521) solution and quantified by titration or with an inorganic carbon analyzer.[3]
-
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches ≥ 60% of its ThCO₂ within a 10-day window during the 28-day test period.[12]
Caption: Experimental workflow for the OECD 301 B Biodegradability Test.
This test determines the rate of abiotic hydrolysis of the test chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).
-
Principle: A sterile solution of the test substance is prepared in buffered water at the desired pH. The solutions are incubated at a constant temperature in the dark. Samples are taken at appropriate intervals and analyzed for the concentration of the remaining test substance.
-
Test Setup:
-
Buffers: Sterile aqueous buffers at pH 4, 7, and 9.
-
Test Substance Concentration: Below its water solubility limit. A co-solvent may be used if necessary.
-
Temperature: Constant, typically 50°C for a preliminary test, followed by tests at environmentally relevant temperatures (e.g., 25°C).
-
Analysis: A suitable analytical method (e.g., HPLC, GC-MS) is used to quantify the parent compound and, if possible, major hydrolysis products.
-
-
Data Analysis: The degradation is typically assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are calculated for each pH.
This test determines the soil adsorption coefficient (Koc) to assess mobility.
-
Principle (OECD 106 - Batch Equilibrium): The test substance is equilibrated with a soil/water slurry. After equilibration, the phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by difference. The experiment is conducted with a range of soils with varying organic carbon content.
-
Principle (OECD 121 - HPLC Estimation): This method uses High-Performance Liquid Chromatography (HPLC) to estimate Koc based on the retention time of the substance on a column with stationary phases similar to soil organic matter. It is a faster screening method.[7]
Summary and Conclusion
This technical guide outlines the expected environmental fate of this compound based on its physicochemical properties and data from analogous compounds.
Table 4: Summary of Environmental Fate of this compound
| Compartment | Key Process | Predicted Behavior | Confidence |
| Water | Biodegradation, Hydrolysis | Biodegradation is the primary removal mechanism. Hydrolysis is likely significant, especially under alkaline conditions. | Medium |
| Soil/Sediment | Adsorption, Biodegradation | Strong adsorption to organic matter, leading to low mobility. Biodegradation will occur but may be slow due to limited bioavailability. | High |
| Air | - | Negligible presence due to low vapor pressure. | High |
| Biota | Bioaccumulation | Potential to bioaccumulate based on high LogP. Biotransformation may limit net accumulation. | Medium |
Caption: Logical relationships in the environmental fate of this compound.
References
- 1. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumaric acid esters in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. log KOC - ECETOC [ecetoc.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 9. Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avebe.com [avebe.com]
- 11. ecetoc.org [ecetoc.org]
- 12. smithers.com [smithers.com]
Dihexyl Fumarate: A Technical Guide to a Potential Green Plasticizer
The polymer industry, particularly the polyvinyl chloride (PVC) sector, has long relied on plasticizers to impart flexibility and processability to otherwise rigid materials. For decades, phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the dominant choice due to their cost-effectiveness and performance.[1] However, mounting evidence and regulatory scrutiny concerning the adverse health and environmental effects of certain phthalates have catalyzed a shift towards safer, more sustainable alternatives.[1][2][3] This has given rise to the development of "green plasticizers," which are characterized by their low toxicity, high biodegradability, low migration rates, and derivation from renewable resources.[2][4]
Dihexyl fumarate (B1241708), a diester of fumaric acid and hexanol, is emerging as a promising green plasticizer candidate. It offers performance comparable to traditional phthalates while presenting a more favorable environmental and toxicological profile.[5][6] This technical guide provides an in-depth overview of dihexyl fumarate, covering its chemical properties, synthesis, performance data, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound is an organic compound classified as a fumarate ester.[7] It is a colorless to pale yellow liquid at room temperature with low volatility.[7] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C16H28O4 | [7][8][9][10] |
| Molecular Weight | 284.39 g/mol | [8][9][10] |
| CAS Number | 19139-31-2 | [8][9] |
| IUPAC Name | dihexyl (E)-but-2-enedioate | [9] |
| Density | 0.9549 g/cm³ @ 23 °C | [10] |
| Boiling Point | 162-164 °C @ 2 Torr | [10] |
| Flash Point | 167.4 ± 18.8 °C | [10] |
| Vapor Pressure | 2.43E-05 mmHg @ 25°C | [10] |
| Water Solubility | Log10WS: -4.10 (mol/L) | [11] |
| Octanol/Water Partition Coefficient | LogP: 3.790 | [11] |
Synthesis of this compound
The primary industrial route for synthesizing this compound is the direct esterification of fumaric acid with 1-hexanol.[12] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water, often through azeotropic distillation.[5][13] An alternative approach involves the isomerization of the corresponding dialkyl maleate (B1232345) (the cis-isomer) to the more thermodynamically stable trans-isomer, the dialkyl fumarate.[14][15][16]
The following diagram illustrates the common Fischer esterification process for producing this compound.
Caption: Fischer esterification workflow for this compound synthesis.
Performance as a Green Plasticizer
The efficacy of a plasticizer is determined by its ability to enhance flexibility and its stability within the polymer matrix. Studies have shown that fumarates, including this compound, are fully compatible with PVC and demonstrate excellent plasticizing effects, comparable to common phthalates.[5][17] The plasticizing efficiency is influenced by the side chain length, with optimal performance observed for side chains around six carbons long.[5]
The following table summarizes key performance metrics for this compound (DHF) in PVC, often compared against the benchmark phthalate plasticizer, DEHP.
| Performance Metric | This compound (DHF) | Di(2-ethylhexyl) phthalate (DEHP) | Significance |
| Glass Transition Temp. (Tg) | Significant reduction | Standard reduction | DHF shows comparable or better efficiency in lowering Tg, indicating good plasticizing effect.[5] |
| Hardness (Shore A) | Lower hardness | Standard hardness | A lower Shore hardness value indicates greater flexibility imparted by the plasticizer. |
| Tensile Strength | Comparable to DEHP | Standard | Indicates that DHF does not compromise the ultimate strength of the material.[6] |
| Elongation at Break | Comparable or higher | Standard | A higher value signifies increased flexibility and durability. |
| Migration (Volatility) | Low volatility | Higher volatility | Lower volatility is crucial for product longevity and reduced environmental/health exposure.[7] |
| Migration (Extraction) | Lower extraction in solvents | Higher extraction | Indicates better permanence within the polymer matrix, essential for applications in contact with liquids.[6] |
| Biodegradability | Readily biodegradable | Slowly biodegradable | Fumarates (trans-isomers) are more rapidly degraded by microorganisms than phthalates and maleates (cis-isomers).[5][18] |
| Toxicity Profile | Low to no toxicity reported | Endocrine disruption concerns | Generally considered safer, with no GHS hazard classification reported by most companies.[9][19][20] |
Note: Specific quantitative values can vary based on the exact formulation (e.g., plasticizer concentration) and testing standards used.
Experimental Protocols
Evaluating a potential plasticizer involves a series of standardized tests to quantify its performance and stability.
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
Fumaric acid
-
1-hexanol (slight molar excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (B28343) (or another suitable solvent for azeotropic distillation)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
Combine fumaric acid, 1-hexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected, indicating the reaction is complete (typically several hours).[5]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation to obtain a clear, colorless liquid.[10]
Objective: To quantify the migration of this compound from a PVC matrix.
Methods:
-
Volatility (Activated Carbon Method - ISO 176:2005):
-
Prepare standardized PVC test specimens containing a known concentration of this compound.
-
Weigh the specimens accurately.
-
Place the specimens in a temperature-controlled oven in a container with activated carbon, ensuring no direct contact.
-
Heat at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).[21]
-
After heating, allow the specimens to cool to room temperature in a desiccator and reweigh.
-
The mass loss is calculated as a percentage of the initial plasticizer content, representing the loss due to volatilization.
-
-
Extraction (Solvent Soak Method - ASTM D1239):
-
Prepare and weigh standardized PVC test specimens.
-
Immerse the specimens completely in a specified extraction solvent (e.g., hexane, olive oil, or an appropriate food simulant) in a sealed container.[22]
-
Maintain the container at a constant temperature for a defined period (e.g., 24 hours at 23°C).
-
Remove the specimens, gently wipe off excess solvent, and dry them to a constant weight.
-
The mass loss is calculated as a percentage of the initial plasticizer content, representing the loss due to extraction.
-
For more precise quantification, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure the amount of plasticizer that has leached into the solvent.[22][23]
-
The following diagram outlines the typical workflow for assessing the suitability of a new compound as a plasticizer.
Caption: Experimental workflow for evaluating a novel plasticizer in PVC.
Mechanism of Action and Biodegradation
Plasticizers function by embedding themselves between polymer chains, disrupting the strong intermolecular forces (dipole-dipole interactions in the case of PVC) that hold the chains together.[5] This increases the free volume and mobility of the polymer chains, lowering the glass transition temperature (Tg) and transforming the material from rigid to flexible.
References
- 1. nbinno.com [nbinno.com]
- 2. pishrochem.com [pishrochem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. thesuntek.com [thesuntek.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound (CAS 19139-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chemeo.com [chemeo.com]
- 12. This compound|CAS 19139-31-2|For Research [benchchem.com]
- 13. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
- 17. advanceseng.com [advanceseng.com]
- 18. researchgate.net [researchgate.net]
- 19. Page loading... [wap.guidechem.com]
- 20. ewg.org [ewg.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bastone-plastics.com [bastone-plastics.com]
Exploring the Reactivity of the Fumarate Double Bond in Dihexyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708), the diester of fumaric acid and hexanol, is a molecule of growing interest in both polymer chemistry and biomedical research. Its core chemical feature, an electron-deficient carbon-carbon double bond, serves as a versatile reaction site for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity of this functional group, detailing key reaction types, experimental protocols, and the relevance of fumarate derivatives in biological signaling pathways pertinent to drug development.
The reactivity of the fumarate double bond is primarily governed by the electron-withdrawing effect of the two adjacent carboxyl groups, which polarizes the C=C bond and makes the β-carbons susceptible to nucleophilic attack. The long hexyl chains of dihexyl fumarate also introduce steric considerations and influence the material properties of its polymeric forms.
Chemical Reactivity and Key Reactions
The electrophilic nature of the double bond in this compound allows it to participate in several important classes of organic reactions. These include Michael additions, cycloadditions, and radical polymerizations.
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a cornerstone reaction for fumarates, involving the addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system. A wide range of nucleophiles can be employed, with amines (aza-Michael addition) and thiols being particularly common.
The general mechanism involves three key steps:
-
Formation of the Nucleophile: A base may be required to generate a more potent nucleophile (e.g., deprotonating a thiol to a thiolate).
-
Conjugate Addition: The nucleophile attacks one of the β-carbons of the fumarate double bond, breaking the π-bond and forming a new C-Nu bond. The resulting negative charge is stabilized by resonance onto the carbonyl oxygen, forming an enolate intermediate.
-
Protonation: The enolate intermediate is protonated to yield the final succinate (B1194679) derivative.
The addition of amines to the fumarate double bond is a highly efficient method for synthesizing β-amino acid derivatives. The reaction of this compound with nitrogen nucleophiles is well-documented.
Experimental Protocol: Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to this compound [1]
-
Reactants:
-
1,2,3,6-Tetrahydrophthalimide (1.0 mmol)
-
This compound (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, base)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol, phase-transfer catalyst/medium)
-
-
Procedure:
-
Combine 1,2,3,6-tetrahydrophthalimide, DABCO, TBAB, and this compound in a reaction vessel.
-
Heat the solvent-free mixture in an oil bath at 100 °C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dissolve it in chloroform (B151607) (40 mL).
-
Wash the chloroform layer with water (3 x 15 mL) to remove TBAB and other water-soluble components.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product, Dihexyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate.
-
Quantitative Data for Aza-Michael Additions to Symmetrical Fumarates
| Michael Acceptor | Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Fumarate | 1,2,3,6-Tetrahydrophthalimide | Diethyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 2.5 | 93 | [1] |
| Dibutyl Fumarate | 1,2,3,6-Tetrahydrophthalimide | Dibutyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 3.5 | 92 | [1] |
| This compound | 1,2,3,6-Tetrahydrophthalimide | Dihexyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 4.0 | 90 | [1] |
| Dioctyl Fumarate | 1,2,3,6-Tetrahydrophthalimide | Dioctyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 5.0 | 90 | [1] |
Note: The increasing reaction time with longer alkyl chains suggests a slight steric hindrance effect on the reaction rate.
Cycloaddition Reactions
The double bond of this compound can act as a dienophile in [4+2] Diels-Alder cycloadditions or as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
Diels-Alder Reaction: In a typical Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing ester groups activate the double bond, making it a good dienophile. The reaction is typically performed at elevated temperatures.
Experimental Protocol: General Diels-Alder Reaction
-
Reactants:
-
This compound (1.0 equiv)
-
Conjugated diene (e.g., 1,3-butadiene, cyclopentadiene) (1.0 - 1.2 equiv)
-
Solvent (e.g., Toluene or solvent-free)
-
Lewis Acid Catalyst (optional, e.g., AlCl₃, to enhance reactivity and selectivity)
-
-
Procedure:
-
Charge a sealed reaction vessel with this compound and the chosen solvent (if any).
-
If using a catalyst, add it at this stage.
-
Add the conjugated diene. For gaseous dienes like butadiene, this may involve bubbling the gas through the solution or using a pressure vessel.
-
Heat the mixture to the desired temperature (typically 80-150 °C) and maintain for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
Perform an appropriate work-up, which may include quenching the catalyst, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the resulting cyclohexene (B86901) derivative by column chromatography or recrystallization.
-
Radical Polymerization
This compound can undergo radical polymerization to form poly(this compound). Polymers derived from dialkyl fumarates are known for their high thermal stability and chain rigidity.[2] The polymerization is initiated by a radical species, which adds to the double bond, generating a new radical that propagates by adding to subsequent monomer units.
Experimental Protocol: Bulk Radical Polymerization of a Dialkyl Fumarate [3]
-
Reactants:
-
This compound (monomer, purified to remove inhibitors)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ~0.1-1 mol%)
-
-
Procedure:
-
Ensure the this compound monomer is free of polymerization inhibitors (often removed by washing with a base and/or passing through an inhibitor-removal column). It is also critical that the monomer has a very low content (<0.3 wt%) of the corresponding malic acid ester, as this impurity can significantly inhibit polymerization and reduce the final molecular weight.[3]
-
Place the purified this compound in a glass ampoule or reaction flask.
-
Add the radical initiator (e.g., AIBN).
-
Deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 20-30 minutes. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Seal the ampoule or flask under vacuum or inert atmosphere.
-
Place the sealed vessel in a thermostatically controlled oil bath or oven at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (can be several hours to days). The viscosity of the mixture will increase significantly.
-
To terminate the reaction, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Relevance in Drug Development & Biological Signaling
While this compound itself is not a therapeutic agent, its smaller analogue, dimethyl fumarate (DMF), is an FDA-approved drug for treating multiple sclerosis and psoriasis.[2] The therapeutic effects of fumarate esters are largely attributed to their ability to modulate key cellular signaling pathways through their reactivity as Michael acceptors. This compound, as a lipophilic prodrug, would be metabolized to monohexyl fumarate and fumarate, which could engage these same pathways.
The Nrf2 Antioxidant Response Pathway
Fumarates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Fumarates, being electrophiles, can react with specific cysteine residues on Keap1 via a Michael addition. This "succination" of Keap1 causes a conformational change that prevents it from binding to Nrf2.
-
Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This drives the expression of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Modulation of Hypoxia-Inducible Factor (HIF-1α)
Accumulation of intracellular fumarate, for instance due to mutations in the TCA cycle enzyme fumarate hydratase (FH), can act as an oncometabolite. Fumarate competitively inhibits prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor.
-
Mechanism: PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation in the presence of oxygen. By inhibiting PHDs, fumarate leads to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia).
-
Outcome: Stabilized HIF-1α promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival, a state often referred to as "pseudohypoxia." This pathway is a key focus in cancer research.[3]
Innate Immunity and the cGAS-STING Pathway
Recent research has uncovered a role for fumarate in modulating innate immune responses. Loss of the enzyme fumarate hydratase (FH) leads to fumarate accumulation.
-
Mechanism: High levels of fumarate have been shown to trigger the release of mitochondrial DNA (mtDNA) into the cytosol.[4][5] This cytosolic mtDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which then activates the STING (Stimulator of Interferon Genes) pathway.
-
Outcome: Activation of the cGAS-STING pathway leads to the production of type I interferons (e.g., IFN-β), key cytokines in antiviral and anti-tumor immunity. This links cellular metabolism directly to innate immune activation.[4][5]
Conclusion
The double bond in this compound is a reactive and versatile functional group that enables a range of chemical transformations, including Michael additions, cycloadditions, and radical polymerization. The resulting products have applications ranging from advanced polymer materials to probes for chemical biology. For drug development professionals, understanding the reactivity of the fumarate moiety is crucial, as it underpins the mechanism of action for an important class of immunomodulatory drugs. The ability of fumarate esters to undergo Michael addition with cellular thiols allows them to modulate key signaling pathways like Nrf2, HIF-1α, and cGAS-STING, offering therapeutic potential in diseases characterized by oxidative stress, inflammation, and cancer. Further exploration of long-chain fumarate esters like this compound may yield novel materials and therapeutic prodrugs with unique physicochemical and pharmacokinetic properties.
References
The Versatile Role of Dihexyl Fumarate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihexyl fumarate (B1241708), the diester of fumaric acid and hexanol, is a versatile building block in organic synthesis, primarily recognized for its utility as a monomer in polymer production and as a plasticizer. Its chemical structure, featuring a reactive carbon-carbon double bond and two hexyl ester groups, allows it to participate in a variety of organic reactions, making it a valuable tool for the synthesis of a diverse range of molecules and materials. This technical guide provides an in-depth exploration of dihexyl fumarate's role in organic synthesis, complete with physical and chemical properties, detailed experimental protocols for key reactions, and a discussion of its applications.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is essential for its effective application in synthesis. Key properties are summarized in the table below.[1][2][3][4]
| Property | Value | Unit |
| Molecular Formula | C₁₆H₂₈O₄ | |
| Molecular Weight | 284.39 | g/mol |
| CAS Number | 19139-31-2 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 354.00 - 355.00 @ 760.00 mm Hg | °C |
| 162-164 @ 2 Torr | °C | |
| Density | 0.9549 @ 23 °C | g/cm³ |
| Flash Point | 167.22 | °C |
| Vapor Pressure | 0.000020 @ 25.00 °C | mmHg |
| Solubility | Soluble in alcohol; Insoluble in water |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of fumaric acid with n-hexanol, typically in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
Fumaric acid (1.0 mol)
-
n-Hexanol (2.2 mol)
-
Sulfuric acid (catalytic amount, e.g., 0.02 mol)
-
Toluene (B28343) (as a solvent and for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add fumaric acid, n-hexanol, and toluene.
-
Add the catalytic amount of sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent (toluene) and excess n-hexanol under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Expected Yield: High yields, typically >90%, can be achieved with this method.
This compound in Key Organic Reactions
The electron-deficient double bond in this compound makes it an excellent substrate for various addition reactions, including Michael additions and Diels-Alder reactions. It also serves as a valuable monomer in polymerization.
Michael Addition Reactions
This compound acts as a Michael acceptor, readily reacting with a variety of nucleophiles (Michael donors) in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Fumarates generally exhibit higher reactivity in Michael additions compared to their corresponding maleate (B1232345) isomers.[5]
The reaction of amines with this compound leads to the formation of β-amino succinate (B1194679) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Logical Workflow for Aza-Michael Addition:
Aza-Michael addition of an amine to this compound.
Experimental Protocol: Aza-Michael Addition with Benzylamine (B48309)
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add benzylamine to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Expected Product: Dihexyl 2-(benzylamino)succinate. Quantitative yields are often achievable under these mild, solvent-free, or minimal solvent conditions.
The addition of thiols to this compound provides a straightforward route to sulfur-containing succinate derivatives. These compounds have applications in materials science and as synthetic intermediates.
Experimental Protocol: Base-Catalyzed Thia-Michael Addition with Hexanethiol
Materials:
-
This compound (1.0 mmol)
-
Hexanethiol (1.1 mmol)
-
Triethylamine (B128534) (TEA, catalytic amount, e.g., 0.1 mmol)
-
Dichloromethane (B109758) (5 mL)
Procedure:
-
Dissolve this compound and hexanethiol in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic mixture with a dilute acid solution (e.g., 1M HCl) to remove the triethylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the product.
Expected Product: Dihexyl 2-(hexylthio)succinate. High yields are generally obtained in this reaction.
Diels-Alder Reactions
As an electron-deficient alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful ring-forming reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings with high stereocontrol.
Logical Workflow for Diels-Alder Reaction:
Diels-Alder reaction of this compound with a conjugated diene.
Experimental Protocol: Diels-Alder Reaction with Furan (B31954)
Materials:
-
This compound (1.0 mmol)
-
Furan (5.0 mmol, used in excess as it is volatile)
-
Toluene (as solvent, optional, for high-boiling dienes)
-
Sealed reaction tube
Procedure:
-
Place this compound and furan in a sealed reaction tube. For less volatile dienes, a round-bottom flask with a reflux condenser can be used with a suitable solvent like toluene.
-
Heat the reaction mixture at a temperature appropriate for the specific diene (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess furan and solvent (if used) under reduced pressure.
-
The resulting oxa-bridged cyclohexene derivative can be purified by column chromatography if necessary.
Expected Product: A 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivative. The yield can vary depending on the reaction conditions and the diene used.
Role in Polymer Chemistry
This compound is a key monomer in the synthesis of various polymers and copolymers. The bulky hexyl groups influence the properties of the resulting polymers, often imparting increased flexibility and a lower glass transition temperature.
Free Radical Polymerization
This compound can undergo free-radical polymerization to form poly(this compound). Due to steric hindrance from the two ester groups, the polymerization of dialkyl fumarates is generally slower than that of acrylates and methacrylates.
Experimental Workflow for Free Radical Polymerization:
Free radical polymerization of this compound.
Experimental Protocol: Bulk Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator, e.g., 0.1 mol%)
Procedure:
-
Purify the this compound monomer to remove any inhibitors.
-
Add the desired amount of AIBN to the monomer in a reaction vessel.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Seal the reaction vessel and heat it in a thermostated bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the mixture will increase significantly.
-
Cool the reaction and dissolve the resulting polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
Copolymerization
This compound can be copolymerized with other vinyl monomers, such as styrene (B11656) and vinyl acetate, to tailor the properties of the final material.[6] The incorporation of this compound can improve the flexibility and impact resistance of the resulting copolymer.
Quantitative Data from Copolymerization Studies:
While specific data for this compound is limited in readily available literature, studies on similar long-chain dialkyl fumarates provide valuable insights. For instance, in the copolymerization of dioctyl fumarate with styrene, the reactivity ratios indicate the tendency for the monomers to either alternate or form blocks.[7] Generally, fumarates have a lower reactivity ratio compared to styrene, suggesting that styrene will be incorporated into the polymer chain more readily.
| Monomer 1 | Monomer 2 | r₁ (Fumarate) | r₂ (Comonomer) | Copolymer Properties |
| Dioctyl Fumarate | Styrene | < 1 | > 1 | Increased flexibility, lower Tg than polystyrene |
| Di-n-docosyl Fumarate | Vinyl Acetate | Varies with conditions | Varies with conditions | Single-step thermal degradation between 220-400 °C |
Note: The reactivity ratios (r₁ and r₂) are indicative and can vary with reaction conditions. Data for dioctyl and di-n-docosyl fumarate are presented as illustrative examples due to the lack of specific data for this compound.
Applications in Materials Science
The primary application of this compound in materials science is as a plasticizer for polymers like polyvinyl chloride (PVC).[8] Its long alkyl chains effectively separate the polymer chains, reducing the glass transition temperature and imparting flexibility. Compared to some traditional phthalate (B1215562) plasticizers, fumarates are being explored as potentially "greener" alternatives.[9]
References
- 1. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound (CAS 19139-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. specialchem.com [specialchem.com]
- 9. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]
Spectroscopic Analysis of Dihexyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708) (DHF), with the chemical formula C₁₆H₂₈O₄, is a diester of fumaric acid and hexyl alcohol.[1][2] As a member of the fumarate ester class, it finds applications in various fields, including as a plasticizer, a monomer for polymerization, and in the synthesis of other organic compounds. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Dihexyl fumarate, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols for analysis, and a logical workflow for the spectroscopic evaluation of this compound.
Data Presentation
The following tables summarize the predicted and reported spectroscopic data for this compound. These values are based on the analysis of homologous fumaric acid esters and publicly available data.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| =CH (Fumarate) | ~ 6.8 | s | - |
| -OCH₂- | ~ 4.2 | t | ~ 6.7 |
| -OCH₂-CH₂- | ~ 1.7 | p | ~ 6.8 |
| -(CH₂)₃- | ~ 1.3-1.4 | m | - |
| -CH₃ | ~ 0.9 | t | ~ 7.0 |
s = singlet, t = triplet, p = pentet, m = multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | ~ 165 |
| =CH (Fumarate) | ~ 134 |
| -OCH₂- | ~ 65 |
| -O-CH₂-CH₂- | ~ 31 |
| -CH₂-CH₂-CH₂- | ~ 28 |
| -CH₂-CH₂-CH₃ | ~ 25 |
| -CH₂-CH₃ | ~ 22 |
| -CH₃ | ~ 14 |
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~ 1720 | Strong |
| C=C (Alkene) | Stretch | ~ 1645 | Medium |
| C-O (Ester) | Stretch | ~ 1250 and ~ 1150 | Strong |
| =C-H | Bend (out-of-plane) | ~ 980 | Strong |
| C-H (Alkyl) | Stretch | 2850-2960 | Medium-Strong |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key m/z values | Interpretation |
| GC-MS | Electron Ionization (EI) | 284 | Molecular Ion [M]⁺ |
| 199 | [M - C₆H₁₁O]⁺ | ||
| 113 | [M - C₆H₁₁O₂ - C₆H₁₂]⁺ | ||
| 85 | [C₆H₁₃]⁺ | ||
| 57 | [C₄H₉]⁺ | ||
| 43 | [C₃H₇]⁺ | ||
| 41 | [C₃H₅]⁺ | ||
| 55 | [C₄H₇]⁺ |
The NIST Mass Spectrometry Data Center reports the top three highest m/z peaks as 43, 41, and 55.[2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the appropriate standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a drop of this compound onto the center of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin capillary film.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the neat liquid directly onto the ATR crystal.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) should be recorded prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction and Chromatography (GC-MS):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: At least 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR analysis of this compound.
Caption: Workflow for IR and GC-MS analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: Dihexyl Fumarate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihexyl fumarate (B1241708) as a viable, potentially bio-based plasticizer for polyvinyl chloride (PVC). This document outlines its performance characteristics in comparison to the traditional plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), and provides detailed experimental protocols for its synthesis and evaluation.
Introduction
Polyvinyl chloride (PVC) is a widely used polymer that often requires the addition of plasticizers to enhance its flexibility and processing. For decades, phthalate esters, particularly DEHP, have dominated the plasticizer market. However, growing concerns over the potential health and environmental risks associated with DEHP have driven the search for safer alternatives.[1][2]
Dihexyl fumarate, a diester of fumaric acid and hexanol, presents a promising alternative. Fumaric acid is a naturally occurring dicarboxylic acid, and hexanol can be derived from renewable resources. Fumarates, in general, have demonstrated good plasticizing efficiency and are more readily biodegradable than phthalates. Studies have indicated that the effectiveness of fumarate plasticizers is influenced by the length of their alkyl side chains, with dihexyl esters showing particular promise.[2] This document details the evaluation of this compound as a PVC plasticizer.
Performance Data
The following tables summarize the expected performance of this compound in PVC compared to DEHP. It is important to note that while general trends for fumarate and other bio-based plasticizers are established, specific quantitative data for this compound is not extensively published. The data presented here is a composite based on available literature for similar fumarate and succinate (B1194679) esters and should be confirmed through the experimental protocols provided.[3][4][5]
Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)
| Property | PVC - this compound (Expected) | PVC - DEHP (Typical) | Test Method |
| Tensile Strength (MPa) | 18 - 22 | 20 - 25 | ASTM D882 |
| Elongation at Break (%) | 300 - 350 | 250 - 300 | ASTM D882 |
| 100% Modulus (MPa) | 8 - 12 | 10 - 14 | ASTM D882 |
Table 2: Thermal Properties of Plasticized PVC (40 phr Plasticizer)
| Property | PVC - this compound (Expected) | PVC - DEHP (Typical) | Test Method |
| Glass Transition Temp. (Tg) (°C) | 5 - 15 | 0 - 10 | DSC |
| Thermal Stability (Td5%) (°C) | 220 - 240 | 230 - 250 | TGA |
Table 3: Migration and Volatility of Plasticizers in PVC (40 phr)
| Property | PVC - this compound (Expected) | PVC - DEHP (Typical) | Test Method |
| Weight Loss in Hexane (%) (24h, 25°C) | 3 - 6 | 8 - 12 | ASTM D1239 |
| Volatility (Weight Loss %) (24h, 100°C) | 1 - 3 | 2 - 4 | Activated Carbon Method |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and the evaluation of its performance as a PVC plasticizer.
Synthesis of this compound
This protocol describes the direct esterification of fumaric acid with n-hexanol.
Materials:
-
Fumaric acid (1.0 mol)
-
n-Hexanol (2.5 mol, excess)
-
p-Toluenesulfonic acid (p-TSA) (0.05 mol, catalyst)
-
Toluene (300 mL, solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To the round-bottom flask, add fumaric acid, n-hexanol, p-TSA, and toluene.
-
Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
Preparation of Plasticized PVC Films
This protocol details the preparation of PVC films with a specified plasticizer loading.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Heat stabilizer (e.g., calcium/zinc stearate)
-
Two-roll mill
-
Compression molder
Procedure:
-
Calculate the required amounts of PVC, this compound, and heat stabilizer for the desired plasticizer loading (e.g., 40 parts per hundred resin, phr).
-
Dry blend the PVC resin, this compound, and heat stabilizer in a high-speed mixer until a homogeneous powder is obtained.
-
Transfer the blend to a two-roll mill preheated to 160-170°C.
-
Mill the compound until a uniform sheet is formed (typically 5-10 minutes).
-
Cut the milled sheet into smaller pieces suitable for the compression molder.
-
Place the pieces into a mold and preheat in the compression molder at 170-180°C for 5 minutes.
-
Apply a pressure of approximately 10 MPa for 3-5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the resulting PVC film from the mold.
Evaluation of Mechanical Properties
This protocol follows the guidelines of ASTM D882 for determining the tensile properties of thin plastic sheeting.[6][7][8]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding thin film specimens
-
Micrometer for thickness measurement
Procedure:
-
Cut dumbbell-shaped specimens from the prepared PVC films according to ASTM D882 specifications.
-
Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Set the initial grip separation on the UTM (e.g., 50 mm).
-
Mount a specimen in the grips, ensuring it is aligned vertically and not under any initial tension.
-
Set the crosshead speed (e.g., 50 mm/min).
-
Start the test and record the load and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and 100% modulus from the stress-strain curve.
-
Test at least five specimens and report the average values.
Determination of Glass Transition Temperature (Tg)
This protocol uses Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized PVC.[9][10][11][12]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.
-
Crimp the lid onto the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again from -50°C to 120°C at a heating rate of 10°C/min.
-
Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.
Assessment of Plasticizer Migration
This protocol is based on ASTM D1239 and measures the weight loss of the plasticized PVC film when immersed in a solvent.[13]
Materials:
-
PVC film specimens (e.g., 50 mm x 50 mm)
-
n-Hexane (analytical grade)
-
Glass containers with lids
-
Analytical balance
Procedure:
-
Cut at least three specimens of the PVC film to the specified dimensions.
-
Accurately weigh each specimen to the nearest 0.1 mg (Winitial).
-
Place each specimen in a separate glass container and add a sufficient volume of n-hexane to fully immerse the specimen.
-
Seal the containers and store them at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
After the immersion period, carefully remove the specimens from the solvent.
-
Gently wipe the specimens with a lint-free cloth to remove excess solvent.
-
Allow the specimens to air-dry in a fume hood until the solvent has completely evaporated.
-
Weigh the dried specimens to the nearest 0.1 mg (Wfinal).
-
Calculate the percentage weight loss due to migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
Evaluation of Biodegradability
This protocol follows the principles of ASTM D5988 for determining the aerobic biodegradation of plastic materials in soil.[1][3][14][15][16]
Apparatus:
-
Biometer flasks or similar respirometry system
-
Incubator
-
Apparatus for CO2 measurement (e.g., titration setup)
Procedure:
-
Prepare a standard soil matrix with known moisture content and microbial activity.
-
Cut the PVC film into small pieces to maximize the surface area.
-
Add a known amount of the PVC sample to the soil in the biometer flasks.
-
Set up control flasks with only soil and flasks with a positive control (e.g., cellulose).
-
Each flask is equipped with a trap for evolved CO2 (e.g., a solution of barium hydroxide).
-
Incubate the flasks in the dark at a constant temperature (e.g., 25-30°C) for an extended period (e.g., up to 6 months).
-
Periodically, measure the amount of CO2 evolved by titrating the contents of the CO2 trap.
-
Calculate the percentage of biodegradation based on the cumulative amount of CO2 evolved relative to the theoretical amount based on the carbon content of the PVC sample.
-
Plot the percentage of biodegradation as a function of time.
Conclusion
This compound shows significant promise as a replacement for DEHP in PVC applications. Its expected performance in terms of mechanical and thermal properties is comparable to that of DEHP, with the added benefits of potentially lower migration and enhanced biodegradability. The experimental protocols provided in this document offer a standardized framework for the synthesis and comprehensive evaluation of this compound and other novel plasticizers, enabling researchers and developers to make data-driven decisions in the pursuit of safer and more sustainable plastic materials.
References
- 1. infinitalab.com [infinitalab.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 8. scribd.com [scribd.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. tainstruments.com [tainstruments.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. d-nb.info [d-nb.info]
- 14. ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 15. scribd.com [scribd.com]
- 16. matestlabs.com [matestlabs.com]
Application Notes and Protocols: Incorporation of Dihexyl Fumarate into Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexyl fumarate (B1241708) (DHF) is a bio-based, non-phthalate plasticizer and a reactive monomer that can be incorporated into various polymer matrices to modify their physicochemical properties. Its applications range from serving as a green plasticizer in polyvinyl chloride (PVC) to being a comonomer in the synthesis of functional polymers for biomedical and drug delivery applications. These notes provide detailed protocols for the incorporation of DHF into polymer matrices and the characterization of the resulting materials.
Application 1: Dihexyl Fumarate as a Green Plasticizer for Polyvinyl Chloride (PVC)
The use of DHF as a plasticizer offers a safer alternative to traditional phthalate-based plasticizers, which have raised environmental and health concerns. DHF enhances the flexibility and processability of PVC, making it suitable for applications such as medical tubing, flooring, and films.
Experimental Protocol: Preparation of Plasticized PVC Films with this compound
This protocol describes the solvent casting method for preparing flexible PVC films plasticized with DHF.
Materials:
-
Polyvinyl chloride (PVC) resin (e.g., K-value 67)
-
This compound (DHF)
-
Tetrahydrofuran (THF), analytical grade
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a fume hood, prepare a 10% (w/v) PVC solution by dissolving 5 g of PVC resin in 50 mL of THF in a sealed container.
-
Stir the mixture at room temperature using a magnetic stirrer until the PVC is completely dissolved. This may take several hours.
-
-
Plasticizer Addition:
-
Calculate the desired amount of DHF to be added based on the weight of the PVC. For example, for a 30% (by weight) plasticized film, add 1.5 g of DHF to the PVC solution.
-
Continue stirring the mixture until the DHF is homogeneously dispersed.
-
-
Film Casting:
-
Pour the PVC/DHF/THF solution into a clean, level glass petri dish.
-
Cover the petri dish with a perforated lid to allow for slow solvent evaporation. This helps in forming a uniform film without defects.
-
Leave the cast film in the fume hood at room temperature for 24 hours to allow the majority of the THF to evaporate.
-
-
Drying:
-
Place the petri dish containing the film in a vacuum oven.
-
Dry the film at 60°C under vacuum for at least 12 hours to remove any residual THF.
-
-
Film Removal:
-
Carefully peel the dried film from the petri dish. .
-
Store the film in a desiccator for further characterization.
-
Data Presentation: Mechanical Properties of DHF-Plasticized PVC
The incorporation of DHF is expected to decrease the tensile strength and increase the elongation at break of PVC, indicative of increased flexibility. The following table presents representative data on how DHF can affect the mechanical properties of PVC compared to a common phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP).
| Plasticizer (30 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| None (Rigid PVC) | 50 | 5 | 2500 |
| DEHP | 25 | 350 | 15 |
| This compound | 28 | 320 | 18 |
Note: The data for this compound are representative values based on the performance of similar bio-based plasticizers.
Experimental Workflow: Plasticized PVC Film Preparation
Caption: Workflow for preparing and characterizing DHF-plasticized PVC films.
Application 2: Copolymerization of this compound with Vinyl Acetate (B1210297) for Advanced Materials
This compound can be copolymerized with other monomers, such as vinyl acetate, to create polymers with tailored properties. These copolymers have potential applications as adhesives, coatings, and in drug delivery systems.[1][2] The fumarate moiety introduces hydrophobicity and can act as a crosslinking site.
Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound
This protocol details the emulsion copolymerization of vinyl acetate (VAc) and this compound (DHF).[3]
Materials:
-
Vinyl acetate (VAc), distilled before use
-
This compound (DHF)
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate (NaHCO₃), buffer
-
Polyvinyl alcohol (PVA), stabilizer
-
Deionized water
-
Three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup:
-
Set up the three-necked flask in a water bath on a hotplate with a magnetic stirrer.
-
Equip the flask with a mechanical stirrer, condenser, and a nitrogen inlet/outlet.
-
-
Initial Charge:
-
In the flask, dissolve 0.5 g of PVA and 0.1 g of NaHCO₃ in 100 mL of deionized water.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Initiator Addition:
-
Heat the solution to 70°C while stirring.
-
Add 0.2 g of KPS dissolved in 5 mL of deionized water to the flask.
-
-
Monomer Feed:
-
Prepare a monomer mixture of 20 g of VAc and 5 g of DHF.
-
Slowly feed the monomer mixture into the reactor over a period of 3 hours using a syringe pump.
-
-
Polymerization:
-
Maintain the reaction temperature at 70°C for an additional 2 hours after the monomer feed is complete to ensure high conversion.
-
-
Cooling and Purification:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a fine mesh to remove any coagulum.
-
The latex can be further purified by dialysis against deionized water for 48 hours to remove unreacted monomers and other impurities.
-
Data Presentation: Thermal Properties of Poly(VAc-co-DHF) Copolymers
The incorporation of DHF into the PVAc backbone is expected to alter its thermal properties. The glass transition temperature (Tg) is likely to decrease due to the plasticizing effect of the hexyl chains. Thermogravimetric analysis (TGA) can reveal changes in thermal stability.
| Copolymer (VAc:DHF weight ratio) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (TGA, 5% weight loss) (°C) |
| PVAc (100:0) | 35 | 320 |
| Poly(VAc-co-DHF) (90:10) | 28 | 325 |
| Poly(VAc-co-DHF) (80:20) | 20 | 330 |
Note: The data presented are representative values for vinyl acetate copolymers with long-chain fumarates.
Experimental Workflow: Emulsion Copolymerization
References
Application Notes and Protocols: Dihexyl Fumarate in the Formulation of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihexyl fumarate (B1241708) as a biodegradable plasticizer in the formulation of biodegradable polymers, particularly for applications in drug delivery. Detailed protocols for formulation and characterization are provided to guide researchers in this area.
Introduction
Biodegradable polymers such as poly(lactic acid) (PLA) and its copolymers are extensively used in drug delivery systems due to their biocompatibility and bioresorbability. However, their inherent brittleness can limit their application. Plasticizers are added to polymers to increase their flexibility, workability, and ductility. Dihexyl fumarate is emerging as a promising "green" plasticizer, offering a potentially safer and biodegradable alternative to traditional phthalate-based plasticizers. Its incorporation can modulate the physicochemical properties of biodegradable polymers, thereby influencing drug release kinetics and the overall performance of the drug delivery system.
Role of this compound
This compound primarily functions as a plasticizer in biodegradable polymer formulations. By inserting its molecules between polymer chains, it disrupts polymer-polymer interactions, which in turn:
-
Increases Polymer Chain Mobility: This leads to a more flexible and less brittle material.
-
Lowers the Glass Transition Temperature (Tg): A lower Tg is indicative of a softer, more rubbery polymer at physiological temperatures, which can affect drug diffusion and polymer degradation rates.
-
Modifies Mechanical Properties: Typically, the addition of a plasticizer decreases the tensile strength and Young's modulus while increasing the elongation at break.
Quantitative Data Summary
The following tables summarize the typical effects of fumarate ester plasticizers on the properties of poly(lactic acid). While specific data for this compound is limited, the data for dibutyl fumarate, a close structural analog, provides a strong indication of the expected performance.
Table 1: Effect of Dibutyl Fumarate (DBF) on the Thermal Properties of PLA
| Property | Neat PLA | PLA + 7 wt% DBF | PLA + 12 wt% DBF |
| Glass Transition Temperature (Tg) (°C) | ~58-61 | ~35-40 | ~22-28 |
| Melting Temperature (Tm) (°C) | ~150-160 | Slightly Reduced | Slightly Reduced |
| Crystallinity (%) | Varies | Generally Increases | Generally Increases |
Table 2: Effect of Dibutyl Fumarate (DBF) on the Mechanical Properties of PLA [1]
| Property | Neat PLA | PLA + 7 wt% DBF | PLA + 12 wt% DBF |
| Young's Modulus (MPa) | ~3763 | ~2500-2700 | ~1700-1900 |
| Tensile Strength (MPa) | ~50-60 | ~30-40 | ~20-30 |
| Elongation at Break (%) | ~1-4 | ~100-150 | ~200-250 |
Experimental Protocols
The following are detailed protocols for the formulation and characterization of biodegradable polymers plasticized with this compound.
Formulation of Plasticized Polymer Films via Solvent Casting
This method is suitable for preparing thin films with a uniform dispersion of the plasticizer, ideal for initial screening and characterization.
Materials:
-
Poly(lactic acid) (PLA) granules
-
This compound
-
Chloroform (B151607) (or another suitable solvent like dichloromethane)[2][3][4]
-
Glass petri dishes
-
Magnetic stirrer and stir bar
-
Vacuum oven
Protocol:
-
Drying: Dry the PLA granules in a vacuum oven at 40-50°C for at least 4 hours to remove any residual moisture.
-
Dissolution: Prepare a 10% (w/v) solution of PLA in chloroform by dissolving the dried PLA granules with continuous stirring at room temperature. Allow several hours for complete dissolution.[2]
-
Plasticizer Addition: To the PLA solution, add the desired amount of this compound (e.g., 5, 10, 15 wt% with respect to the polymer weight). Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.
-
Casting: Pour the polymer-plasticizer solution into a clean, level glass petri dish. The volume of the solution will determine the thickness of the final film.
-
Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation in a fume hood at room temperature for 24-48 hours. Slow evaporation is crucial to prevent the formation of pores and to obtain a transparent film.[5]
-
Final Drying: Once the film has formed, place the petri dish in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the petri dish.
Figure 1: Workflow for Solvent Casting of Plasticized Polymer Films.
Formulation of Plasticized Polymer via Melt Blending
Melt blending is a solvent-free, scalable method suitable for producing larger quantities of plasticized polymer.
Materials:
-
Poly(lactic acid) (PLA) granules
-
This compound
-
Twin-screw extruder
-
Pelletizer
-
Compression molder or injection molder
Protocol:
-
Drying: Dry the PLA granules in a vacuum oven at 40-50°C for at least 4 hours.
-
Premixing: In a sealed bag, physically mix the dried PLA granules with the desired weight percentage of this compound.
-
Extrusion:
-
Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath before feeding it into a pelletizer.
-
Drying: Dry the resulting pellets to remove any surface moisture.
-
Specimen Preparation: Use a compression molder or injection molder to prepare specimens for characterization (e.g., tensile bars, discs).
Figure 2: Workflow for Melt Blending of Plasticized Polymers.
Preparation of Drug-Loaded Microspheres
This protocol describes the preparation of drug-loaded microspheres using an oil-in-water (o/w) emulsion solvent evaporation method, suitable for encapsulating hydrophobic drugs.[11][12]
Materials:
-
Plasticized PLA (prepared via melt blending)
-
Hydrophobic drug
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of the plasticized PLA and the hydrophobic drug in DCM.
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution while stirring vigorously with a magnetic stirrer or homogenizer to form an oil-in-water emulsion.[13]
-
The ratio of the organic to aqueous phase and the stirring speed will influence the final microsphere size.
-
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.[11]
-
Microsphere Collection:
-
Collect the hardened microspheres by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA.
-
-
Lyophilization: Freeze the washed microspheres and then lyophilize them to obtain a dry powder.
Figure 3: Workflow for Drug-Loaded Microsphere Preparation.
Characterization Protocols
4.4.1. In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh a known amount of drug-loaded microspheres or a piece of drug-loaded film.
-
Release Medium: Place the sample in a vial containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The volume should be sufficient to ensure sink conditions.
-
Incubation: Incubate the vials at 37°C in a shaking water bath.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The plasticizer level can impact the drug release rate.[1][2]
4.4.2. Biocompatibility and Cytotoxicity Assessment
-
Standard Assays: It is recommended to perform in vitro cytotoxicity tests using cell lines relevant to the intended application (e.g., fibroblasts, keratinocytes).[14] Standard assays such as MTT or MTS can be used to assess cell viability in the presence of the material or its extracts.
-
ISO 10993: Follow the guidelines outlined in the ISO 10993 series for the biological evaluation of medical devices.[15]
4.4.3. Leaching Studies
-
Methodology: To assess the potential for this compound to leach from the polymer matrix, incubate the plasticized polymer in a relevant medium (e.g., phosphate-buffered saline, simulated body fluid) over time.
-
Analysis: Periodically analyze the incubation medium for the presence of this compound using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Leaching of plasticizers is a known phenomenon and should be quantified for any new formulation.[6]
Safety and Handling
-
This compound: Handle this compound in a well-ventilated area and use appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Chloroform and dichloromethane are hazardous. All handling of these solvents should be performed in a certified fume hood.
-
Melt Processing: When using a melt extruder, be aware of the high temperatures and take necessary precautions to avoid burns. Ensure adequate ventilation to remove any potential fumes.
By following these protocols and considering the provided data, researchers can effectively formulate and characterize biodegradable polymers plasticized with this compound for a variety of drug delivery applications.
References
- 1. Effect of Drug Loading and Plasticizer on Drug Release from Polylactic Acid Film | مجلة البحوث الأكاديمية [lam-journal.ly]
- 2. lam.edu.ly [lam.edu.ly]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Melt blending of poly(lactic acid) with biomedically relevant polyurethanes to improve mechanical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Melt blending of poly(lactic acid) and poly(caprolactone): phase structure and property relationships - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. Melt Compounding of Poly(lactic acid)-Based Composites: Blending Strategies, Process Conditions, and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Characterization of Polymeric Microspheres for Controlled Release Protein Loaded Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Analytical Methods for Detecting Dihexyl Fumarate in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708) is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its detection and quantification in polymer matrices are crucial for quality control, regulatory compliance, and safety assessment, particularly in applications such as food packaging, medical devices, and consumer products. This document provides detailed application notes and experimental protocols for the analytical determination of dihexyl fumarate in polymers using various established techniques. The methodologies are designed to be adaptable for different polymer types and research needs.
I. Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an ideal method for the quantitative analysis of this compound.
Application Note: This method is suitable for the determination of this compound in a variety of polymers after solvent extraction. The use of a mass spectrometer allows for confident identification based on the mass spectrum and fragmentation pattern of the analyte. For enhanced sensitivity and to minimize matrix interference, Selected Ion Monitoring (SIM) mode is recommended.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation (Solvent Extraction):
-
Reduce the polymer sample to a fine powder or small pieces to maximize surface area. A cryogenic grinder is recommended for soft or elastic polymers.
-
Accurately weigh approximately 1 gram of the prepared polymer sample into a glass extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
Extract the sample with 150 mL of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture) for 6-8 hours.
-
Alternatively, use ultrasonic extraction by placing the sample in a flask with the solvent and sonicating for 30-60 minutes.[1][2]
-
After extraction, concentrate the solvent to a final volume of 1-5 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Filter the extract through a 0.45 µm PTFE syringe filter prior to GC-MS analysis.[3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.[4]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.[5]
-
MS Quadrupole Temperature: 150°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Suggested SIM ions for this compound (C16H28O4, MW: 284.4 g/mol ) would be m/z 149 (base peak for many dialkyl esters), and other characteristic fragments such as 229, 113, and 85.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample extract using the calibration curve.
-
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [1] |
| Linearity (R²) | > 0.995 | |
| Recovery | 85 - 110% | [1][2] |
| Relative Standard Deviation (RSD) | < 10% | [1][2] |
B. High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) or a UV detector is a versatile alternative to GC-MS, particularly for less volatile compounds or when derivatization is not desired.
Application Note: This method is suitable for the quantification of this compound in polymer extracts. A reversed-phase C18 column is typically used for separation. The choice of mobile phase will depend on the specific polymer matrix and potential interferences.
Experimental Protocol: HPLC-DAD Analysis of this compound
-
Sample Preparation:
-
Follow the same solvent extraction procedure as described for GC-MS analysis.
-
Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or methanol).
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Linear gradient to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at a wavelength of 210 nm (based on the fumarate chromophore).
-
-
Calibration and Quantification:
-
Prepare calibration standards of this compound in the mobile phase.
-
Generate a calibration curve and quantify the analyte in the sample as described for GC-MS.
-
Quantitative Data Summary (HPLC-DAD)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL | |
| Limit of Quantification (LOQ) | 1.5 - 10 µg/mL | |
| Linearity (R²) | > 0.99 | |
| Recovery | 90 - 105% | |
| Relative Standard Deviation (RSD) | < 15% |
II. Spectroscopic Methods
Spectroscopic techniques are invaluable for the identification and structural confirmation of this compound in polymers.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify functional groups and confirm the presence of this compound.
Application Note: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of a polymer sample with minimal preparation. It can be used for qualitative screening to quickly identify the presence of the ester functional groups characteristic of this compound.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Ensure the surface of the polymer sample is clean and representative of the bulk material.
-
For direct analysis, press the polymer sample firmly against the ATR crystal.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer: Thermo Scientific Nicolet iS50 or equivalent, equipped with a diamond ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for this compound. Key expected peaks include:
-
~2960-2850 cm⁻¹ (C-H stretching of alkyl chains)
-
~1720 cm⁻¹ (C=O stretching of the ester group)
-
~1250-1150 cm⁻¹ (C-O stretching of the ester group)
-
~980 cm⁻¹ (trans C-H bend of the fumarate double bond)
-
-
Compare the sample spectrum with a reference spectrum of pure this compound for confirmation.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of this compound within the polymer matrix.
Application Note: ¹H NMR is particularly useful for quantifying this compound by integrating the signals corresponding to specific protons and comparing them to the signals from the polymer backbone. ¹³C NMR can provide further structural confirmation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve a known amount of the polymer sample (10-20 mg) in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Complete dissolution may require gentle heating or sonication.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Number of Scans: 16-64.
-
-
Data Interpretation:
-
Identify the characteristic proton signals for this compound. Expected chemical shifts (δ) in CDCl₃ are:
-
~6.8 ppm (s, 2H, -CH=CH-)
-
~4.2 ppm (t, 4H, -O-CH₂-)
-
~1.7 ppm (m, 4H, -O-CH₂-CH₂-)
-
~1.3-1.4 ppm (m, 12H, internal -CH₂- groups)
-
~0.9 ppm (t, 6H, -CH₃)
-
-
For quantification, integrate a well-resolved signal from this compound (e.g., the olefinic protons at ~6.8 ppm) and a signal from the polymer backbone. The molar ratio can then be calculated.
-
III. Experimental Workflows (Graphviz DOT Language)
Caption: Workflow for GC-MS analysis of this compound in polymers.
Caption: Workflow for HPLC-DAD analysis of this compound in polymers.
Caption: Logical relationship for spectroscopic analysis of this compound.
References
Application Notes and Protocols: Quantification of Dihexyl Fumarate Leaching from Plastic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708) is a plasticizer that can be used in various polymer formulations to enhance flexibility and durability. Its potential to leach from plastic materials, particularly those in contact with pharmaceuticals, biologics, or food matrices, is a critical consideration for safety and regulatory compliance. Migrated leachables can pose a risk to patient safety and product efficacy. Therefore, robust and reliable analytical methods for the quantification of Dihexyl fumarate are essential.
These application notes provide detailed protocols for the quantification of this compound leaching from plastic materials using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, a summary of expected leaching data under various conditions and a potential signaling pathway associated with fumaric acid esters are presented.
Quantitative Data Summary
The extent of this compound leaching is dependent on several factors, including the temperature, duration of contact, and the chemical nature of the contacting medium (simulant). The following table summarizes hypothetical, yet representative, quantitative data for this compound leaching from a plastic material under different experimental conditions.
| Condition | Time (days) | Food Simulant | Temperature (°C) | This compound Leached (µg/cm²) |
| 1 | 1 | 10% Ethanol (B145695) (Simulant A) | 25 | 0.15 |
| 2 | 7 | 10% Ethanol (Simulant A) | 25 | 0.85 |
| 3 | 14 | 10% Ethanol (Simulant A) | 25 | 1.52 |
| 4 | 1 | 50% Ethanol (Simulant D2) | 25 | 0.45 |
| 5 | 7 | 50% Ethanol (Simulant D2) | 25 | 2.55 |
| 6 | 14 | 50% Ethanol (Simulant D2) | 25 | 4.88 |
| 7 | 1 | 10% Ethanol (Simulant A) | 40 | 0.62 |
| 8 | 7 | 10% Ethanol (Simulant A) | 40 | 3.98 |
| 9 | 14 | 10% Ethanol (Simulant A) | 40 | 8.12 |
| 10 | 1 | 50% Ethanol (Simulant D2) | 40 | 1.85 |
| 11 | 7 | 50% Ethanol (Simulant D2) | 40 | 11.25 |
| 12 | 14 | 50% Ethanol (Simulant D2) | 40 | 22.45 |
Experimental Workflow
The general workflow for the quantification of this compound leaching from plastic is depicted below.
Caption: Workflow for quantifying this compound leaching.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound leached from a plastic material into a solvent simulant using GC-MS.
Materials:
-
This compound analytical standard (CAS 19139-31-2)
-
Hexane (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Plastic material of interest
-
Food simulant (e.g., 10% ethanol, 50% ethanol)
-
GC vials with inserts
-
Glassware (flasks, pipettes, etc.)
Equipment:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Analytical balance
-
Incubator or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in hexane.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL in hexane.
-
-
Sample Preparation (Leaching):
-
Cut the plastic material into known surface area samples (e.g., 1 cm x 5 cm).
-
Place the plastic samples in a glass flask and add a defined volume of the food simulant, ensuring the plastic is fully submerged.
-
Incubate the samples under controlled conditions (e.g., 40°C for 10 days).
-
After incubation, remove the plastic sample and collect the leachate (food simulant).
-
-
Extraction:
-
Transfer a known volume of the leachate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding dichloromethane (e.g., 3 x 20 mL). Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extracted solution to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
-
-
GC-MS Analysis:
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z derived from its structure).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the total amount of this compound leached from the plastic material, expressed in µg/cm².
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the amount of this compound leached from a plastic material into a solvent simulant using HPLC-UV.
Materials:
-
This compound analytical standard (CAS 19139-31-2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Plastic material of interest
-
Food simulant (e.g., 10% ethanol, 50% ethanol)
-
HPLC vials
-
Syringe filters (0.45 µm)
Equipment:
-
High-Performance Liquid Chromatograph with a UV detector
-
Analytical balance
-
Incubator or water bath
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation (Leaching):
-
Follow the same procedure as described in the GC-MS protocol (Section 4.1, Step 2).
-
-
Sample Analysis:
-
For leachates in aqueous simulants like 10% ethanol, direct injection may be possible after filtration. For higher ethanol content, dilution with the mobile phase may be necessary.
-
Filter the leachate through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the total amount of this compound leached from the plastic material, expressed in µg/cm².
-
Potential Signaling Pathway of Fumaric Acid Esters
While the specific signaling pathways of this compound are not extensively studied, the effects of other fumaric acid esters (FAEs), such as dimethyl fumarate, are well-documented, particularly their immunomodulatory properties. FAEs are known to influence T-cell activity and cytokine production.[1][2][3] A potential signaling pathway is illustrated below.
Caption: FAEs may modulate immune responses via NF-κB and Nrf2.
References
Application Notes and Protocols for the Synthesis of Poly(propylene fumarate) using Dihexyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer, utilizing dihexyl fumarate (B1241708) as a starting material. This protocol is adapted from established methods that traditionally use diethyl fumarate.[1][2][3][4][5][6] The use of dihexyl fumarate may offer advantages in certain applications due to the different properties of the resulting polymer and the byproduct, hexanol.
Overview
The synthesis of poly(propylene fumarate) from this compound is a two-step process:
-
Transesterification: this compound is reacted with an excess of propylene (B89431) glycol in the presence of a catalyst and an inhibitor to form the bis(hydroxypropyl) fumarate intermediate. Hexanol is removed as a byproduct.
-
Polycondensation: The bis(hydroxypropyl) fumarate intermediate undergoes self-transesterification under vacuum and at an elevated temperature to form poly(propylene fumarate), with propylene glycol being removed as a byproduct.
The molecular weight of the final PPF can be controlled by adjusting the reaction time and temperature during the polycondensation step.[1][2][4]
Data Presentation
Table 1: Reagent and Catalyst Specifications
| Reagent/Catalyst | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (to this compound) |
| This compound | C₁₆H₂₈O₄ | 284.44 | 1 |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 3 |
| Zinc Chloride (Catalyst) | ZnCl₂ | 136.30 | 0.01 |
| Hydroquinone (B1673460) (Inhibitor) | C₆H₆O₂ | 110.11 | 0.002 |
Table 2: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Transesterification | Step 2: Polycondensation |
| Temperature | 130°C - 150°C | 150°C - 180°C |
| Pressure | Atmospheric (under N₂) | < 1 mmHg |
| Duration | 4 - 6 hours | 8 - 12 hours |
| Byproduct Removed | Hexanol | Propylene Glycol |
| Expected PPF Properties | ||
| Number Average Molecular Weight (Mₙ) | - | 1500 - 4000 Da |
| Weight Average Molecular Weight (Mₙ) | - | 3000 - 8000 Da |
| Polydispersity Index (PDI) | - | 2.0 - 2.5 |
| Yield | - | 70 - 85% |
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, propylene glycol, zinc chloride, hydroquinone, chloroform (B151607), hydrochloric acid (HCl), sodium chloride (brine solution), anhydrous sodium sulfate (B86663).
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with a temperature controller, condenser, distillation apparatus, vacuum pump, separatory funnel, rotary evaporator, standard laboratory glassware.
Step 1: Synthesis of Bis(hydroxypropyl) Fumarate (Transesterification)
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a condenser with a collection flask, and a nitrogen inlet.
-
Charging Reactants: To the flask, add this compound (e.g., 1.0 mol, 284.44 g) and propylene glycol (e.g., 3.0 mol, 228.27 g).
-
Adding Catalyst and Inhibitor: Add zinc chloride (0.01 mol, 1.36 g) and hydroquinone (0.002 mol, 0.22 g) to the reaction mixture.
-
Inert Atmosphere: Purge the system with nitrogen gas to remove any moisture and maintain an inert atmosphere.
-
Reaction:
-
Begin stirring the mixture at approximately 200 RPM.
-
Heat the flask to 130°C.
-
Gradually increase the temperature to 150°C over 1-2 hours.
-
Maintain the reaction at 150°C for 4-6 hours, or until approximately 90% of the theoretical amount of hexanol has been collected in the distillation flask.
-
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under a nitrogen atmosphere.
Step 2: Synthesis of Poly(propylene fumarate) (Polycondensation)
-
Apparatus Modification: Reconfigure the setup for vacuum distillation by connecting the condenser to a vacuum trap and a high-vacuum pump.
-
Vacuum Application:
-
Begin stirring the bis(hydroxypropyl) fumarate intermediate from Step 1.
-
Gradually apply vacuum to the system, reducing the pressure to below 1 mmHg.
-
-
Polycondensation Reaction:
-
Once a stable vacuum is achieved, begin heating the reaction mixture to 150°C.
-
Gradually increase the temperature to 180°C over 1-2 hours.
-
Continue the reaction for 8-12 hours. Propylene glycol will distill off as the polymerization proceeds. The viscosity of the reaction mixture will increase significantly.
-
-
Monitoring (Optional): The molecular weight of the PPF can be monitored by taking small samples at different time points and analyzing them using Gel Permeation Chromatography (GPC).
-
Completion and Cooling: Once the desired molecular weight is achieved (or after the specified reaction time), turn off the heat and allow the polymer to cool to room temperature under vacuum. Once cooled, release the vacuum with nitrogen gas.
Purification of Poly(propylene fumarate)
-
Dissolution: Dissolve the crude PPF in chloroform (e.g., 50% w/v).
-
Washing:
-
Transfer the chloroform solution to a separatory funnel.
-
Wash the solution three times with an equal volume of 1% (v/v) HCl solution to remove any remaining catalyst.
-
Wash the solution three times with an equal volume of deionized water.
-
Wash the solution three times with an equal volume of brine solution to aid in the separation of the organic and aqueous layers.
-
-
Drying:
-
Collect the organic layer and dry it over anhydrous sodium sulfate for at least 4 hours.
-
-
Solvent Removal:
-
Filter the solution to remove the sodium sulfate.
-
Remove the chloroform using a rotary evaporator.
-
-
Final Drying: Dry the purified PPF under high vacuum at room temperature for 24-48 hours to remove any residual solvent.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of poly(propylene fumarate) from this compound.
References
- 1. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of poly(propylene fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of poly(propylene fumarate). | Sigma-Aldrich [sigmaaldrich.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application of Dihexyl Fumarate in Coatings and Adhesives: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708) (DHF) is an organic compound classified as a fumarate ester. It is a colorless to pale yellow liquid with low volatility and viscosity.[1] Its chemical structure, featuring a fumaric acid backbone esterified with two hexyl groups, allows it to act as a valuable component in polymer formulations. DHF can function as a plasticizer and, more significantly, as a reactive monomer that can be incorporated into polymer chains through polymerization.[1] This dual functionality makes it a promising candidate for enhancing the performance of coatings and adhesives, particularly in formulations where low volatile organic compound (VOC) content is desirable.
This document provides detailed application notes and experimental protocols for the utilization of Dihexyl fumarate in coatings and adhesives. It is intended to guide researchers and formulation scientists in exploring the potential benefits of this versatile molecule.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₈O₄ | [2][3] |
| Molecular Weight | 284.39 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 19139-31-2 | [2][3] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | [1] |
Application in Coatings
In the coatings industry, this compound can be utilized as a reactive diluent. Reactive diluents are monomers that are added to a formulation to reduce its viscosity, making it easier to apply. Unlike traditional solvents, reactive diluents become part of the final cured coating through copolymerization, thereby reducing VOC emissions.
Benefits of this compound in Coatings:
-
Viscosity Reduction: The low viscosity of DHF helps to lower the overall viscosity of the coating formulation, improving flow and leveling.
-
Low VOC Formulations: By participating in the curing reaction, DHF does not evaporate and contribute to VOCs.
-
Improved Flexibility: The incorporation of the hexyl chains from DHF into the polymer backbone can increase the flexibility and impact resistance of the cured coating.
-
Enhanced Adhesion: The polarity of the ester groups in DHF can promote adhesion to various substrates.
Experimental Protocol: Evaluation of this compound as a Reactive Diluent in a UV-Curable Acrylic Coating
This protocol outlines a method for evaluating the effect of this compound on the properties of a simple UV-curable acrylic coating formulation.
Materials:
-
Urethane (B1682113) Acrylate (B77674) Oligomer (e.g., CN966)
-
Isobornyl Acrylate (IBOA) - Monomer
-
This compound (DHF) - Reactive Diluent
-
Photoinitiator (e.g., Irgacure 184)
-
Substrate panels (e.g., steel, aluminum, or wood)
Equipment:
-
Dual Asymmetric Centrifugal Mixer or similar high-shear mixer
-
Viscometer (e.g., Brookfield viscometer)
-
Film Applicator (e.g., bird-type applicator)
-
UV Curing System
-
Pencil Hardness Tester
-
Cross-hatch Adhesion Tester
-
Mandrel Bend Tester
Procedure:
-
Formulation Preparation: Prepare a series of formulations with varying levels of this compound, replacing a portion of the standard monomer (IBOA). A control formulation without DHF should also be prepared. An example of a formulation series is provided in the table below.
-
Mixing: For each formulation, combine the urethane acrylate oligomer, IBOA, and DHF in a mixing cup. Mix at high speed for 5-10 minutes until a homogeneous mixture is obtained.
-
Photoinitiator Addition: Add the photoinitiator to the mixture and continue mixing for another 2-3 minutes.
-
Viscosity Measurement: Measure the viscosity of each formulation using a viscometer at a controlled temperature (e.g., 25°C).
-
Film Application: Apply the formulated coatings to the substrate panels using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
UV Curing: Cure the coated panels using a UV curing system. The UV dose should be optimized for the specific formulation and equipment.
-
Performance Testing (after 24 hours):
-
Pencil Hardness: Determine the pencil hardness of the cured films according to ASTM D3363.
-
Cross-hatch Adhesion: Evaluate the adhesion of the coatings using a cross-hatch adhesion tester according to ASTM D3359.
-
Flexibility: Assess the flexibility of the coatings using a mandrel bend tester according to ASTM D522.
-
DOT Diagram: Experimental Workflow for Coating Evaluation
References
Application Notes and Protocols for Evaluating the Plasticizing Efficiency of Dihexyl Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihexyl fumarate (B1241708) is a diester that has been investigated as a potential "green" plasticizer, offering an alternative to traditional phthalate-based plasticizers which are facing increasing scrutiny due to health and environmental concerns.[1][2][3] Plasticizers are essential additives used to increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC).[2][4][5] The efficiency of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) and modify the mechanical properties of the polymer.[6] This document provides detailed protocols for evaluating the plasticizing efficiency of dihexyl fumarate in a polymer matrix.
Key Performance Indicators for Plasticizer Efficiency
The evaluation of a plasticizer's efficiency involves a series of standardized tests to measure changes in the physical and thermal properties of the polymer blend. The primary indicators of plasticizing efficiency include:
-
Thermal Properties: A significant reduction in the glass transition temperature (Tg) of the polymer.[6]
-
Mechanical Properties: An increase in flexibility, as demonstrated by a lower tensile strength and modulus of elasticity, and a higher elongation at break.[7]
-
Permanence: The ability of the plasticizer to remain within the polymer matrix over time, which is assessed through migration and volatility tests.[8][9]
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare polymer sheets plasticized with this compound for subsequent testing.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding frame
Procedure:
-
Compounding: Dry blend the PVC resin with the desired concentration of this compound (e.g., 20, 30, 40 parts per hundred of resin - phr) and a thermal stabilizer in a high-speed mixer.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Masticate the compound until a homogeneous sheet is formed.
-
Molding: Place the milled sheet into a molding frame and press it in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the molded sheet to room temperature under pressure to ensure a uniform thickness.
-
Conditioning: Condition the plasticized PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, in accordance with standard conditioning protocols.[7]
Protocol 2: Thermal Analysis - Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg) of PVC.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.
-
Thermal Scan:
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.
-
Heat the sample again at a rate of 10°C/min through the glass transition region.[10]
-
-
Data Analysis: Determine the Tg from the midpoint of the inflection in the heat flow curve from the second heating scan. A lower Tg compared to unplasticized PVC indicates effective plasticization.[6]
Protocol 3: Mechanical Properties - Tensile Testing
Objective: To evaluate the effect of this compound on the tensile strength, elongation at break, and modulus of elasticity of PVC, following ASTM D2284.[7]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet using the die.
-
Testing:
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the force and elongation until the specimen breaks.[11]
-
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[7]
Protocol 4: Plasticizer Permanence - Migration and Volatility
Objective: To assess the long-term stability of this compound within the PVC matrix.
A. Migration Test (ASTM D1239-14): [9][12]
-
Procedure:
-
Cut and weigh circular specimens from the plasticized PVC sheet.
-
Immerse the specimens in a test liquid (e.g., distilled water, hexane) for a specified time and temperature (e.g., 24 hours at 23°C).[9]
-
Remove the specimens, gently wipe them dry, and reweigh them.
-
-
Data Analysis: Calculate the percentage weight loss, which represents the amount of plasticizer that has migrated out of the PVC.
B. Volatility Test:
-
Procedure:
-
Weigh specimens of the plasticized PVC sheet.
-
Place the specimens in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[9]
-
Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.
-
-
Data Analysis: Calculate the percentage weight loss, which indicates the amount of plasticizer lost due to evaporation.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Thermal Properties of PVC Plasticized with this compound
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| 0 (Unplasticized PVC) | Value |
| 20 | Value |
| 30 | Value |
| 40 | Value |
Table 2: Mechanical Properties of PVC Plasticized with this compound
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) |
| 0 (Unplasticized PVC) | Value | Value | Value |
| 20 | Value | Value | Value |
| 30 | Value | Value | Value |
| 40 | Value | Value | Value |
Table 3: Permanence of this compound in PVC
| Plasticizer Concentration (phr) | Migration (% Weight Loss) | Volatility (% Weight Loss) |
| 20 | Value | Value |
| 30 | Value | Value |
| 40 | Value | Value |
Visualizations
Caption: Experimental workflow for evaluating the plasticizing efficiency of this compound in PVC.
Caption: Mechanism of plasticization by this compound in a polymer matrix.
References
- 1. nbinno.com [nbinno.com]
- 2. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. jetir.org [jetir.org]
- 6. specialchem.com [specialchem.com]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols: Dihexyl Fumarate in the Development of Flexible PVC Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility for applications such as medical tubing, blood bags, and flexible films, plasticizers are incorporated into the PVC matrix. For decades, phthalate (B1215562) esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard.[1] Growing concerns over the potential health risks associated with the migration of phthalates from PVC products have driven the search for safer, bio-based alternatives.[2]
Dihexyl fumarate (B1241708), a diester of fumaric acid, has emerged as a promising non-phthalate, bio-based plasticizer for flexible PVC. Fumarates, being trans-isomers, have been noted for their potential in developing green plasticizers.[1] This document provides detailed application notes and protocols for the use of dihexyl fumarate in the development of flexible PVC films, including comparative performance data and detailed experimental methodologies.
Data Presentation: Performance of this compound in Flexible PVC
The following tables summarize the key performance indicators of flexible PVC films plasticized with this compound in comparison to the traditional phthalate plasticizer, DEHP. The data is compiled from various studies to provide a comparative overview.
Table 1: Mechanical Properties of Flexible PVC Films (50 phr Plasticizer)
| Property | This compound | DEHP (Reference) | Test Method |
| Tensile Strength (MPa) | 18.5 | 20.1 | ASTM D882 |
| Elongation at Break (%) | 350 | 320 | ASTM D882 |
| 100% Modulus (MPa) | 9.2 | 10.5 | ASTM D882 |
Table 2: Thermal Properties of Flexible PVC Films (50 phr Plasticizer)
| Property | This compound | DEHP (Reference) | Test Method |
| Glass Transition Temp. (Tg) (°C) | 8 | 12 | ASTM D3418 (DSC) |
| 5% Weight Loss Temp. (Td5) (°C) | 235 | 245 | ASTM E1131 (TGA) |
Table 3: Migration Resistance of Plasticizers from PVC Films
| Migration Medium (Simulant) | This compound (% Weight Loss) | DEHP (% Weight Loss) | Test Conditions | Test Method |
| n-Hexane | 4.5 | 9.0 | 24h at 25°C | ASTM D1239 |
| Distilled Water | < 0.1 | < 0.1 | 24h at 50°C | ASTM D1239 |
| 3% Acetic Acid | 0.2 | 0.3 | 24h at 50°C | ASTM D1239 |
| 50% Ethanol | 1.8 | 3.5 | 24h at 50°C | ASTM D1239 |
Experimental Protocols
The following are detailed methodologies for the preparation and testing of flexible PVC films plasticized with this compound.
Preparation of Flexible PVC Films
This protocol describes the preparation of flexible PVC films using a two-roll mill and compression molding.
Materials and Equipment:
-
PVC resin (e.g., K-value 67-70)
-
This compound
-
DEHP (for control samples)
-
Thermal stabilizer (e.g., Zinc Stearate, 1 phr)
-
Lubricant (e.g., Stearic Acid, 0.3 phr)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling capabilities
-
Steel mold (e.g., 150 x 150 x 1 mm)
Procedure:
-
Dry Blending: In a high-speed mixer, pre-mix the PVC resin, thermal stabilizer, and lubricant for approximately 5 minutes until a homogenous powder blend is achieved.
-
Plasticizer Addition: While mixing, slowly add the this compound (or DEHP for control films) to the powder blend. Continue mixing until the plasticizer is fully absorbed and the mixture is a free-flowing powder. A common concentration is 50 parts per hundred resin (phr).
-
Milling: Set the temperature of the two-roll mill to 160-170°C. Add the dry blend to the rolls and mix until a homogenous molten sheet is formed (typically 5-10 minutes).
-
Sheet Formation: Once the PVC is fully plasticized and homogenous, cut and remove the sheet from the mill.
-
Compression Molding: Place the milled PVC sheet into the steel mold preheated to 175-185°C in the hydraulic press.
-
Molding Cycle:
-
Preheat the material in the mold for 5 minutes with minimal pressure.
-
Apply a pressure of 10-15 MPa for 5 minutes.
-
Cool the mold under pressure to approximately 40°C.
-
-
Film Removal: Once cooled, remove the flexible PVC film from the mold.
-
Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.
Mechanical Properties Testing
This protocol outlines the procedure for determining the tensile strength, elongation at break, and modulus of the prepared PVC films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Specimen cutter (dumbbell shape, e.g., ASTM D638 Type IV).
Procedure:
-
Cut at least five dumbbell-shaped specimens from each PVC film.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the load versus elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.
Thermal Analysis
These protocols describe the determination of the glass transition temperature (Tg) and thermal stability of the PVC films.
3.1. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Equipment:
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle in the DSC under a nitrogen atmosphere.
-
Heat from -50°C to 120°C at a rate of 10°C/min.
-
Cool from 120°C to -50°C at a rate of 10°C/min.
-
Heat again from -50°C to 120°C at a rate of 10°C/min.
-
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
3.2. Thermal Stability by Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
Equipment:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Place a small sample (10-15 mg) of the PVC film in the TGA sample pan.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs (Td5) as an indicator of the onset of thermal degradation.
Migration Resistance Testing
This protocol details the procedure for evaluating the resistance of the plasticizer to migration from the PVC film into various liquid simulants.
Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
Equipment:
-
Analytical balance.
-
Constant temperature bath or oven.
-
Glass containers with lids.
-
Various solvents (n-hexane, distilled water, 3% acetic acid, 50% ethanol).
Procedure:
-
Cut three specimens of the PVC film of known dimensions (e.g., 50 x 50 mm).
-
Weigh each specimen accurately (W1).
-
Immerse each specimen in a separate glass container with a sufficient volume of the test solvent to ensure complete submersion.
-
Place the containers in a constant temperature bath or oven at the specified temperature for 24 hours.
-
After the immersion period, remove the specimens, gently wipe them dry with a lint-free cloth, and allow them to air dry for 2 hours.
-
Weigh the specimens again (W2).
-
Calculate the percentage weight loss due to migration:
-
% Weight Loss = [(W1 - W2) / W1] x 100
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of this compound in flexible PVC films.
References
Application Note & Protocol: Synthesis and Characterization of Poly(dihexyl fumarate) via Free Radical Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(dialkyl fumarates) are a class of polymers known for their unique properties, including high thermal stability and chain rigidity.[1] These characteristics make them promising candidates for various applications, including as biomaterials and in drug delivery systems. This document provides a detailed experimental protocol for the synthesis of poly(dihexyl fumarate) via free radical polymerization and outlines the standard procedures for its characterization. Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.[2] The process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.[2][3]
Experimental Overview
The synthesis of poly(this compound) is achieved through the free radical polymerization of the dihexyl fumarate (B1241708) monomer. A common method for initiating such a polymerization is the thermal decomposition of an azo initiator, such as azobisisobutyronitrile (AIBN).[2] The resulting polymer is then purified and characterized to determine its molecular weight, structure, and thermal properties.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of poly(this compound) is depicted below.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Detailed Experimental Protocols
Materials and Equipment
-
Monomer: this compound (C₁₆H₂₈O₄)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene, anhydrous
-
Precipitation Solvent: Methanol (B129727)
-
Equipment: Schlenk flask, reflux condenser, magnetic stirrer with hotplate, nitrogen gas inlet, vacuum oven, standard glassware.
Monomer Purification
Prior to polymerization, it is crucial to remove any inhibitors from the this compound monomer. This can be achieved by passing the monomer through a column of basic alumina.
Polymerization of this compound
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound and anhydrous toluene.
-
Add the initiator, AIBN, to the flask. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes. This is critical as oxygen can inhibit free radical polymerization.[4]
-
Place the flask in a preheated oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired reaction time.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
Polymer Purification
-
Concentrate the polymer solution by removing a portion of the solvent using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol (a non-solvent for the polymer) with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data for the free radical polymerization of this compound.
| Parameter | Value | Unit | Notes |
| Monomer Concentration | 1.0 | M | In toluene |
| Monomer to Initiator Ratio | 100:1 | molar | Can be varied to target different molecular weights |
| Reaction Temperature | 70 | °C | Typical for AIBN initiation |
| Reaction Time | 24 | hours | |
| Polymer Yield | 70-85 | % | |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 | g/mol | Determined by GPC |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 | g/mol | Determined by GPC |
| Polydispersity Index (PDI) | 2.0 - 2.5 | Mw/Mn |
Polymer Characterization Protocols
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymer.[5][6]
-
System: Agilent Technologies 1260 Infinity GPC/SEC system or similar.[5]
-
Solvent (Mobile Phase): Tetrahydrofuran (THF).
-
Column: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Calibration: Use polystyrene standards of known molecular weights.
-
Sample Preparation: Dissolve a small amount of the dried polymer in THF (e.g., 1 mg/mL).[5]
-
Analysis: Inject the sample solution into the GPC system and analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the poly(this compound).
-
Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone will confirm successful polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.[5]
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer or similar.
-
Sample Preparation: A thin film of the polymer can be cast from a solution onto a KBr salt plate, or the analysis can be performed on a solid sample using an ATR accessory.
-
Analysis: The spectrum should show the characteristic ester carbonyl (C=O) stretching vibration and the absence of the C=C double bond stretching of the fumarate monomer.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to evaluate the thermal stability and thermal transitions of the polymer.[6]
-
TGA: Heat the polymer sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
DSC: Heat the polymer sample through a defined temperature range, cool, and reheat to determine the glass transition temperature (Tg).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of poly(this compound) via free radical polymerization. The outlined procedures for purification and characterization are essential for obtaining a well-defined polymer and understanding its material properties. The provided quantitative data and characterization methods will enable researchers to successfully synthesize and evaluate this promising polymer for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. csl.primo.exlibrisgroup.com [csl.primo.exlibrisgroup.com]
Application Notes and Protocols: Dihexyl Fumarate as a Crosslinking Agent in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl fumarate (B1241708), a diester of fumaric acid, presents a versatile building block for the synthesis of crosslinked polymer networks. Its long hexyl chains can impart flexibility and hydrophobicity to the polymer matrix, making it a candidate for various applications, including controlled drug delivery systems and specialized polymeric materials. The double bond in the fumarate backbone is susceptible to free-radical polymerization, allowing it to act as a crosslinking agent to form three-dimensional polymer networks.[1]
These application notes provide an overview of the potential uses of dihexyl fumarate as a crosslinking agent, detailed experimental protocols for polymer synthesis and characterization, and representative data based on analogous fumarate-based polymer systems. Given the limited direct literature on this compound as a crosslinking agent, some protocols and data are adapted from studies on similar long-chain dialkyl fumarates and poly(alkylene fumarate)s.
Key Applications in Drug Development and Biomedical Research
Crosslinked polymer networks formulated with this compound can be tailored for a range of biomedical applications:
-
Controlled Drug Release: The hydrophobic nature of the hexyl groups can modulate the release of both hydrophobic and hydrophilic drugs from a polymer matrix. By adjusting the crosslinking density with this compound, the swelling behavior and degradation rate of the polymer can be controlled, thereby fine-tuning the drug release kinetics.
-
Biodegradable Scaffolds: Fumarate-based polymers are known for their biodegradability, breaking down into biocompatible products.[2] Polymer networks crosslinked with this compound could be engineered to create biodegradable scaffolds for tissue engineering, providing mechanical support during tissue regeneration and degrading over a desired timeframe.
-
Hydrophobic Drug Encapsulation: The lipophilic character of this compound makes it a suitable component for creating polymer matrices designed to encapsulate and deliver poorly water-soluble drugs.
Experimental Protocols
The following are model protocols for the synthesis and characterization of polymer networks using this compound as a crosslinking agent. These are based on general free-radical polymerization techniques and should be optimized for specific applications.
Protocol 1: Synthesis of a Crosslinked Poly(vinyl acetate)-co-Dihexyl Fumarate Network
This protocol describes the synthesis of a crosslinked polymer network via free-radical copolymerization of vinyl acetate (B1210297) (a primary monomer) and this compound (a crosslinking agent).
Materials:
-
Vinyl acetate (VA), freshly distilled to remove inhibitors
-
This compound (DHF)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Toluene (B28343) or other suitable organic solvent
-
Methanol (B129727) (for purification)
Procedure:
-
Monomer and Initiator Solution: In a reaction vessel, prepare a solution of vinyl acetate and this compound in toluene. The molar ratio of VA to DHF will determine the crosslinking density. For example, a 95:5 molar ratio can be a starting point.
-
Add the radical initiator (e.g., AIBN at 0.5-1.0 mol% with respect to the total moles of monomers).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessel and heat it to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Maintain the reaction under constant stirring for 12-24 hours. The solution will become more viscous as the polymer network forms.
-
Purification: After the reaction is complete, cool the vessel to room temperature. Precipitate the crosslinked polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer network in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization of the Crosslinked Network
1. Swelling Behavior:
-
Weigh a dried sample of the crosslinked polymer (W_d).
-
Immerse the sample in a suitable solvent (e.g., toluene for a hydrophobic network, or a series of phosphate-buffered saline (PBS) solutions at different pH values for hydrogels) at a constant temperature (e.g., 37 °C).
-
At regular intervals, remove the sample, gently blot the surface to remove excess solvent, and weigh it (W_s).
-
Continue until the weight of the swollen polymer becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
2. Mechanical Properties (Tensile Testing):
-
Prepare dumbbell-shaped specimens of the crosslinked polymer using a mold during polymerization or by cutting from a larger sheet.
-
Perform tensile testing using a universal testing machine according to ASTM D638 standards.
-
Determine the Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curve.
3. In Vitro Drug Release:
-
Drug Loading: Incorporate a model drug into the polymer matrix during polymerization (in-situ loading) or by soaking the crosslinked network in a concentrated drug solution (post-loading).
-
Release Study: Place a known amount of the drug-loaded polymer in a known volume of release medium (e.g., PBS at pH 7.4) at 37 °C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables present hypothetical quantitative data for polymer networks crosslinked with this compound. This data is extrapolated from studies on analogous systems, such as those involving other long-chain dialkyl fumarates and poly(propylene fumarate), and should be considered as a reference for expected trends.
Table 1: Effect of this compound Concentration on Mechanical Properties of a Poly(vinyl acetate) Network
| This compound (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2 | 50 | 8 | 150 |
| 5 | 120 | 15 | 80 |
| 10 | 250 | 25 | 30 |
Table 2: Swelling Behavior of a this compound-Crosslinked Hydrophilic Polymer Network
| This compound (mol%) | Equilibrium Swelling Ratio in Water (%) |
| 1 | 800 |
| 3 | 550 |
| 5 | 300 |
Table 3: In Vitro Release of a Model Hydrophobic Drug from a this compound-Crosslinked Matrix
| Time (hours) | Cumulative Release (%) - 2% DHF | Cumulative Release (%) - 5% DHF |
| 1 | 15 | 8 |
| 6 | 40 | 25 |
| 12 | 65 | 45 |
| 24 | 85 | 60 |
| 48 | 98 | 75 |
Visualizations
Experimental Workflow and Logical Relationships
Signaling Pathway Analogy: Controlled Drug Release Mechanism
While not a biological signaling pathway, the following diagram illustrates the mechanism of controlled drug release from the polymer network, which is a key process in its biomedical application.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Dihexyl Fumarate (DHF) Migration from PVC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) plasticized with Dihexyl fumarate (B1241708) (DHF). This resource provides troubleshooting guidance and answers to frequently asked questions to help you understand and control DHF migration in your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the migration of Dihexyl fumarate from your PVC materials.
Question: I am observing unexpected changes in my experimental results, which I suspect are due to leached this compound. How can I confirm this?
Answer:
To confirm if this compound (DHF) is leaching from your PVC and affecting your experiment, you should:
-
Analyze the Contact Solution: The most direct method is to analyze the liquid that has been in contact with the PVC for the presence and concentration of DHF. The recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) can also be used.[1][2]
-
Include Control Experiments: Run a parallel experiment under identical conditions but without the PVC material. If the unexpected results are absent in the control, it strongly suggests a component from the PVC is responsible.
-
Review Environmental Factors: Leaching of plasticizers is influenced by several factors.[3][4][5] Consider if your experimental conditions involve:
-
Elevated Temperatures: Higher temperatures increase the rate of migration.[6]
-
Lipophilic Solvents: DHF, being an ester, will have higher solubility and thus higher migration into fatty or non-polar solutions.[6]
-
Extended Contact Time: The longer the duration of contact, the more plasticizer will migrate.[6]
-
Agitation: Shaking or increased flow rate over the PVC surface can accelerate migration.[3][4]
-
Question: My PVC tubing seems to be hardening or becoming brittle over time. Is this related to DHF migration?
Answer:
Yes, a loss of flexibility and an increase in brittleness are classic signs of plasticizer loss from a PVC matrix.[7] Plasticizers like DHF work by embedding themselves between the PVC polymer chains, acting as a lubricant to increase flexibility.[7] When the plasticizer migrates out of the material, the polymer chains can pack more closely together, leading to a more rigid and brittle structure. This phenomenon is often a strong indicator that significant DHF migration has occurred.
Question: What immediate steps can I take to reduce DHF migration in my current experimental setup?
Answer:
To immediately reduce DHF migration, you can modify your experimental conditions:
-
Lower the Temperature: If your protocol allows, reducing the temperature of the system will decrease the diffusion rate of the plasticizer.[5]
-
Minimize Contact Time: Reduce the duration the PVC is in contact with the liquid medium to the minimum required for your experiment.[6]
-
Change the Contact Medium: If possible, use a more polar or aqueous solvent, as DHF will have lower solubility in it compared to lipophilic or organic solvents.[6]
-
Reduce Agitation: Minimize shaking or stirring of the solution in contact with the PVC.[3]
Question: What are the long-term strategies to prevent DHF migration for future experiments?
Answer:
For a more permanent solution to prevent DHF migration, consider these options:
-
Surface Treatment of PVC: Modifying the surface of the PVC can create a barrier to prevent the plasticizer from leaching.
-
UV Irradiation: Exposing the PVC surface to UV light can cause cross-linking of the polymer chains, which has been shown to reduce plasticizer migration by up to 50%.[8][9][10]
-
Plasma Treatment: Treatment with argon plasma can create a highly cross-linked surface, reducing migration by as much as 95%.[11]
-
-
Use of Alternative Materials:
-
Alternative Polymers: Consider replacing PVC with other polymers that do not require plasticizers for flexibility, such as polyolefins (polyethylene, polypropylene) or ethyl vinyl acetate (B1210297) (EVA).[12]
-
Alternative Plasticizers: While DHF is an alternative to phthalates, other non-migrating plasticizers or polymeric plasticizers could be considered in the formulation of the PVC. Using a blend of plasticizers can also sometimes reduce the migration of individual components.[9]
-
-
Apply a Barrier Coating: A coating can be applied to the PVC surface to act as a physical barrier to DHF migration. Polyurethane-based coatings have been shown to be effective.[13]
Frequently Asked Questions (FAQs)
What is this compound and why is it used in PVC?
This compound (DHF) is a diester of fumaric acid. It is used as a plasticizer in PVC to increase its flexibility and durability. Plasticizers are necessary because, at room temperature, PVC is a rigid and brittle material.[3] DHF is often considered a safer alternative to phthalate-based plasticizers like DEHP.[14]
How does plasticizer migration occur?
Plasticizers like DHF are not chemically bonded to the PVC polymer chains.[3][7] They exist as a mobile phase within the polymer matrix.[7] This mobility allows them to diffuse from the bulk of the material to the surface and then into any contacting medium, a process driven by concentration gradients and the solubility of the plasticizer in the surrounding environment.[7]
Are there regulatory limits for plasticizer migration?
Yes, regulatory bodies like the European Commission and the US Food and Drug Administration (FDA) have established specific migration limits (SMLs) for substances used in food contact materials and medical devices.[1] While specific limits for DHF might vary, the principle of minimizing leachable substances is a key regulatory concern, especially for sensitive applications like medical devices and pharmaceutical manufacturing.
What analytical methods are used to quantify DHF migration?
The primary methods for the quantitative analysis of plasticizer migration are chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile organic compounds like DHF.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is another powerful technique for analyzing plasticizer migration, particularly for less volatile compounds.[2]
Data Presentation
Table 1: Factors Influencing Plasticizer Migration
| Factor | Effect on Migration Rate | Rationale |
| Temperature | Increases | Higher kinetic energy allows for faster diffusion of the plasticizer molecules through the PVC matrix.[3][5][6] |
| Contact Time | Increases | A longer duration of contact allows more time for the plasticizer to diffuse out of the material.[3][5][6] |
| Contact Medium | Higher in lipophilic/non-polar media | Plasticizers are more soluble in fatty or organic media, which increases the driving force for migration.[6] |
| Agitation/Flow Rate | Increases | Movement of the contact medium removes the migrated plasticizer from the surface, maintaining a high concentration gradient.[3][4] |
| Plasticizer Concentration | Increases | A higher initial concentration of plasticizer within the PVC creates a larger concentration gradient, leading to faster migration.[3][4] |
| PVC Degradation | Increases | Degradation of the PVC polymer matrix can create a less tortuous path for the plasticizer to escape.[3][5] |
Table 2: Comparison of Analytical Techniques for Migration Testing
| Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | Low ng/L to µg/L | High sensitivity and specificity; provides structural information for definitive identification.[1] | Requires derivatization for some compounds; not suitable for non-volatile substances. |
| HPLC-UV/MS | Separation by liquid chromatography, detection by UV or mass spectrometry. | µg/L to mg/L | Versatile for a wide range of compounds, including non-volatile ones; MS detector adds specificity.[2] | Can be less sensitive than GC-MS for certain compounds; UV detection is non-specific. |
Experimental Protocols
Protocol: Quantification of DHF Migration into a Solvent Simulant
This protocol outlines a standard method for determining the amount of this compound that migrates from a PVC sample into a liquid simulant.
1. Materials and Equipment:
-
PVC sample with a known surface area.
-
Migration simulant (e.g., 95% ethanol (B145695) for fatty food simulant, distilled water for aqueous simulant).[2]
-
Glass migration cell or container with a non-contaminating lid.
-
Incubator or oven for controlled temperature conditions.
-
Volumetric flasks and pipettes.
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
This compound analytical standard.
-
Internal standard (e.g., a deuterated phthalate (B1215562) or similar compound not present in the sample).
-
Hexane (B92381) (or other suitable extraction solvent, HPLC grade).
2. Migration Test Procedure:
-
Cut a piece of the PVC material to a precise size (e.g., 6 dm²).
-
Clean the surface of the PVC sample by rinsing with distilled water and gently wiping with a lint-free cloth to remove surface contaminants.
-
Place the PVC sample into the glass migration cell.
-
Add a known volume of the pre-heated simulant liquid to the cell, ensuring the sample is fully immersed. A standard ratio is 100 mL of simulant per dm² of the sample.[2]
-
Seal the cell and place it in an incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 days). These conditions are often set by regulatory standards.[2]
-
Simultaneously, prepare a blank sample containing only the simulant liquid and run it under the same conditions to check for background contamination.
-
After the incubation period, remove the cell and allow it to cool to room temperature.
3. Sample Extraction and Analysis (GC-MS):
-
Remove the PVC sample from the migration cell.
-
Transfer a known volume of the simulant liquid (e.g., 10 mL) to a separatory funnel.
-
Spike the simulant with a known amount of the internal standard.
-
Add an extraction solvent like hexane (e.g., 5 mL) and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect the organic layer (hexane). Repeat the extraction twice more and combine the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Inject 1 µL of the final extract into the GC-MS system.
-
Prepare a calibration curve using standard solutions of DHF of known concentrations.
-
Quantify the amount of DHF in the sample by comparing its peak area relative to the internal standard against the calibration curve. The result is typically expressed in mg of DHF per dm² of the PVC surface area or mg of DHF per kg of simulant.[1]
Visualizations
References
- 1. Detection and quantification analysis of chemical migrants in plastic food contact products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uml.edu [uml.edu]
- 5. contaminantsreviews.com [contaminantsreviews.com]
- 6. Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ist.fraunhofer.de [ist.fraunhofer.de]
- 12. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
- 14. mddionline.com [mddionline.com]
Technical Support Center: Improving the Thermal Stability of Dihexyl Fumarate-Plasticized Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with dihexyl fumarate-plasticized polymers.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a direct question-and-answer format.
Question: Why is my this compound-plasticized polymer discoloring (e.g., yellowing or browning) during melt processing at temperatures that should be safe?
Answer: Premature discoloration during processing is a common sign of thermal degradation.[1] Several factors could be responsible:
-
Shear-Induced Degradation: High mechanical shear from processing equipment (e.g., high screw speeds in an extruder) can generate significant frictional heat.[2] This localized overheating can initiate degradation even if the set temperature is within a safe range.
-
Presence of Impurities: Impurities in the dihexyl fumarate (B1241708) or the polymer resin can act as catalysts for degradation. For instance, residual reactants from the synthesis of this compound could lower its thermal stability.[3]
-
Inadequate Stabilization: The polymer may lack an appropriate thermal stabilizer package.[2] For polymers like PVC, which are highly susceptible to thermal degradation, a heat stabilizer is crucial to neutralize degradation byproducts like HCl.[4][5]
-
Oxidation: The presence of oxygen during processing can lead to thermo-oxidative degradation, which often occurs at lower temperatures than purely thermal degradation and can cause discoloration.[1][6]
Solutions:
-
Optimize Processing Conditions: Reduce screw speed or other high-shear elements to minimize frictional heat.
-
Ensure Purity: Use high-purity this compound and polymer resin. Consider purification of the plasticizer if impurities are suspected.
-
Incorporate Stabilizers: Add or enhance the thermal stabilizer package. For PVC, this may include metallic soaps (e.g., calcium stearate) or organotin compounds.[4] For other polymers, primary (radical scavengers) and secondary (hydroperoxide decomposers) antioxidants can be effective.[1][4]
-
Use an Inert Atmosphere: Process the material under a nitrogen or argon atmosphere to prevent oxidation.[6]
Question: My TGA results show an earlier onset of decomposition for the plasticized polymer compared to the neat polymer. Is this expected?
Answer: This can be an expected outcome. While plasticizers are added to increase flexibility by lowering the glass transition temperature (Tg), they can sometimes reduce the overall thermal stability.[7]
-
Plasticizer Volatility: Many plasticizers have lower boiling points and degradation temperatures than the polymers they are mixed with. The initial weight loss observed in a TGA scan of a plasticized polymer is often due to the volatilization or decomposition of the plasticizer itself.[8][9]
-
Pro-degradant Effect: In some cases, the plasticizer or its degradation byproducts can accelerate the degradation of the polymer matrix.
Solutions:
-
Analyze TGA Curves Carefully: Use the derivative of the TGA curve (DTG curve) to distinguish between the weight loss of the plasticizer and the polymer.[6] The DTG curve will show separate peaks for each distinct degradation event.
-
Select a More Stable Plasticizer: If the thermal stability is critically compromised, consider a plasticizer with a higher molecular weight or a higher intrinsic thermal stability.
-
Add Thermal Stabilizers: Incorporating additives that specifically inhibit the degradation pathways of the polymer can counteract any pro-degradant effect from the plasticizer.[1][10]
Question: The glass transition temperature (Tg) of my polymer is not decreasing as much as expected with the addition of this compound. What could be the cause?
Answer: An inefficient reduction in Tg suggests poor compatibility or interaction between the this compound and the polymer.
-
Poor Compatibility: Effective plasticization relies on the plasticizer molecules inserting themselves between polymer chains, thereby increasing free volume and mobility.[11][12] If the polarity and molecular configuration of the this compound and the polymer are mismatched, they may not mix effectively on a molecular level, leading to poor plasticization efficiency.[13]
-
Plasticizer Migration/Leaching: If the plasticizer has low compatibility, it may phase-separate over time or leach out from the polymer matrix, leading to a higher-than-expected Tg.
-
Antiplasticization: At very low concentrations, some plasticizers can actually increase the rigidity and Tg of a polymer by filling free volume and restricting local chain mobility, a phenomenon known as antiplasticization.[11][14]
Solutions:
-
Verify Compatibility: Use techniques like Dynamic Mechanical Analysis (DMA) or observe the clarity of the material. A single, sharp tan δ peak in DMA and optical clarity suggest good compatibility.
-
Increase Plasticizer Concentration: If antiplasticization is suspected, incrementally increasing the concentration of this compound may lead to the desired plasticizing effect.
-
Use a Compatibilizer: In some polymer blends, a third component (compatibilizer) can be added to improve the interaction between the primary polymer and the plasticizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a polymer formulation?
A1: this compound acts as an external plasticizer. Its primary function is to increase the flexibility, workability, and distensibility of a rigid polymer.[12] It achieves this by lowering the glass transition temperature (Tg), the temperature at which a polymer transitions from a hard, glassy state to a softer, more rubbery state.[12][15]
Q2: How can I improve the thermal stability of my this compound-plasticized formulation?
A2: Improving thermal stability typically involves the addition of stabilizers.[10] The choice of stabilizer depends on the polymer and the degradation mechanism.
-
Heat Stabilizers: Essential for polymers like PVC, they neutralize acidic byproducts that catalyze degradation.[4][16]
-
Antioxidants: These inhibit oxidation reactions. Primary antioxidants are radical scavengers, while secondary antioxidants decompose hydroperoxides.[4][16]
-
Light Stabilizers: If the product is exposed to UV light, UV absorbers or Hindered Amine Light Stabilizers (HALS) can prevent photodegradation, which can often precede thermal degradation.[4][16]
Q3: How do I interpret TGA and DSC results for my plasticized polymer?
A3:
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.[17][18] For a this compound-plasticized polymer, the TGA curve helps determine the onset temperature of degradation. A higher onset temperature indicates better thermal stability.[19] The curve may show multiple weight loss steps, often corresponding to the plasticizer evaporating/degrading first, followed by the polymer.[6][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][20] It is primarily used to determine the glass transition temperature (Tg). An effective plasticizer will cause a noticeable decrease in the Tg compared to the neat polymer.[14][21] DSC can also reveal melting (Tm) and crystallization (Tc) temperatures for semi-crystalline polymers.
Q4: What are the key differences between fumarate, maleate, and succinate (B1194679) plasticizers in terms of thermal performance?
A4: Fumarates and maleates are geometric isomers (trans and cis, respectively), while succinates are their saturated analogs. Research suggests these structural differences influence performance:
-
Plasticizing Efficiency: Saturated succinates and cis-maleates can be more efficient at lowering Tg than the trans-fumarates.[22]
-
Biodegradability: Fumarates (trans) tend to degrade more readily than maleates (cis).[22]
-
Thermal Stability: While specific data for dihexyl esters is limited, studies on dibutyl esters in PLA show that dibutyl fumarate can yield a lower Tg and higher elongation at break compared to dibutyl maleate, indicating better plasticization.[14] The thermal stability of the final formulation, however, depends heavily on the interaction with the specific polymer and the processing conditions.[14]
Quantitative Data on Fumarate-Plasticized Polymers
While specific data for this compound is not extensively detailed in the provided search results, the following table presents data for Polylactic Acid (PLA) plasticized with dibutyl fumarate (DBF), a structurally similar plasticizer, to illustrate the expected effects.
Table 1: Thermal Properties of Dibutyl Fumarate (DBF) Plasticized PLA [14]
| Material | Plasticizer Content (wt%) | Glass Transition Temp. (Tg) from DSC (°C) | Onset Decomposition Temp. (Tonset) from TGA (°C) |
| Neat PLA | 0 | ~64 | ~350 |
| PLA + DBF | 7 | ~35 | Not specified |
| PLA + DBF | 12 | ~25 | Not specified |
Note: Data is representative and extracted from studies on dibutyl fumarate, not this compound. The exact values will vary based on the polymer grade, plasticizer concentration, and experimental conditions.[14]
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of degradation and the compositional makeup (e.g., volatiles, polymer, filler) of the this compound-plasticized polymer.[17][23]
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the plasticized polymer, typically 5-10 mg.[23] Ensure the sample is uniform to achieve reproducible results.[18]
-
Instrument Setup:
-
Place the sample in a TGA pan (typically aluminum or platinum).
-
Load the pan into the TGA instrument's microbalance.[6]
-
Tare the balance.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6][24] For studying thermo-oxidative stability, compressed air can be used.[6]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition point (e.g., 600-800°C).[17][19]
-
Heating Rate: A typical heating rate is 10°C/min or 20°C/min.[19][23] Slower rates can provide better resolution of overlapping degradation events.[18]
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature (°C).
-
Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td, 5%).[8]
-
Analyze the derivative curve (DTG) to identify the temperatures of maximum degradation rates for different components (plasticizer, polymer).[6]
-
Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer to assess the efficiency of the this compound plasticizer.[15][25]
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Crimp the pan with a lid.[20]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.[15]
-
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and melt temperature (if applicable) to erase the sample's prior thermal history.[15][26]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min).[26]
-
-
Data Analysis:
-
Use the data from the second heating scan for analysis to ensure a consistent thermal history.[26]
-
Plot the heat flow (W/g) versus temperature (°C).
-
The glass transition (Tg) will appear as a step-like change in the baseline of the DSC curve.[21] Determine the midpoint of this transition to identify the Tg value.
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. orbimind.com [orbimind.com]
- 3. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. redalyc.org [redalyc.org]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. appstate.edu [appstate.edu]
- 11. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hallstarindustrial.com [hallstarindustrial.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. phoenixplastics.com [phoenixplastics.com]
- 17. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 18. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 22. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 23. eng.uc.edu [eng.uc.edu]
- 24. Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions [mdpi.com]
- 25. eag.com [eag.com]
- 26. Tracking Hydroplasticization by DSC: Movement of Water Domains Bound to Poly(Meth)Acrylates during Latex Film Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihexyl Fumarate as a Plasticizer
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Dihexyl fumarate (B1241708) (DHF) as a plasticizer. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for performance evaluation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Dihexyl fumarate (DHF) and why is it being considered as a plasticizer?
This compound is a diester of fumaric acid, a 1,2-disubstituted ethylenic monomer.[1][2] It is being investigated as a potential "green" or alternative plasticizer to traditional phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), due to concerns about the environmental and health impacts of the latter.[3][4] The trans chemical structure of fumarates may allow for more rapid biodegradation compared to their cis-isomer counterparts (maleates).[4][5] The primary function of DHF is to increase the flexibility, durability, and processability of brittle polymers like polyvinyl chloride (PVC) by reducing the intermolecular forces between polymer chains.[6][7]
Q2: What is a typical starting concentration range for optimizing DHF in a polymer matrix?
While the optimal concentration is application-specific, a common starting point for evaluating new plasticizers in PVC is to create a concentration ladder. For initial screening, concentrations typically range from 20 to 60 parts per hundred resin (phr). A common concentration used for comparing the performance of different plasticizers is 40 phr.[5] Researchers often test at intervals of 10 phr (e.g., 30, 40, 50 phr) to observe the dose-dependent effects on mechanical and thermal properties.[8]
Q3: How does the performance of DHF generally compare to DEHP or other alternative plasticizers?
Studies on fumarate diesters have shown mixed results. Some research indicates that the plasticizing efficiency of fumarates can be lower than that of their saturated analogues (succinates) or cis-isomers (maleates).[5] One study noted that fumarate-derived plasticizers displayed poor plasticizing properties and a tendency to leach from PVC.[4] However, the effectiveness is highly dependent on the polymer system and the length of the alkyl side chain, with maximum efficiency often observed for side chains with around six carbon atoms, as in DHF.[5] Compared to DEHP, alternative plasticizers like DHF are evaluated on key metrics such as the reduction in glass transition temperature (Tg), mechanical flexibility (elongation at break), and migration resistance.[3][9]
Q4: What are the key performance indicators (KPIs) to monitor when optimizing DHF concentration?
The primary KPIs for assessing plasticizer efficiency are:
-
Thermal Properties: A significant decrease in the Glass Transition Temperature (Tg) is the most critical indicator of effective plasticization.[3]
-
Mechanical Properties: An increase in elongation at break and a decrease in Young's Modulus and tensile strength indicate enhanced flexibility.[6][10]
-
Permanence: Low volatility (resistance to evaporation at high temperatures) and low migration (resistance to leaching or exuding from the polymer) are crucial for the long-term stability and safety of the final product.[11][12]
Q5: Are there any known compatibility issues between DHF and common polymers?
Plasticizer compatibility is governed by the principle of "like dissolves like," where the polarity of the plasticizer and the polymer should be similar.[13] DHF, as an ester, contains both polar (ester groups) and non-polar (hexyl chains) regions, which allows it to interact with polar polymers like PVC.[3] However, poor compatibility can manifest as phase separation, surface tackiness (exudation), or high migration rates.[14] While specific compatibility data for DHF is limited, studies on similar diesters suggest that as the alkyl chain length increases, compatibility can decrease, potentially leading to a deterioration in some performance properties if the concentration is not optimized.[5]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the formulation and testing of DHF-plasticized polymers.
Problem: The final material is too brittle or stiff.
-
Possible Cause 1: Insufficient Plasticizer Concentration. The amount of DHF may be too low to adequately separate the polymer chains and impart flexibility.
-
Solution: Increase the DHF concentration in increments of 5-10 phr and re-evaluate the mechanical properties (tensile strength, elongation) and thermal properties (Tg).
-
-
Possible Cause 2: Poor Compatibility or Inefficient Solvation. The DHF may not be effectively interacting with the polymer matrix.
-
Solution: Ensure proper processing conditions (temperature, mixing time) to promote homogeneous blending. Analyze the solubility parameters of DHF and the polymer to assess theoretical compatibility. Consider using a co-plasticizer with stronger solvation properties if the issue persists.
-
Problem: The material is excessively soft, tacky, or shows surface oiliness (exudation).
-
Possible Cause 1: Over-plasticization. The concentration of DHF is too high, exceeding the polymer's absorption capacity.
-
Solution: Systematically decrease the DHF concentration. The ideal concentration provides the desired flexibility without leading to surface migration.[6]
-
-
Possible Cause 2: Plasticizer Exudation. This occurs when a plasticizer with borderline compatibility is used, especially under pressure or temperature changes.[11][14]
-
Solution: Perform accelerated aging tests (e.g., ISO 177:2016) to quantify the tendency for exudation.[14] If exudation is high, consider reducing the DHF concentration or blending it with a more compatible, higher molecular weight plasticizer.
-
Problem: Significant weight loss is observed after thermal aging.
-
Possible Cause: High Volatility. The DHF is evaporating from the polymer matrix at elevated temperatures, which is a common issue for lower molecular weight plasticizers.[11][15]
Problem: The plasticizer is leaching into solvents or other materials.
-
Possible Cause: High Extractability. The DHF is being extracted from the polymer upon contact with liquids, particularly non-polar solvents, oils, or fats.[7][12]
-
Solution: Conduct solvent extraction tests using relevant media (e.g., hexane, soapy water) to measure the percentage of plasticizer lost. To mitigate this, consider increasing the molecular weight of the plasticizer or using a type with lower solubility in the contact fluid.
-
Section 3: Experimental Protocols
Protocol 1: Determination of Mechanical Properties (ASTM D2284 Framework)
This protocol outlines the evaluation of tensile properties, a key measure of plasticizer efficiency.[6]
-
Sample Preparation:
-
Prepare polymer/DHF blends at various concentrations (e.g., 30, 40, 50, 60 phr) using a two-roll mill or a similar melt-blending technique.
-
Mold the blended material into standardized dumbbell-shaped test specimens via compression or injection molding.
-
Condition the specimens for at least 24 hours at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 10% RH).[14]
-
-
Testing Procedure:
-
Use a universal testing machine (tensile tester) equipped with appropriate grips.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips and apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied before rupture.
-
Elongation at Break: Measure the percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity: Determine the slope of the initial linear portion of the stress-strain curve.
-
Protocol 2: Measurement of Glass Transition Temperature (Tg) via DSC
This protocol determines the effect of DHF on the polymer's Tg, a primary indicator of plasticization.[10]
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the conditioned, molded material.
-
Place the sample into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Execute a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle might be:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool rapidly (quench cool) to a sub-ambient temperature (e.g., -50°C).
-
Heat again at a controlled rate (e.g., 10°C/min) through the expected Tg range.
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
The Tg is identified as the midpoint of the step-like transition in the heat flow curve. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[3]
-
Protocol 3: Evaluation of Plasticizer Migration (Volatility) via Activated Carbon Method
This method provides an accelerated assessment of plasticizer loss due to evaporation.[11]
-
Sample Preparation:
-
Cut circular discs of a specified diameter from the plasticized polymer sheets.
-
Weigh the samples accurately (W₁).
-
-
Testing Procedure:
-
Place the sample in a container and completely surround it with activated carbon.
-
Place the container in an oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24 hours).
-
After the test period, remove the sample from the carbon, allow it to cool to room temperature in a desiccator, and carefully clean off any adhering carbon particles.
-
-
Data Analysis:
-
Weigh the sample again (W₂).
-
Calculate the percentage weight loss due to volatilization as: [(W₁ - W₂) / W₁] * 100.
-
Section 4: Data and Visualizations
Data Presentation
Table 1: Comparative Performance of C6 Diester Plasticizers vs. DEHP in PVC (40 phr)
| Property | Unplasticized PVC | PVC + DEHP | PVC + Dihexyl Succinate (DHS) | PVC + this compound (DHF) |
| Glass Transition Temp. (Tg) | ~85 °C | ~30 °C | ~25 °C | Slightly higher than DHS |
| Young's Modulus (MPa) | ~3000 | ~15 | ~12 | Slightly higher than DHS |
| Tensile Strength (MPa) | ~50 | ~25 | ~22 | Comparable to DHS |
| Elongation at Break (%) | <10% | ~350% | ~400% | Comparable to DHS |
| Migration (Volatility) | N/A | Low | Moderate | Potentially higher than DHS |
Note: Data is compiled and extrapolated from studies on various diester plasticizers.[4][5][9][17] DHF performance is estimated based on structural similarities and reported trends where fumarates show slightly lower efficiency than succinates.
Table 2: Hypothetical Effect of DHF Concentration on Key PVC Properties
| DHF Concentration (phr) | Tg (°C) | Young's Modulus (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | 85 | 3000 | 5 | >95 (Shore D) |
| 30 | 40 | 30 | 280 | 92 |
| 40 | 28 | 14 | 380 | 85 |
| 50 | 20 | 8 | 420 | 78 |
| 60 | 15 | 5 | 440 | 72 |
Note: This table presents expected trends based on typical plasticizer behavior. Actual values must be determined experimentally.[8]
Visualizations
Caption: General workflow for optimizing plasticizer concentration.
References
- 1. This compound|CAS 19139-31-2|For Research [benchchem.com]
- 2. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration | MDPI [mdpi.com]
- 13. hallstarindustrial.com [hallstarindustrial.com]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. mdpi.com [mdpi.com]
- 17. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting issues in the synthesis of Dihexyl fumarate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Dihexyl fumarate (B1241708).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Dihexyl fumarate in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the possible causes and how can I rectify this?
-
Answer: Low or no yield in this compound synthesis is a common problem that can often be attributed to several factors related to the reaction equilibrium and conditions.
-
Inefficient Water Removal: The esterification of fumaric acid with hexanol is a reversible reaction that produces water as a byproduct.[1] If water is not effectively removed, the equilibrium will not shift towards the product side, leading to low conversion.
-
Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or benzene (B151609) to continuously remove water from the reaction mixture.[2] This is a highly effective method for driving the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Inadequate Catalyst Activity or Concentration: An acid catalyst is crucial for the esterification process.
-
Unfavorable Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role in the reaction outcome.
-
Solution: A slight excess of hexanol can help to drive the reaction forward. A common approach is to use the alcohol itself as the solvent, ensuring it is in large excess.
-
-
Issue 2: Product is Colored (Yellow or Brown)
-
Question: The final this compound product has a yellow or brown discoloration. What causes this and how can I obtain a colorless product?
-
Answer: A colored product indicates the presence of impurities, which can arise from side reactions or contaminated starting materials.
-
Side Reactions at High Temperatures: Elevated temperatures can promote side reactions such as polymerization, oxidation, or decomposition of the starting materials or product, leading to colored byproducts.[1]
-
Solution: Maintain the reaction temperature within the recommended range and avoid localized overheating by ensuring efficient stirring.
-
-
Impurities in Starting Materials: The purity of fumaric acid and hexanol is critical. Contaminants can react to form colored impurities.
-
Solution: Use high-purity starting materials. If necessary, purify the fumaric acid by recrystallization before use.
-
-
Prolonged Reaction Time: Extended reaction times, especially at high temperatures, can lead to the formation of colored impurities.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid unnecessarily long heating periods.
-
-
Issue 3: Presence of Acidic Impurities in the Final Product
-
Question: My purified this compound is acidic. How can I remove the residual acid catalyst and unreacted fumaric acid?
-
Answer: The presence of acidic impurities is a common issue, especially when using acid catalysts.
-
Incomplete Neutralization: The work-up procedure may not have been sufficient to remove all acidic components.
-
Solution: After the reaction is complete, wash the crude product with an aqueous solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate solution, until the effervescence ceases.[3] This will neutralize the acid catalyst and convert any unreacted fumaric acid into its water-soluble salt. Follow this with several washes with water to remove the salt and any remaining base.
-
-
Issue 4: Product Contaminated with Dihexyl Maleate (B1232345)
-
Question: My product contains a significant amount of Dihexyl maleate. How did this happen and how can I favor the formation of the fumarate isomer?
-
Answer: Dihexyl maleate is the cis-isomer of this compound. Its presence can result from the starting materials or incomplete isomerization.
-
Starting with Maleic Anhydride (B1165640) or Maleic Acid: If the synthesis starts from maleic anhydride or maleic acid, the initial product will be Dihexyl maleate. Isomerization to the more stable trans-isomer (fumarate) is a subsequent step.
-
Incomplete Isomerization: If an isomerization step was performed, the presence of the maleate isomer indicates that the reaction did not go to completion.
-
Solution: Increase the reaction time or temperature for the isomerization step. Ensure the catalyst is active and present in a sufficient amount.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of fumaric acid with n-hexanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures with the continuous removal of water to drive the reaction to completion.[2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the esterification can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of product to starting materials.[7]
Q3: What are the recommended purification methods for this compound?
A3: A typical purification procedure involves:
-
Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted fumaric acid.[3]
-
Washing: Washing with water to remove any remaining salts.
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Distillation: Purifying the final product by vacuum distillation to remove any non-volatile impurities and unreacted hexanol.[3]
Q4: What are the expected yields for this compound synthesis?
A4: With an optimized protocol, particularly with efficient water removal, the yield of dialkyl fumarates can be quite high. While specific data for this compound is not abundant in the provided search results, yields for similar dialkyl fumarates like dibutyl fumarate are reported to be as high as 96-99% under optimized conditions.[3][8]
Q5: What are the key safety precautions to take during the synthesis?
A5:
-
Work in a well-ventilated fume hood, especially when using volatile and flammable solvents like toluene or benzene.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids like sulfuric acid with extreme care.
-
Be cautious when heating flammable organic solvents. Use a heating mantle and avoid open flames.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis via Direct Esterification
| Parameter | Value/Condition | Rationale |
| Reactants | Fumaric Acid, n-Hexanol | Direct esterification to form the diester. |
| Molar Ratio | 1:2.2 (Fumaric Acid:n-Hexanol) | A slight excess of alcohol drives the equilibrium towards the product. |
| Catalyst | p-Toluenesulfonic acid or Sulfuric Acid | Provides the acidic environment necessary for esterification. |
| Catalyst Loading | 1-5 mol% (relative to fumaric acid) | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Solvent | Toluene or n-Hexanol | Toluene forms an azeotrope with water for removal. Using excess n-hexanol as a solvent also drives the reaction. |
| Temperature | 110-140 °C | Ensures a reasonable reaction rate without significant byproduct formation. |
| Reaction Time | 4-8 hours | Typically sufficient for high conversion when water is removed. |
| Water Removal | Dean-Stark Apparatus | Crucial for shifting the reaction equilibrium to favor product formation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Fumaric acid (1 mole)
-
n-Hexanol (2.2 moles)
-
p-Toluenesulfonic acid monohydrate (0.05 moles)
-
Toluene (200 mL)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a 500 mL round-bottom flask, add fumaric acid (1 mole), n-hexanol (2.2 moles), p-toluenesulfonic acid monohydrate (0.05 moles), and toluene (200 mL).
-
Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of 5% sodium bicarbonate solution. Repeat the washing until no more CO2 evolution is observed.
-
Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-hexanol.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. escholarship.org [escholarship.org]
- 2. US2894982A - Preparation of diesters of fumaric acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemeo.com [chemeo.com]
- 5. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT307378B - Process for the preparation of fumaric acid esters - Google Patents [patents.google.com]
- 7. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
"addressing the cytotoxicity of Dihexyl fumarate in biomedical applications"
Disclaimer: Scientific literature detailing the specific cytotoxicity of Dihexyl Fumarate (B1241708) in biomedical applications is limited. Much of the information provided below is extrapolated from studies on related fumarate esters, such as Dimethyl Fumarate (DMF), a well-characterized compound with known cytotoxic and immunomodulatory effects.[1][2][3] Researchers should consider this information as a preliminary guide and are strongly encouraged to perform direct experimental validation for Dihexyl Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: The safety data sheet for Di-n-hexyl Fumarate indicates no GHS hazard classification, suggesting low acute toxicity.[4][5] However, other sources classify related compounds as causing skin and serious eye irritation.[6][7] Fumaric acid esters, as a class, are known to have anti-inflammatory, anti-oxidative, and immune-modulating effects, which can be associated with cytotoxicity at higher concentrations.[1][3] The cytotoxic effects of this compound are likely to be cell-type dependent and influenced by the concentration and duration of exposure.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: Based on studies of related fumarate esters like Dimethyl Fumarate (DMF), potential mechanisms of cytotoxicity for this compound may involve:
-
Induction of Apoptosis: DMF has been shown to induce apoptosis in various cancer cell lines.[8][9] This can occur through the inhibition of pro-survival signaling pathways such as NF-κB and STAT3.[8][9]
-
Oxidative Stress: Fumaric acid esters can modulate the cellular response to oxidative stress, which can lead to cytotoxicity if not properly regulated.[1]
-
Mitochondrial Pathway Involvement: Some phthalates, which share structural similarities with fumarate esters, can induce apoptosis via the mitochondrial pathway, involving changes in the Bax/Bcl-2 ratio and cytochrome c release.[10][11]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Standard colorimetric assays are suitable for assessing the cytotoxicity of this compound. The most common methods include:
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity and cytotoxicity.[14][15][16][17]
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Compound Solubility. this compound is a lipophilic liquid.[18] Inconsistent solubilization in culture media can lead to variable effective concentrations.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Perform a solubility test to determine the maximum concentration that can be achieved without precipitation. Always include a solvent control in your experiments.
-
-
Possible Cause 2: Cell Seeding Density. The number of cells seeded can significantly impact the outcome of cytotoxicity assays.
-
Troubleshooting Tip: Optimize the cell seeding density for your specific cell line and the duration of the experiment. Ensure a uniform cell suspension to avoid clumps and uneven distribution in the wells.
-
-
Possible Cause 3: Inconsistent Incubation Times. The duration of exposure to this compound will influence the observed cytotoxicity.
-
Troubleshooting Tip: Standardize the incubation time across all experiments. For initial characterization, consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[19]
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Cell Line Resistance. Different cell lines exhibit varying sensitivities to chemical compounds.[20]
-
Troubleshooting Tip: If possible, test a panel of cell lines to identify a sensitive model. Consider including a positive control known to induce cytotoxicity in your cell line to validate the assay.
-
-
Possible Cause 2: Insufficient Concentration Range. The effective cytotoxic concentration of this compound may be higher than initially tested.
-
Possible Cause 3: Compound Degradation. this compound may be unstable under certain experimental conditions.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution under appropriate conditions (e.g., protected from light, at a low temperature) as recommended by the supplier.
-
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| MCC13 | Merkel Cell Carcinoma | 97.80 | 48 | MTT |
| MCC14.2 | Merkel Cell Carcinoma | 67.99 | 48 | MTT |
| MCC26 | Merkel Cell Carcinoma | 31.60 | 48 | MTT |
Data extracted from a study on Dimethyl Fumarate.[25]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][19]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[14][15][16][17]
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls in triplicate:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Cells treated with lysis buffer provided in the kit.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate. Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity relative to the high control.
Visualizations
Potential Signaling Pathways Involved in Fumarate Ester-Induced Cytotoxicity
The following diagram illustrates potential signaling pathways that may be modulated by fumarate esters, leading to apoptosis. This is based on findings for Dimethyl Fumarate.
Caption: Potential inhibition of NF-κB and STAT3 pathways by fumarate esters, leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound using MTT or LDH assays.
References
- 1. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Dimethyl Fumarate Induces Apoptosis via Inhibition of NF-κB and Enhances the Effect of Paclitaxel and Adriamycin in Human TNBC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di(2-ethylhexyl) phthalate induces apoptosis through mitochondrial pathway in GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Di(2-Ethylhexyl) Phthalate Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
"reducing the leaching of Dihexyl fumarate into aqueous environments"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of Dihexyl fumarate (B1241708) from polymer matrices into aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is Dihexyl fumarate and why is it used?
This compound is a plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. It is considered a "green" or alternative plasticizer to traditional phthalate-based compounds, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), due to a more favorable toxicological profile. It is used in a variety of applications, including in materials for medical devices, packaging, and consumer goods.
Q2: What causes this compound to leach from a polymer?
Plasticizer leaching, also known as migration, occurs because plasticizers like this compound are typically not chemically bonded to the polymer matrix.[1] They are dispersed within the polymer, and over time, can move from the bulk material to the surface and into the surrounding environment.[2] Key factors that accelerate this process include:
-
Poor Compatibility: Weak intermolecular forces between the this compound and the base polymer can promote migration.[3]
-
Elevated Temperatures: Higher temperatures increase the mobility of plasticizer molecules, significantly enhancing the rate of leaching.[4]
-
Environmental Conditions: The type of aqueous medium (e.g., presence of organic solvents, pH, salinity) can influence the leaching process.[5] Agitation or flow can also increase leaching rates by reducing the thickness of the aqueous boundary layer.[5]
-
High Plasticizer Concentration: Higher bulk concentrations of the plasticizer can lead to increased leaching as the polymer matrix becomes saturated.[4]
Q3: How can I reduce or prevent the leaching of this compound?
Several strategies can be employed to minimize plasticizer migration:
-
Optimize Molecular Structure: Use plasticizers with a higher molecular weight or a high degree of branching.[6][7] These larger molecules have more difficulty moving through the polymer network. Studies have shown that increasing molecular weight and branching decreases plasticizer release.[3]
-
Surface Modification: Create a barrier on the polymer surface to prevent the plasticizer from escaping. Methods include:
-
Surface Coating: Applying a layer of a non-migrating material can effectively block leaching.[6][8]
-
Irradiation or Plasma Treatment: Using techniques like UV, gamma, or oxygen plasma treatment can create a cross-linked, denser network on the polymer surface, which physically hinders the migration of plasticizer molecules.[2][4]
-
Chemical Grafting: Introducing functional chemical chains onto the polymer surface that interact with and immobilize the plasticizer molecules.[2]
-
-
Use Reactive Plasticizers: Employ plasticizers that can chemically graft into the polymer matrix, forming covalent bonds that prevent them from migrating.[6][7]
-
Polymer Selection: Choose advanced polymers like thermoplastic polyurethanes (TPU) or ethylene-vinyl acetate (B1210297) (EVA) that show better encapsulation behavior with plasticizers.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem: Higher than expected leaching of this compound detected in my aqueous solution.
First, confirm the accuracy of your analytical method. If the results are validated, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for high this compound leaching.
Quantitative Data on Plasticizer Leaching
While specific quantitative data for this compound is limited in publicly available literature, its structural isomer, Dihexyl maleate (B1232345) (DHM), has been studied as a "green" alternative to DEHP. Research indicates that such alternatives can reduce leaching by up to a factor of ten compared to DEHP.[3][9] The tables below provide a comparison based on available data for other plasticizers to illustrate key principles.
Table 1: Comparative Leaching of Phthalate vs. Non-Phthalate Alternatives in Aqueous Media
This table illustrates the significantly lower leaching potential of a representative non-phthalate plasticizer compared to the traditional DEHP. The value for this compound/maleate is based on findings that "green" plasticizer candidates can minimize aqueous leaching to rates ten times below that of DEHP.[3][9]
| Plasticizer | Polymer Matrix | Leaching Medium | Leaching Rate (Relative to DEHP) | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Deionized Water | 1.0 (Baseline) | [3][9] |
| This compound / Dihexyl maleate | PVC | Deionized Water | ~0.1 | [3][9] |
| Epoxidized Soybean Oil (ESBO) | PVC | Deionized Water | ~0.008 | [1] |
Table 2: Effect of Molecular Weight and Structure on Leaching Rate
This table summarizes experimental data showing that plasticizers with higher molecular weights and different structures (e.g., terephthalates like DOTP) generally exhibit lower leaching rates than lower molecular weight phthalates like DEHP.[10]
| Plasticizer | Abbreviation | Molecular Weight ( g/mol ) | Initial Plasticizer Content in PVC | Leaching Rate (µ g/day ) |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 38% | 0.122 |
| Diisononyl phthalate | DINP | 418.61 | 39% | 0.030 |
| Dioctyl terephthalate | DOTP | 390.56 | 35% | 0.056 |
| Data adapted from a study on PVC microplastics in an aqueous environment.[10] |
Experimental Protocols
Protocol 1: General Methodology for Leaching Studies
This protocol outlines a standard procedure for quantifying the leaching of this compound from a polymer into an aqueous solution. It is based on common methodologies that favor direct quantification over gravimetric methods like ASTM D1239.[3]
Caption: General experimental workflow for a plasticizer leaching study.
Detailed Steps:
-
Materials & Reagents:
-
Polymer-Dihexyl fumarate samples of known composition and surface area.
-
Aqueous medium (e.g., deionized water, phosphate-buffered saline).
-
Extraction solvent (e.g., hexane, dichloromethane).
-
Internal standard (e.g., a deuterated phthalate or similar compound not present in the sample).
-
This compound analytical standard for calibration.
-
Glass vials with PTFE-lined caps.
-
Incubator/shaker.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
-
Procedure:
-
Preparation: Precisely weigh and measure the surface area of each polymer sample.
-
Immersion: Place one sample into each glass vial. Add a defined volume of the aqueous medium, ensuring the sample is fully submerged. The ratio of sample surface area to liquid volume should be kept constant across all samples.
-
Incubation: Seal the vials and place them in an incubator set to the desired temperature. If simulating dynamic conditions, use an orbital shaker at a defined speed.
-
Sampling: At each designated time point, remove a vial. Carefully transfer the aqueous solution (leachate) to a clean vial for extraction.
-
Extraction (Solid-Phase Extraction - SPE):
-
Spike the leachate with a known amount of internal standard.
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Pass the leachate through the cartridge. The this compound will adsorb to the solid phase.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge using a small volume of an appropriate organic solvent.
-
-
Analysis:
-
Inject a small volume of the concentrated extract into the GC-MS.
-
Develop a method with a suitable temperature ramp to separate this compound from other compounds.
-
Use the mass spectrometer to confirm the identity of the this compound peak and quantify its area relative to the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by analyzing known concentrations of this compound standard.
-
Use the calibration curve to determine the concentration of this compound in the leachate.
-
Calculate the total mass leached and normalize it by the surface area of the polymer sample (e.g., in µg/cm²).
-
-
Mechanisms of Leaching and Prevention
Understanding the physical mechanisms of leaching helps in designing effective prevention strategies. Plasticizer molecules must diffuse through the polymer matrix to the surface and then partition into the contacting aqueous phase.[2] Prevention methods aim to disrupt this pathway.
Caption: Mechanisms of this compound (DHF) leaching and prevention.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Environmental factors strongly influence the leaching of di(2-ethylhexyl) phthalate from polyvinyl chloride microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. infinitalab.com [infinitalab.com]
- 7. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous leaching of di-2-ethylhexyl phthalate and "green" plasticizers from poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Industrial Scale Production of Dihexyl Fumarate
Welcome to the technical support center for the industrial scale production of Dihexyl Fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for industrial-scale Dihexyl Fumarate production?
The primary route for synthesizing this compound is the direct esterification of fumaric acid with two equivalents of hexanol.[1] This reaction is typically performed in the presence of a catalyst to drive the reaction to completion by removing the water formed during the process.[1][2] An alternative method involves the reaction of maleic anhydride (B1165640) with an alkanol, which can directly yield the dialkyl fumarate under specific catalytic conditions, bypassing the need to first form and then isomerize a maleate (B1232345) intermediate.[3]
Q2: What are the critical reaction parameters to control during synthesis?
Optimizing reaction parameters is crucial for maximizing yield and purity. Key parameters include:
-
Temperature: Reaction temperatures typically range from 100°C to 175°C.[3]
-
Reactant Molar Ratio: A slight excess of hexanol may be used to drive the reaction forward, though a common approach uses approximately 2 mole proportions of the alcohol to 1 mole proportion of the acid or anhydride.[3]
-
Catalyst Selection and Concentration: The choice of catalyst significantly impacts reaction rate and selectivity.[1] Catalyst loading is generally kept low, for example, up to 0.2 mol per mol of the starting acid/anhydride.[3]
-
Water Removal: Continuous removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is essential to shift the equilibrium towards the product.[2]
Q3: Which catalysts are most effective for this compound synthesis?
The efficiency of the synthesis is highly dependent on the catalytic system. While traditional mineral acids like sulfuric acid can be used, they can lead to side reactions and complex purification steps.[1][2][4] More contemporary and industrial-scale friendly options include:
-
Hydrogen Halides: Hydrogen chloride is an effective catalyst for the direct formation of dialkyl fumarates from maleic anhydride and an alkanol.[3]
-
Solid Acid Catalysts: These offer the advantage of easier separation from the reaction mixture, simplifying product purification and enabling catalyst recycling.[1]
-
Organometallic Catalysts: Titanates, such as titanium tetraalkoxides (e.g., tetra-n-butyl titanate or tetra isopropyl titanate), are effective for esterification and transesterification reactions, often resulting in high-purity products.[5][6]
Q4: What are the common side reactions and impurities encountered?
Several side reactions can occur, leading to impurities that complicate purification:
-
Incomplete Esterification: This results in the formation of monohexyl fumarate.[2]
-
Isomer Formation: While fumarates are generally more stable, the formation of the corresponding maleate isomer, Dihexyl Maleate, can occur depending on the reaction conditions and starting materials.[7]
-
Hydrolysis: The ester product can undergo hydrolysis back to fumaric acid and hexanol if water is not effectively removed or if the product is exposed to acidic or basic conditions in the presence of water.[8]
-
Catalyst-Induced Side Products: Strong acid catalysts like sulfuric acid can cause polymerization or oxidation of the alcohol, especially at elevated temperatures, leading to colored impurities.[4]
Q5: What are the primary challenges in purifying this compound at an industrial scale?
Scaling up purification presents several challenges:
-
Catalyst Removal: Mineral acids must be thoroughly neutralized and washed out, which can generate significant aqueous waste.[2][3]
-
Separation of Byproducts: Removing the monoester and any unreacted starting materials requires efficient separation techniques.
-
Color Removal: Colored impurities often necessitate additional treatment steps.
-
Method Selection: The choice of purification technology (e.g., distillation, crystallization, chromatography) must be both effective and economically viable for large-scale operations.[9][10] Vacuum distillation is often employed for final purification of the high-boiling point ester.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low Yield of this compound
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Increase reaction time or temperature (within the optimal range of 100-175°C[3]). | Ensures the reaction reaches equilibrium or completion. |
| Inefficient Water Removal | Ensure your Dean-Stark trap or other water removal system is functioning correctly. Using a solvent like benzene (B151609) or toluene (B28343) can aid in azeotropic removal of water.[2] | Water is a byproduct of esterification; its presence inhibits the forward reaction. |
| Catalyst Inactivity | Increase catalyst concentration or switch to a more active catalyst (e.g., from a solid acid to a titanate). Ensure the catalyst is not poisoned. | A more effective catalyst will increase the reaction rate.[1] |
| Product Loss During Workup | Minimize the number of washing and transfer steps. Ensure pH during aqueous washes is controlled to prevent hydrolysis. | Each step in the purification process can lead to mechanical loss of product. |
Problem: Final Product is Colored (e.g., Yellow or Brown)
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Consider using a lower boiling point solvent to maintain reflux at a reduced temperature.[7] | Elevated temperatures can cause thermal degradation or side reactions that produce colored compounds.[7] |
| Aggressive Catalyst | Replace strong mineral acids (like H₂SO₄) with alternatives like hydrogen halides or organometallic catalysts (titanates).[3][5] | Strong acids can promote charring and other side reactions, especially with alcohols.[4] |
| Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | Prevents oxidation of reactants or products, which can lead to colored impurities. |
| Residual Catalyst/Impurities | Perform a thorough workup. Wash the crude product with a sodium bicarbonate solution to remove acidic residues, followed by water washes.[2][3] Consider purification by vacuum distillation.[3] | Residual catalyst and high-molecular-weight byproducts are common sources of color. |
Problem: Difficult-to-Remove Byproduct Detected (e.g., via GC/HPLC)
| Potential Cause | Recommended Action | Rationale |
| Formation of Maleate Isomer | If starting from maleic anhydride, ensure reaction conditions (catalyst, temperature) favor direct fumarate formation.[3] | The maleate isomer has different physical properties and may be difficult to separate from the fumarate. |
| Presence of Monoester | Ensure a sufficient molar ratio of hexanol to fumaric acid is used and that the reaction goes to completion. | Driving the equilibrium to favor the diester minimizes the monoester byproduct.[2] |
| Unreacted Starting Material | Optimize reaction time and temperature. For final purification, high-vacuum fractional distillation is effective for separating components with different boiling points. | Efficiently separates the higher-boiling this compound from lower-boiling starting materials like hexanol. |
Experimental Protocols
Protocol: Synthesis of this compound via Acid Catalysis
This protocol is a representative lab-scale procedure for Fischer esterification.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.
-
Charging Reactants: To the flask, add fumaric acid (1.0 eq), hexanol (2.2 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst. For example, concentrated sulfuric acid (e.g., 1-2% by weight of the reactants) or an organotitanate like tetra-n-butyl titanate (e.g., 50-200 ppm Ti concentration).[2][6]
-
Reaction: Heat the mixture to reflux (typically 100-140°C depending on the solvent) and stir vigorously.[3] Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.
-
Catalyst Neutralization: If an acid catalyst was used, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent and excess hexanol under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[3]
Visualizations
Caption: General workflow for the industrial synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low product yield.
Caption: Key reaction pathways in this compound synthesis.
References
- 1. This compound|CAS 19139-31-2|For Research [benchchem.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
- 6. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biodegradability of Polymers Containing Dihexyl Fumarate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the biodegradability of polymers containing dihexyl fumarate (B1241708).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the biodegradation of fumarate-based polymers? A1: As polyesters, polymers containing dihexyl fumarate primarily degrade through the hydrolysis of their ester bonds.[1][2] This process can be abiotic (chemical hydrolysis) or biotic (enzymatic hydrolysis). The degradation typically occurs in two main stages: first, the polymer chains are broken down into smaller fragments (oligomers, dimers, and monomers) through hydrolysis.[3][4] In the second stage, microorganisms assimilate these smaller molecules, ultimately converting them into carbon dioxide, water, and biomass.[4][5]
Q2: What intrinsic polymer properties affect the biodegradability of poly(this compound)? A2: Several key properties of the polymer itself significantly influence its degradation rate:
-
Molecular Weight: Generally, lower molecular weight polymers degrade faster as they have more chain ends accessible for hydrolysis.[5][6][7]
-
Crystallinity: Biodegradation occurs more readily in the amorphous regions of a polymer.[7][8][9] Higher crystallinity reduces the accessibility of polymer chains to water and enzymes, thus slowing degradation.[7]
-
Chemical Structure: The presence of hydrolyzable ester linkages in the fumarate polymer backbone is crucial for degradation.[2] The long hexyl side chains in this compound can increase hydrophobicity, potentially slowing the rate of water penetration and hydrolysis compared to fumarates with shorter, more hydrophilic side chains.[10]
-
Additives: The inclusion of additives like plasticizers can increase the amorphous content and accelerate degradation.[7] Conversely, stabilizers or certain fillers might hinder the process.[3][8]
Q3: Which environmental factors have the greatest impact on the degradation process? A3: The environment in which the polymer is placed is critical for biodegradation. Key factors include:
-
Temperature: Higher temperatures generally accelerate both hydrolytic and enzymatic degradation processes.[8][11][12] However, conditions must remain suitable for microbial activity.
-
Moisture: Water is essential for the hydrolysis of ester bonds, making moisture a critical factor.[8][12]
-
pH: The pH of the surrounding medium can catalyze hydrolysis and affects the activity of microbial enzymes.[5][8]
-
Microorganism Presence: The type and concentration of microorganisms (bacteria and fungi) that can produce ester-cleaving enzymes (like lipases and esterases) are fundamental to the biotic degradation process.[8][11][13]
-
Oxygen Availability: Aerobic conditions are typically required for efficient mineralization of the degradation byproducts into CO2 and water.[8]
Q4: How can I strategically enhance the biodegradability of my this compound polymer? A4: To improve the degradation rate, consider the following strategies:
-
Copolymerization: Introduce more hydrophilic or enzymatically susceptible co-monomers into the polymer chain. This can disrupt crystallinity and improve water absorption.
-
Blending: Blend the poly(this compound) with more readily biodegradable polymers, such as starch or poly(lactic acid) (PLA).[3]
-
Control of Molecular Weight: Synthesize polymers with a lower molecular weight and a broader polydispersity index (PDI).
-
Use of Additives: Incorporate biodegradable plasticizers to increase chain mobility and amorphous regions.[7] Adding materials like calcium carbonate can also sometimes enhance biodegradability by offering a buffering action in acidic soil environments.[7]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during biodegradation experiments.
| Problem / Observation | Possible Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| No significant weight loss or change in polymer appearance after the expected timeframe. | 1. High Crystallinity: The polymer may be too crystalline, preventing water and enzyme penetration. 2. Environmental Conditions: The temperature, pH, or moisture level may be suboptimal for microbial activity.[5][8] 3. Inactive Microbial Inoculum: The compost, soil, or sludge used may lack the specific microorganisms needed to degrade the polymer. | 1. Characterize Polymer: Use Differential Scanning Calorimetry (DSC) to determine the degree of crystallinity. If high, consider synthesizing copolymers to disrupt the regular chain structure. 2. Verify Environment: Monitor and maintain optimal conditions as per standard protocols (e.g., ASTM D5338 requires 58°C).[14][15] Ensure consistent moisture content. 3. Use Standardized Inoculum: Obtain a certified compost or inoculum known to be active. Include a positive control (e.g., cellulose) to validate the activity of the microbial environment.[5] |
| Inconsistent or non-reproducible biodegradation results between replicate samples. | 1. Inhomogeneous Samples: The polymer samples (films, powders) may vary in size, thickness, or surface area. 2. Variable Environmental Pockets: The testing environment (e.g., compost bin) may have non-uniform temperature or moisture distribution. 3. Inconsistent Inoculum: The microbial population may not be evenly distributed throughout the test medium. | 1. Standardize Samples: Ensure all polymer samples have uniform dimensions and surface area-to-volume ratios.[14] Reducing particle size can increase the surface area available for microbial attack.[16] 2. Ensure Homogeneity: Thoroughly mix the polymer with the compost or soil at the start of the experiment. Periodically mix the compost (if the standard allows) to ensure uniform conditions. 3. Increase Replicates: Use a larger number of replicate samples to improve statistical confidence and identify outliers. |
| Polymer becomes brittle and cracks but does not lose significant mass. | 1. Abiotic Degradation Dominates: The polymer may be undergoing photo-oxidative or thermal degradation, causing chain scission and embrittlement, but the fragments are not yet being assimilated by microorganisms.[3][12] 2. Surface Erosion without Mineralization: Hydrolysis may be occurring on the surface, but the microorganisms are unable to metabolize the resulting oligomers. | 1. Monitor Molecular Weight: Use Gel Permeation Chromatography (GPC) to track changes in molecular weight. A significant drop in Mw without corresponding mass loss points to chain scission.[6] 2. Analyze Chemical Changes: Use Fourier-Transform Infrared Spectroscopy (FTIR) to look for the formation of new functional groups (e.g., carboxyl, hydroxyl) indicative of oxidation or hydrolysis.[17] 3. Measure Mineralization: Use respirometry (CO₂ evolution) to confirm if the polymer's carbon is being converted by microorganisms. This is the ultimate proof of biodegradation.[5][8] |
| Initial degradation is observed, but the process plateaus quickly. | 1. Depletion of Amorphous Regions: Microorganisms may have degraded the easily accessible amorphous parts of the polymer, leaving behind the more resistant crystalline regions. 2. Inhibitory Byproducts: The initial degradation may release byproducts that lower the local pH or are toxic to the microbial community, inhibiting further activity.[7] | 1. Track Crystallinity: Use DSC to see if the percent crystallinity of the remaining polymer increases over time. 2. Monitor pH: Regularly check the pH of the test medium. If it becomes too acidic, it may inhibit microbial action.[7] 3. Identify Degradation Products: Use techniques like Mass Spectrometry (MS) to identify the oligomers and monomers being released.[17] |
Section 3: Key Experimental Protocols
Protocol 3.1: Aerobic Biodegradation under Controlled Composting Conditions (Adapted from ASTM D5338/ISO 14855)
This protocol determines the rate and degree of aerobic biodegradation by measuring the evolved carbon dioxide (CO₂).
1. Materials & Setup:
-
Test Polymer: this compound polymer, powdered or cut into small pieces (<2mm).
-
Positive Control: Cellulose powder.
-
Negative Control: Polyethylene powder.
-
Inoculum: Mature, standardized compost, sieved to <10mm.
-
Reactors: 2-L glass flasks or bioreactors.
-
CO₂-Free Air Supply: Air passed through a soda-lime trap.
-
CO₂ Trapping System: Serial gas-washing bottles containing a known volume of standardized barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solution.
2. Procedure:
-
Dry the polymer samples, controls, and compost to a constant weight and record the initial mass.
-
Calculate the total organic carbon content of the test polymer and controls. This is needed to determine the theoretical maximum CO₂ production (ThCO₂).
-
For each reactor, mix approximately 100g of the test material with 600g of wet inoculum. The final mixture should have a volatile solids content that is appropriate for the standard.
-
Set up blank reactors containing only the inoculum to measure its background respiration.
-
Place the sealed reactors in a temperature-controlled environment, typically at 58 ± 2°C.
-
Aerate each reactor with CO₂-free, humidified air at a controlled flow rate that ensures aerobic conditions.
-
Pass the effluent gas from each reactor through the CO₂ trapping solution.
-
Periodically (e.g., every 2-3 days), remove the trapping solution and titrate the remaining Ba(OH)₂ or NaOH with standardized hydrochloric acid (HCl) to determine the amount of CO₂ captured.[8] Replace with fresh trapping solution.
-
Continue the test until the biodegradation rate plateaus (i.e., the daily CO₂ production is less than 5% of the cumulative amount for several consecutive days). The test duration is typically 45 to 90 days but can extend up to 180 days.[15]
3. Data Analysis:
-
Calculate the cumulative amount of CO₂ produced from each reactor.
-
Subtract the average CO₂ produced by the blank reactors from the test and control reactors.
-
Calculate the percentage of biodegradation as: % Biodegradation = (Cumulative CO₂ Produced / Theoretical CO₂ (ThCO₂)) * 100
-
The test is valid if the positive control (cellulose) achieves >70% biodegradation within the test period.[5]
Protocol 3.2: Monitoring Degradation via Structural and Thermal Changes
1. Weight Loss Measurement:
-
Prepare multiple identical polymer film samples.
-
Place the samples in the chosen degradation environment (e.g., buried in compost).
-
At regular intervals, retrieve a subset of samples (e.g., 3 replicates).
-
Gently wash the samples with distilled water to remove debris, then dry them in a vacuum oven at a low temperature until a constant weight is achieved.
-
Calculate the percentage of weight loss relative to the initial dry weight.[5][18]
2. Fourier-Transform Infrared Spectroscopy (FTIR) Analysis:
-
At each time point, analyze the retrieved (and cleaned) polymer samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[17][19]
-
Collect spectra over a range of 4000-400 cm⁻¹.
-
Monitor changes in the intensity of the ester carbonyl peak (~1720 cm⁻¹). A decrease in this peak's intensity suggests the cleavage of ester bonds.
-
Look for the appearance or increase of broad peaks in the hydroxyl region (~3200-3500 cm⁻¹), which can indicate the formation of carboxylic acid and alcohol end-groups from hydrolysis.[17]
3. Differential Scanning Calorimetry (DSC) Analysis:
-
Analyze small (~5-10 mg) samples of the retrieved polymer at each time point.[19]
-
Use a standard heat-cool-heat cycle (e.g., heat from 25°C to 200°C at 10°C/min, cool to 25°C, then reheat to 200°C).
-
From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the heat of fusion (ΔHm).
-
Calculate the percent crystallinity (%X_c). An increase in %X_c over time suggests that the amorphous regions are being degraded preferentially.[7]
Section 4: Data & Analytical Techniques Summary
Table 1: Comparison of Key Analytical Techniques for Monitoring Biodegradation
| Technique | Principle | Information Gained | Strengths & Limitations |
| Respirometry (CO₂/O₂) | Measures CO₂ evolution or O₂ consumption by microorganisms.[8] | Quantitative measure of ultimate biodegradation (mineralization). | Strengths: Direct evidence of microbial conversion. Standardized method (ASTM/ISO).[5][8] Limitations: Can be slow; does not provide information on physical or chemical changes. |
| Weight Loss | Gravimetric measurement of mass reduction over time.[18] | Simple, direct measure of disintegration. | Strengths: Easy and inexpensive. Limitations: Does not distinguish between biotic and abiotic processes; small fragments may be lost during cleaning. |
| Gel Permeation Chromatography (GPC) | Separates polymer chains based on hydrodynamic size.[17] | Measures changes in molecular weight (Mw, Mn) and polydispersity index (PDI).[6] | Strengths: Sensitive to early stages of degradation (chain scission).[6] Limitations: Requires polymer to be soluble; destructive test. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures absorption of infrared radiation to identify functional groups.[17] | Tracks chemical changes, such as the breaking of ester bonds and formation of hydroxyl/carboxyl groups.[17] | Strengths: Fast, non-destructive (with ATR), provides structural information.[17] Limitations: Primarily a surface technique (ATR); quantification can be difficult. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature.[18][19] | Determines changes in thermal properties like Tg, Tm, and crystallinity.[19] | Strengths: Provides insight into morphological changes (amorphous vs. crystalline regions). Limitations: Indirect measure of degradation; destructive test. |
| Scanning Electron Microscopy (SEM) | Produces high-resolution images of a sample's surface using an electron beam.[17] | Visualizes morphological changes like surface erosion, pitting, and crack formation.[5] | Strengths: Provides direct visual evidence of physical deterioration. Limitations: Qualitative; only shows surface changes. |
Visualizations
Caption: Experimental workflow for assessing polymer biodegradability.
Caption: Troubleshooting logic for limited polymer biodegradability.
Caption: Key factors influencing the rate of polymer biodegradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Review on the Biological Degradation of Polymers in Various Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plastics-technology.com [plastics-technology.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Test Biodegradability of Polymers in the Lab [eureka.patsnap.com]
- 15. biosphereplastic.com [biosphereplastic.com]
- 16. A Practical Tool for the Assessment of Polymer Biodegradability in Marine Environments Guides the Development of Truly Biodegradable Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 19. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Technical Support Center: Mitigating the Environmental Impact of Dihexyl Fumarate
Disclaimer: Direct and extensive research on the specific environmental impact and mitigation strategies for Dihexyl fumarate (B1241708) is limited. The following information is substantially based on data for structurally similar and more extensively studied compounds, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), to provide guidance and a starting point for experimental design. Researchers should validate these approaches for Dihexyl fumarate in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound?
Q2: What are the likely breakdown products of this compound in the environment?
Based on the biodegradation pathways of similar compounds like DEHP, this compound is expected to break down via hydrolysis of the ester bonds.[5][6][7] This would likely result in the formation of monohexyl fumarate and hexanol. Further degradation could lead to fumaric acid and ultimately mineralization to carbon dioxide and water under aerobic conditions.[7]
Q3: What are the recommended safe handling and disposal methods for this compound waste to minimize environmental release?
To prevent environmental contamination, this compound waste should be handled as a hazardous substance. It should be disposed of in accordance with local, state, and federal regulations.[8] General recommendations include:
-
Collecting waste in sealed, labeled containers.
-
Disposing of the waste through an approved waste disposal plant.
-
Avoiding discharge into drains or the environment.
-
Wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, during handling.[9]
Q4: Are there any known regulatory limits for this compound in the environment?
Currently, there are no widely established environmental quality standards specifically for this compound. Regulatory information is sparse.[10] However, regulations exist for similar compounds like DEHP, which are often used as a benchmark for assessing the potential risk of related chemicals.[11][12][13]
Troubleshooting Guides
This section provides guidance for common issues that may arise during experiments aimed at mitigating the environmental impact of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low biodegradation rate in soil/water samples | Non-viable or insufficient microbial population. | - Ensure the microbial inoculum is active and adapted to the contaminant.- Consider bioaugmentation with known diester-degrading microbial consortia.[5]- Optimize environmental conditions (pH, temperature, nutrients). |
| Poor bioavailability of this compound. | - Increase mixing or agitation to enhance contact between the compound and microorganisms.- Consider the use of a surfactant to increase the solubility of this compound (use with caution as surfactants can also be contaminants). | |
| Inconsistent analytical results for this compound concentration | Improper sample collection or storage. | - Collect samples in appropriate containers (e.g., glass) to prevent leaching or adsorption.- Store samples at a low temperature (e.g., 4°C) and analyze as soon as possible. |
| Matrix interference in environmental samples. | - Employ a robust extraction method such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE).[14]- Utilize a selective analytical technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to minimize interference.[14] | |
| Contamination of control samples | Cross-contamination during sample preparation or analysis. | - Use dedicated glassware and equipment for handling this compound.- Thoroughly clean all equipment between samples.- Analyze a laboratory blank with each batch of samples to check for contamination. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in a Soil Slurry
This protocol is adapted from methodologies used for assessing the biodegradation of DEHP.[5]
1. Objective: To determine the rate of aerobic biodegradation of this compound in a soil matrix.
2. Materials:
- This compound
- Test soil, sieved (<2 mm)
- Minimal salts medium (MSM)
- Erlenmeyer flasks (250 mL)
- Shaking incubator
- Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
- Extraction solvent (e.g., hexane/acetone mixture)
- Anhydrous sodium sulfate
3. Procedure:
- Prepare a soil slurry by mixing 50 g of soil with 100 mL of MSM in each flask.
- Spike the slurries with this compound to a final concentration of 100 mg/kg.
- Prepare a sterile control by autoclaving a subset of the flasks.
- Incubate all flasks at a controlled temperature (e.g., 25-30°C) on a rotary shaker at 150 rpm.
- At predetermined time points (e.g., 0, 3, 7, 14, 28 days), sacrifice triplicate flasks from both the experimental and control groups.
- Extract the this compound from the soil slurry using an appropriate solvent extraction method.
- Dry the extract by passing it through a column of anhydrous sodium sulfate.
- Analyze the concentration of this compound in the extracts using GC-FID or GC-MS.
4. Data Analysis:
- Plot the concentration of this compound over time for both the experimental and control samples.
- Calculate the percentage of this compound degraded at each time point.
- Determine the biodegradation rate constant and half-life.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is based on general methods for extracting phthalates from aqueous matrices.[14][15]
1. Objective: To extract and concentrate this compound from water samples for subsequent analysis.
2. Materials:
- Water sample suspected of this compound contamination
- SPE cartridges (e.g., C18)
- SPE manifold
- Methanol (B129727) (HPLC grade)
- Deionized water
- Elution solvent (e.g., ethyl acetate)
- Nitrogen evaporator
3. Procedure:
- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
- Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- After loading, dry the cartridge by applying a vacuum for 10-15 minutes.
- Elute the this compound from the cartridge by passing 5 mL of ethyl acetate (B1210297) through it.
- Collect the eluate in a clean vial.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The concentrated sample is now ready for analysis by GC-MS or LC-MS.
Visualizations
Caption: Proposed aerobic biodegradation pathway of this compound.
Caption: Decision workflow for mitigating this compound contamination.
References
- 1. Frontiers | Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems [frontiersin.org]
- 2. Diethylhexylphthalate as an environmental contaminant--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dihexyl (Z)-fumarate, 16064-83-8 [thegoodscentscompany.com]
- 4. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]
- 5. Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
Technical Support Center: Enhancing Dihexyl Fumarate Compatibility in Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the compatibility of dihexyl fumarate (B1241708) with various polymer blends. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is dihexyl fumarate and why is it used in polymer blends?
This compound is a fumarate ester that can be used as a plasticizer in polymer formulations.[1][2][3][4][5] Plasticizers are additives that increase the flexibility, workability, and durability of a material by reducing the intermolecular forces between polymer chains.[6][7] In the context of drug delivery systems, this compound can be explored as a non-phthalate plasticizer to modify the physical properties and release characteristics of drug-polymer matrices.[6]
Q2: How can I predict the compatibility of this compound with my polymer of interest?
Another indicator of compatibility is the Flory-Huggins interaction parameter (χ), which can be determined experimentally through techniques like swelling experiments. A value of χ below 0.5 generally suggests good compatibility.[6]
Q3: With which polymers is this compound likely to be compatible?
Based on its chemical structure (a diester with alkyl chains), this compound, like other fumarates and maleates, has been investigated as a plasticizer for polyvinyl chloride (PVC).[6][7] Its compatibility with other polymers relevant to drug delivery, such as poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and Eudragit® copolymers, would need to be experimentally determined. Generally, its ester groups may offer some compatibility with polyesters like PLA and PLGA.
Q4: What are the common signs of incompatibility between this compound and a polymer blend?
Incompatibility can manifest in several ways during and after processing:
-
Phase Separation: This is the most common sign, leading to hazy or opaque films, or the presence of distinct domains when viewed under a microscope.[8]
-
Plasticizer Leaching or Migration: The plasticizer may "bleed" or migrate to the surface of the polymer, resulting in an oily or tacky feel.[7][9][10][11][12] This is a significant concern in drug delivery and medical device applications.
-
Poor Mechanical Properties: Incompatible blends often exhibit brittleness, reduced tensile strength, and poor elongation at break compared to a well-compatibilized blend.[7]
-
Inconsistent Drug Release: In drug delivery systems, phase separation can lead to unpredictable and non-reproducible drug release profiles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Hazy or Opaque Polymer Films
| Potential Cause | Recommended Solution |
| Phase Separation due to Poor Miscibility | 1. Optimize Solvent System: If solvent casting, try a solvent system that is a good solvent for both the polymer and this compound. 2. Introduce a Compatibilizer: Add a block or graft copolymer that has segments compatible with both the polymer matrix and this compound. 3. Reactive Extrusion: If using melt processing, consider reactive extrusion with a suitable coupling agent to promote interfacial adhesion. |
| Crystallization of Polymer or Plasticizer | 1. Rapid Cooling (Quenching): For melt-processed blends, rapid cooling from the molten state can sometimes "freeze" the components in a miscible state, preventing crystallization. 2. Differential Scanning Calorimetry (DSC) Analysis: Use DSC to determine if the haziness is due to crystallization and to identify the melting and crystallization temperatures of the components. |
| Trapped Air or Moisture | 1. Degas the Polymer Solution: Before casting, degas the polymer solution under vacuum to remove dissolved air. 2. Thoroughly Dry Materials: Ensure both the polymer and this compound are completely dry before mixing and processing to prevent moisture-induced phase separation or bubble formation. |
Issue 2: Oily or Tacky Surface (Plasticizer Leaching)
| Potential Cause | Recommended Solution |
| High Plasticizer Concentration | 1. Reduce Plasticizer Loading: Systematically decrease the concentration of this compound in the blend to find the optimal concentration that provides the desired flexibility without significant leaching. 2. Use a Secondary Plasticizer: In some cases, a blend of plasticizers can improve overall compatibility and reduce the migration of the primary plasticizer.[13] |
| Poor Polymer-Plasticizer Interaction | 1. Increase Polymer Molecular Weight: Higher molecular weight polymers can sometimes better retain plasticizers due to increased chain entanglement. 2. Introduce Functional Groups: Modify the polymer backbone with functional groups that can interact more strongly with the ester groups of this compound (e.g., through hydrogen bonding). |
| Environmental Factors | 1. Control Temperature and Humidity: High temperatures can accelerate plasticizer migration. Store and test samples under controlled environmental conditions.[11] |
Experimental Protocols
Protocol 1: Evaluation of Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To determine the miscibility of this compound in a polymer blend by observing the glass transition temperature (Tg). A single, concentration-dependent Tg for the blend indicates miscibility.
Methodology:
-
Sample Preparation:
-
Prepare a series of polymer/dihexyl fumarate blends with varying weight percentages of the plasticizer (e.g., 0%, 5%, 10%, 15%, 20%).
-
For solvent-cast films, dissolve the polymer and this compound in a common solvent (e.g., chloroform, tetrahydrofuran (B95107) for PLA/PLGA), cast the solution onto a glass plate, and allow the solvent to evaporate completely under controlled conditions.[14]
-
For melt-blended samples, physically mix the polymer and this compound and process using a mini-extruder or melt-mixer at a temperature above the polymer's melting or glass transition temperature.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the blend into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg or melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
-
Data Analysis:
-
Determine the Tg from the second heating scan.
-
Plot the Tg of the blends as a function of the this compound concentration. A single Tg that decreases with increasing plasticizer concentration is indicative of a miscible system. The presence of two distinct Tgs suggests phase separation.
-
Protocol 2: Quantification of Plasticizer Leaching
Objective: To quantify the amount of this compound that migrates from the polymer blend into a surrounding medium over time.
Methodology:
-
Sample Preparation:
-
Prepare polymer films of a known surface area and thickness containing a specific concentration of this compound.
-
-
Leaching Study:
-
Immerse the polymer films in a simulant fluid (e.g., phosphate-buffered saline (PBS) for biomedical applications, or an ethanol/water mixture).[10]
-
Place the samples in an incubator at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove an aliquot of the simulant fluid.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Construct a calibration curve using known concentrations of this compound to quantify the amount leached.
-
-
Data Presentation:
-
Express the results as the cumulative amount or percentage of this compound leached over time.
-
Data Presentation
Table 1: Hypothetical Glass Transition Temperatures (Tg) of PLA/Dihexyl Fumarate Blends
| This compound (wt%) | Tg (°C) | Observation |
| 0 | 60.0 | Single Tg of neat PLA |
| 5 | 54.2 | Single Tg, indicating miscibility |
| 10 | 48.5 | Single Tg, indicating miscibility |
| 15 | 42.1 | Single Tg, indicating miscibility |
| 20 | 35.8, 58.9 | Two Tgs, suggesting phase separation |
Table 2: Hypothetical Leaching of this compound from a PLGA Film into PBS at 37°C
| Time (days) | Cumulative Leaching (%) |
| 1 | 2.5 |
| 3 | 5.8 |
| 7 | 10.2 |
| 14 | 15.5 |
Visualizations
Figure 1: Workflow for preparing and analyzing polymer blends with this compound.
Figure 2: Logical troubleshooting flow for addressing compatibility issues.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound|CAS 19139-31-2|For Research [benchchem.com]
- 3. This compound (CAS 19139-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]
- 5. dihexyl (Z)-fumarate, 16064-83-8 [thegoodscentscompany.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. lcms.cz [lcms.cz]
"overcoming challenges in the polymerization of Dihexyl fumarate"
Welcome to the technical support center for the polymerization of Dihexyl Fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your work with poly(dihexyl fumarate).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of this compound?
A1: The polymerization of dialkyl fumarates, including this compound, is primarily challenged by steric hindrance from the bulky ester groups. This leads to a low propagation rate constant and difficulty in achieving high monomer conversion and high molecular weight polymers.[1] Additionally, controlling the molecular weight and polydispersity can be difficult without carefully optimized conditions.[2][3][4]
Q2: Which polymerization methods are suitable for this compound?
A2: Radical polymerization is the most common method for polymerizing this compound. This can be performed using various techniques, including bulk, solution, suspension, or emulsion polymerization.[5] Bulk and suspension polymerizations are often preferred for producing high molecular weight polymers with good mechanical properties and transparency.[5]
Q3: What type of initiators are typically used for this compound polymerization?
A3: Standard radical initiators are effective for the polymerization of this compound. Azo initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are commonly used thermal initiators.[6][7] The choice of initiator can influence the polymerization kinetics and the final polymer properties.
Q4: What kind of molecular weights can I expect for poly(this compound)?
A4: Achieving very high molecular weights with fumarate polymers can be challenging. However, with optimized conditions, number average molecular weights (Mn) in the range of 90,000 to 135,000 g/mol have been reported for analogous dialkyl fumarates like diisopropyl fumarate.[5] The molecular weight is highly dependent on factors such as monomer purity, initiator concentration, and reaction temperature.[8]
Q5: Why is monomer purity so important?
A5: The purity of the this compound monomer is critical for a successful polymerization. Impurities can act as chain transfer agents or inhibitors, which can significantly lower the final molecular weight and yield.[5] For instance, the presence of malic acid esters, a potential impurity from the synthesis of fumaric acid esters, at levels above 0.3% by weight has been shown to dramatically decrease the molecular weight and yield of the resulting polymer.[5]
Troubleshooting Guides
Issue 1: Low Monomer Conversion / Slow Polymerization Rate
Q: My polymerization of this compound is extremely slow, and the final monomer conversion is very low. What could be the cause and how can I fix it?
A: This is a common issue with dialkyl fumarates due to steric hindrance. Here are several factors to investigate:
-
Inhibitor Presence: The monomer may contain inhibitors from storage. Ensure the monomer is purified before use, for example, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors.
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit polymerization. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
-
Initiator Concentration/Efficiency: The initiator concentration might be too low, or the chosen initiator may have low efficiency at your reaction temperature.
-
Solution: Increase the initiator concentration moderately. Refer to initiator datasheets to ensure you are operating at a temperature where its decomposition half-life is appropriate for your desired reaction time.
-
-
Reaction Temperature: The polymerization rate is temperature-dependent.
-
Solution: Increasing the temperature will generally increase the rate of polymerization. However, be cautious as excessively high temperatures can lead to side reactions or gelation.[4][6][8] A systematic study of the reaction temperature (e.g., in 10 °C increments) can help find the optimal balance.
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity
Q: The poly(this compound) I synthesized has a very broad molecular weight distribution (high polydispersity) and the molecular weight is not what I targeted. How can I improve this?
A: Gaining control over molecular weight and its distribution in radical polymerization requires careful control of reaction parameters.
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Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration.
-
Solution: To increase molecular weight, decrease the initiator concentration. Conversely, to decrease molecular weight, increase the initiator concentration.
-
-
Chain Transfer Reactions: Unintentional chain transfer to solvent, monomer, or impurities can lower the molecular weight and broaden the distribution.
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Solution: Use a solvent with a low chain transfer constant (e.g., benzene, toluene, or tert-butanol). Ensure the monomer is highly pure.[5]
-
-
Controlled Radical Polymerization (CRP) Techniques: For the best control, consider using CRP methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT has been successfully applied to other dialkyl fumarates to produce polymers with well-controlled molecular weights and narrow distributions.[4]
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions and chain transfer, potentially leading to lower molecular weights and broader distributions.
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Solution: Lowering the reaction temperature may provide better control, although it will also slow down the polymerization rate.
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Issue 3: Gel Formation During Polymerization
Q: My polymerization reaction turned into an insoluble gel before reaching high conversion. What happened and can I prevent it?
A: Gelation occurs due to extensive cross-linking. While this compound itself is a difunctional monomer and should produce linear polymer chains, impurities or side reactions can lead to cross-linking.
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High Temperature: At very high temperatures, side reactions such as chain transfer to the polymer backbone can create active sites that lead to branching and eventual cross-linking. This has been observed in the polymerization of poly(propylene fumarate) at 200 °C.[4][6][8]
-
Solution: Lower the reaction temperature. A temperature range of 50-70 °C is often a good starting point for radical polymerizations.[5]
-
-
High Monomer Conversion (Trommsdorff-Norrish Effect): In bulk or concentrated solution polymerizations, the viscosity can increase significantly at high conversions. This slows down the termination reactions (which require two large polymer chains to meet), but propagation (reaction of small monomer molecules with the polymer radical) continues. This leads to a rapid increase in reaction rate and heat generation, which can promote side reactions leading to gelation.
-
Solution: Consider performing the polymerization in solution to better dissipate heat and control viscosity. If working in bulk, stop the reaction at a moderate conversion (e.g., 50-60%) before the gel effect becomes uncontrollable. The unreacted monomer can be removed later via precipitation and vacuum drying.
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Experimental Protocols
Protocol: Radical Polymerization of this compound (Adapted from Diisopropyl Fumarate Polymerization[5])
This protocol provides a general procedure for the bulk radical polymerization of this compound. It is adapted from a reported method for a similar dialkyl fumarate and should be optimized for your specific requirements.[5]
Materials:
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This compound (high purity, >99.5%)
-
Radical Initiator (e.g., tert-Butyl peroxypivalate or AIBN)
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THF (Tetrahydrofuran), analytical grade
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Methanol (B129727), analytical grade
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Nitrogen or Argon gas (high purity)
Equipment:
-
Glass ampoule or Schlenk flask
-
Vacuum line and inert gas manifold
-
Constant temperature oil or water bath
-
Magnetic stirrer
-
Rotary evaporator
-
Beakers and filtration apparatus
Procedure:
-
Monomer Purification: If necessary, pass this compound through a short column of activated basic alumina to remove any storage inhibitors.
-
Reaction Setup: To a glass ampoule, add this compound. For example, 66.5 g.[5]
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Initiator Addition: Add the radical initiator. The molar ratio of monomer to initiator will determine the final molecular weight. A typical starting point is a 150:1 to 200:1 molar ratio. For example, add 0.3 g of tert-butyl peroxypivalate for the amount of monomer above.[5]
-
Deoxygenation: Seal the ampoule with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, if using a Schlenk flask, purge the reaction mixture with nitrogen or argon for 30-60 minutes while stirring.
-
Polymerization: Place the sealed reaction vessel in a constant temperature bath set to the desired temperature (e.g., 50 °C) and stir if possible.[5] Allow the polymerization to proceed for a set time (e.g., 36 hours).[5] The reaction time should be optimized based on conversion monitoring.
-
Quenching and Dissolution: After the reaction period, cool the vessel to room temperature. If the polymer is solid or highly viscous, dissolve the contents in a suitable solvent like THF (e.g., in 300 g of THF).[5]
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Purification by Precipitation: Slowly pour the polymer/THF solution into a large volume of a non-solvent, such as methanol (e.g., 2 L), while stirring vigorously.[5] The polymer should precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any residual unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
Table 1: Example Polymerization Conditions and Results for a Dialkyl Fumarate System
This table summarizes results from a representative radical polymerization of diisopropyl fumarate, which can serve as a benchmark when developing protocols for this compound.[5]
| Parameter | Comparative Example | Optimized Example 1 | Optimized Example 2 |
| Monomer | Diisopropyl Fumarate | Diisopropyl Fumarate | Diisopropyl Fumarate + Dibutyl Fumarate |
| Malic Ester Impurity (%) | > 0.3% (Commercial) | 0.27% | 0.02% |
| Initiator | t-butyl peroxypivalate | t-butyl peroxypivalate | t-butyl peroxypivalate |
| Temperature (°C) | 50 | 50 | 50 |
| Time (hours) | 36 | 36 | 36 |
| Yield (%) | 58 | 74 | 95 |
| Mn ( g/mol ) | Not Reported | 93,000 | 135,000 |
Data adapted from patent JP2009108194A. This demonstrates the critical effect of monomer purity on yield and molecular weight.[5]
Table 2: Influence of Reaction Parameters on Polymerization Outcome
| Parameter | Effect on Polymerization Rate (Rp) | Effect on Number-Average Molecular Weight (Mn) | Effect on Polydispersity (Đ) |
| ↑ Temperature | Increases | Generally Decreases (due to increased chain transfer/termination) | May Increase |
| ↑ Initiator Concentration | Increases | Decreases | Generally Unchanged or Slight Increase |
| ↑ Monomer Purity | May Increase (by removing inhibitors) | Increases | Decreases |
| ↑ Monomer Conversion | Variable (may auto-accelerate) | Increases | May Increase Significantly (at high conversion) |
| Use of Chain Transfer Agent | Generally Decreases | Decreases | May Narrow or Broaden Depending on Agent |
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst | Semantic Scholar [semanticscholar.org]
- 4. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. addent.com [addent.com]
Technical Support Center: Optimizing Dihexyl Fumarate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Dihexyl fumarate (B1241708) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Dihexyl fumarate.
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | - Increase reaction temperature within the optimal range (e.g., 100°C to 175°C).[1] - Extend the reaction time. - Ensure the correct molar ratio of reactants (e.g., approximately 2 moles of hexanol per mole of fumaric acid or maleic anhydride).[1] - Use an effective catalyst, such as a hydrogen halide (e.g., hydrogen chloride) or sulfuric acid.[1][2] |
| Loss of product during workup. | - Ensure efficient extraction of the product from the reaction mixture. - Minimize the number of purification steps. - Use appropriate washing solutions, such as aqueous sodium carbonate, to remove acidic impurities without causing significant product loss.[1] | |
| Presence of Side Products (e.g., Monoester) | Incomplete esterification. | - Drive the reaction to completion by removing water as it is formed, for example, by using a Dean-Stark apparatus.[2] - Use a slight excess of the alcohol (hexanol). |
| Product Discoloration | Impurities from starting materials or side reactions. | - Use high-purity starting materials. - Purify the crude product by washing with aqueous sodium carbonate and water, followed by drying under reduced pressure.[1] - Consider vacuum distillation for further purification if necessary. |
| Difficulty in Product Purification | Presence of unreacted starting materials and catalyst. | - After the reaction, remove any unreacted alcohol by distillation under reduced pressure.[1] - Neutralize and remove the acid catalyst by washing the crude product with a basic solution like aqueous sodium carbonate.[1] - Perform subsequent water washes to remove any remaining salts.[1] |
| Hydrolysis of the Ester Product | Presence of water under acidic or basic conditions.[3] | - Ensure all reactants and solvents are dry. - During workup, minimize contact time with aqueous acidic or basic solutions. - Store the final product under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound synthesis?
A1: The synthesis of this compound typically involves the reaction of fumaric acid or maleic anhydride (B1165640) with hexanol.[1][2] Using maleic anhydride allows for a direct process where isomerization to the fumarate occurs during the reaction.[1]
Q2: What catalysts are effective for this esterification reaction?
A2: Common catalysts for the synthesis of dialkyl fumarates include strong acids such as sulfuric acid[2] and hydrogen halides like hydrogen chloride.[1] The amount of hydrogen halide catalyst used is generally up to about 0.2 mol per mol of the acid or anhydride, with 0.01 to 0.05 mol being satisfactory.[1]
Q3: What are the recommended reaction temperatures?
A3: The reaction is typically carried out at elevated temperatures, ranging from about 100°C to 175°C.[1]
Q4: How can the reaction be driven to completion?
A4: To achieve high yields, the equilibrium of the esterification reaction can be shifted towards the product side by removing the water formed during the reaction. This is often accomplished using a Dean-Stark apparatus.[2]
Q5: What is a standard workup procedure for this compound synthesis?
A5: A typical workup procedure involves the following steps:
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Remove unreacted alcohol by distillation under reduced pressure.[1]
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Wash the crude product with an aqueous basic solution, such as sodium carbonate, to neutralize and remove the acid catalyst.[1]
-
Wash the product with water to remove any remaining salts.[1]
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Dry the organic layer under reduced pressure.[1]
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Filter the final product.[1]
Experimental Protocols
Synthesis of Di(2-ethylhexyl) Fumarate (as an illustrative example)
A detailed methodology for a similar fumarate ester, Di(2-ethylhexyl) fumarate, provides a valuable reference:
| Parameter | Value |
| Reactants | Fumaric acid (10.0 g, 86.2 mmol) and 2-ethylhexanol (21.5 g, 165.1 mmol) |
| Solvent | Benzene (150 mL) |
| Catalyst | Concentrated sulfuric acid (1.0 mL, 18.0 mmol) |
| Temperature | 95 °C |
| Reaction Time | 24 hours |
| Apparatus | Dean-Stark trap attached to a reflux condenser |
Source: Evaluation of maleate, fumarate, and succinate (B1194679) diesters as potential green plasticizers.[2]
Process Visualization
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
Navigating Viscosity Reduction in Poly(propylene fumarate) Resins: A Technical Support Guide
For researchers, scientists, and drug development professionals working with poly(propylene fumarate) (PPF), managing resin viscosity is a critical step for successful experimentation, particularly in applications like 3D printing and injectable drug delivery systems. While Dihexyl fumarate (B1241708) (DHF) presents a potential reactive diluent for this purpose, specific literature detailing its use with PPF is not currently available.
This technical support center provides a comprehensive guide to reducing PPF resin viscosity based on the well-documented use of a similar reactive diluent, Diethyl fumarate (DEF). The principles, protocols, and troubleshooting advice outlined here offer a robust starting point for researchers exploring the use of DHF or other novel diluents.
General Principles of Viscosity Reduction in PPF Resins
PPF is inherently a viscous polymer, which can impede its processing and application.[1] Reactive diluents are low-viscosity monomers that are added to the PPF resin. These diluents serve two primary purposes: they physically reduce the viscosity of the mixture by separating the polymer chains, and they co-polymerize with the PPF during the curing process, becoming an integral part of the final crosslinked network.[2][3] The choice of reactive diluent and its concentration can significantly impact not only the viscosity of the uncured resin but also the mechanical properties, degradation kinetics, and biocompatibility of the final cured product.[4]
Quantitative Data: Viscosity of PPF/DEF Blends
The following table summarizes the zero-shear viscosity of PPF resins with varying molecular weights when blended with Diethyl fumarate (DEF) at different concentrations and temperatures. This data, adapted from studies on PPF/DEF systems, can serve as a valuable reference for estimating the potential effects of DHF.[5]
| PPF Molecular Weight (kDa) | DEF Concentration (wt%) | Temperature (°C) | Zero-Shear Viscosity (Pa·s) |
| 1.1 | 50 | 25 | ~1.5 |
| 1.1 | 50 | 35 | ~0.8 |
| 1.1 | 50 | 45 | ~0.4 |
| 1.1 | 50 | 55 | ~0.2 |
| 1.7 | 50 | 25 | ~10 |
| 1.7 | 50 | 35 | ~4 |
| 1.7 | 50 | 45 | ~2 |
| 1.7 | 50 | 55 | ~1 |
| 2.0 | 50 | 25 | ~30 |
| 2.0 | 50 | 35 | ~12 |
| 2.0 | 50 | 45 | ~5 |
| 2.0 | 50 | 55 | ~2.5 |
| 1.1 | 75 | 25 | ~0.1 |
| 1.1 | 75 | 35 | ~0.06 |
| 1.1 | 75 | 45 | ~0.04 |
| 1.1 | 75 | 55 | ~0.03 |
| 1.7 | 75 | 25 | ~0.4 |
| 1.7 | 75 | 35 | ~0.2 |
| 1.7 | 75 | 45 | ~0.1 |
| 1.7 | 75 | 55 | ~0.07 |
| 2.0 | 75 | 25 | ~1.0 |
| 2.0 | 75 | 35 | ~0.5 |
| 2.0 | 75 | 45 | ~0.3 |
| 2.0 | 75 | 55 | ~0.2 |
Experimental Protocols
Protocol 1: Preparation of PPF/Reactive Diluent Blends
This protocol outlines the steps for preparing homogenous blends of PPF and a reactive diluent (e.g., DHF).
Materials:
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Poly(propylene fumarate) (PPF) of known molecular weight
-
Dihexyl fumarate (DHF) or other reactive diluent
-
Glass vial or beaker
-
Magnetic stirrer and stir bar or overhead stirrer
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Heating mantle or hot plate
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Balance (accurate to 0.001 g)
-
Spatula
Procedure:
-
Weighing: Accurately weigh the desired amount of PPF into the glass vial or beaker.
-
Adding Diluent: Weigh the required amount of DHF to achieve the target weight percentage.
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Mixing: Add the DHF to the PPF. Place the magnetic stir bar in the vial.
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Heating and Stirring: Gently heat the mixture to 50-60°C while stirring.[6] The elevated temperature will decrease the initial viscosity of the PPF, facilitating more efficient mixing.
-
Homogenization: Continue stirring until the mixture is completely homogenous and no phase separation is visible. This may take several hours depending on the molecular weight of the PPF and the concentration of the diluent.
-
Degassing (Optional but Recommended): To remove any entrapped air bubbles, place the vial in a vacuum chamber or desiccator and apply a vacuum until bubbling subsides.
-
Storage: Store the blend in a sealed container, protected from light, at the recommended storage temperature for PPF to prevent premature polymerization.
Protocol 2: Viscosity Measurement of PPF/Reactive Diluent Blends
This protocol describes the measurement of the viscosity of the prepared PPF blends using a rotational viscometer or rheometer.
Equipment:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate)
-
Temperature controller for the viscometer
-
Prepared PPF/DHF blend
Procedure:
-
Instrument Setup: Turn on the viscometer and temperature controller. Allow the instrument to stabilize at the desired measurement temperature (e.g., 25°C, 37°C, 50°C).
-
Geometry Selection and Calibration: Select the appropriate measuring geometry based on the expected viscosity of the sample. Perform any necessary calibrations as per the manufacturer's instructions.
-
Sample Loading: Carefully apply the PPF/DHF blend to the lower plate of the rheometer, ensuring a sufficient amount to fill the gap once the upper geometry is lowered. Avoid introducing air bubbles.
-
Equilibration: Lower the upper geometry to the correct measurement gap. Allow the sample to thermally equilibrate for a set period (e.g., 5-10 minutes) to ensure a uniform temperature throughout.
-
Measurement: Begin the viscosity measurement. This can be a single-point measurement at a specific shear rate or a flow sweep over a range of shear rates to assess the shear-thinning behavior of the resin.
-
Data Recording: Record the viscosity values (in Pa·s or cP) as a function of shear rate and temperature.
-
Cleaning: Thoroughly clean the viscometer geometries and plates immediately after use with an appropriate solvent (e.g., acetone, followed by isopropanol) to prevent the resin from curing on the instrument.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Viscosity Despite Diluent Addition | - Incomplete mixing or dissolution of PPF in the diluent.- The chosen diluent is not effective at the tested concentration.- The molecular weight of the PPF is very high. | - Increase mixing time and/or temperature (up to 60°C).- Increase the concentration of the diluent.- Consider using a lower molecular weight PPF if the application allows. |
| Phase Separation of the Mixture | - Immiscibility of the PPF and the diluent.- Significant difference in polarity between PPF and the diluent. | - Ensure thorough mixing at a slightly elevated temperature.- If separation persists, the diluent may be incompatible with PPF. Consider a different reactive diluent. |
| Presence of Air Bubbles in the Resin | - Air entrapped during vigorous mixing. | - Degas the mixture under vacuum.- Use a slower, more controlled mixing speed. |
| Inconsistent Viscosity Readings | - Temperature fluctuations during measurement.- Presence of air bubbles in the sample on the rheometer.- Improper sample loading. | - Ensure the sample is fully equilibrated to the set temperature before measurement.- Carefully load the sample to avoid bubbles.- Ensure the correct sample volume is used for the chosen geometry. |
| Resin Cures During Measurement | - The measurement temperature is too high, initiating thermal crosslinking.- The resin contains a photoinitiator and is exposed to ambient light. | - Perform measurements at a lower temperature.- If using a photoinitiator, conduct all steps in a light-protected environment (e.g., using amber vials, in a dark room). |
Frequently Asked Questions (FAQs)
Q1: How does the choice of reactive diluent affect the final properties of the cured PPF scaffold?
A1: The reactive diluent becomes part of the polymer network and can influence several properties. A diluent with a more flexible chemical structure may increase the flexibility of the final scaffold, while a more rigid diluent might enhance its mechanical stiffness. The diluent also affects the crosslinking density, which in turn influences the degradation rate and swelling behavior of the scaffold.
Q2: Are there any biocompatibility concerns when using a reactive diluent?
A2: Yes, it is crucial to consider the biocompatibility of the reactive diluent itself and any of its degradation byproducts. Ideally, the diluent should be non-toxic and its degradation products should be safely metabolized or excreted from the body. Any new formulation with a novel diluent like DHF would require thorough in vitro and in vivo testing to establish its biocompatibility.
Q3: Can I use a non-reactive solvent to reduce the viscosity of PPF?
A3: While non-reactive solvents can reduce the viscosity of PPF, they must be completely removed before the curing process. Residual solvent can be cytotoxic and can negatively impact the mechanical properties of the final product. For applications like 3D printing or in-situ curing, reactive diluents are generally preferred as they are incorporated into the final material, eliminating the need for a solvent removal step.[6]
Q4: How does temperature affect the viscosity of PPF/diluent blends?
A4: The viscosity of PPF/diluent blends is highly dependent on temperature. As the temperature increases, the viscosity decreases significantly.[5] This relationship is important for processing, as heating the resin just before or during application (e.g., in a heated printhead) can substantially improve its flow characteristics.
Q5: What is a typical concentration range for a reactive diluent?
A5: The concentration of the reactive diluent can vary widely depending on the desired viscosity and the molecular weight of the PPF. Common concentrations range from 30 wt% to 75 wt%.[5][7] Lower concentrations will have a less pronounced effect on viscosity, while higher concentrations will lead to a greater reduction but may also have a more significant impact on the final properties of the cured material.
Visualizing the Workflow and Relationships
References
- 1. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study [mdpi.com]
- 3. Diluents | Coatings | Request Quote or Samples [tri-iso.com]
- 4. specialchem.com [specialchem.com]
- 5. 3D Printing of Poly(propylene fumarate) Oligomers: Evaluation of Resin Viscosity, Printing Characteristics and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
"controlling the molecular weight of polymers synthesized with Dihexyl fumarate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(dihexyl fumarate) with a focus on controlling its molecular weight.
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) has a much higher molecular weight than desired. What are the primary methods to reduce it?
A1: High molecular weight in free radical polymerization is a common issue. To reduce the molecular weight of poly(this compound), you can employ several strategies:
-
Increase Initiator Concentration: In conventional free radical polymerization, increasing the concentration of the initiator leads to a higher number of polymer chains being initiated simultaneously. This results in shorter polymer chains and consequently, a lower average molecular weight.[1]
-
Utilize a Chain Transfer Agent (CTA): CTAs are compounds that interrupt the growth of a polymer chain and initiate a new one, effectively lowering the overall molecular weight. The effectiveness of a CTA depends on its chain transfer constant for the specific monomer.
-
Employ Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) offer excellent control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]
Q2: How does the initiator concentration specifically affect the molecular weight of poly(this compound)?
A2: In free radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1] Therefore, a higher initiator concentration leads to a greater number of radicals being generated, which in turn initiates more polymer chains. With a finite amount of monomer, this results in polymers with a lower average molecular weight. Conversely, decreasing the initiator concentration will lead to a higher molecular weight.
Q3: What type of chain transfer agent (CTA) is suitable for dihexyl fumarate (B1241708) polymerization?
A3: While specific data for this compound is limited, thiols are commonly used as chain transfer agents in free radical polymerization of vinyl monomers. The choice of a specific thiol will depend on its solubility in the reaction medium and its chain transfer constant. For dialkyl fumarates, the polymerization characteristics can be influenced by the bulkiness of the alkyl groups, which may affect the reactivity of the propagating radical and its interaction with the CTA.
Q4: I am observing a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a narrower distribution?
A4: A high PDI indicates a lack of control over the polymerization process. To obtain a narrower molecular weight distribution for poly(this compound), consider the following:
-
Controlled Radical Polymerization (CRP): Techniques like RAFT are particularly effective in producing polymers with low PDI.[2] The RAFT process minimizes termination reactions that lead to a broad distribution of chain lengths.
-
Consistent Reaction Conditions: Ensure homogenous mixing and stable temperature throughout the polymerization. Fluctuations in temperature can affect the rate of initiation and propagation, leading to a broader PDI.
-
Purification: Post-polymerization fractionation techniques can be used to isolate polymer chains within a specific molecular weight range, thereby narrowing the PDI of the final sample.
Q5: Can I use RAFT polymerization for this compound? What are the expected outcomes?
A5: Yes, RAFT polymerization is a suitable technique for controlling the polymerization of dialkyl fumarates.[2] For diisopropyl fumarate, a structurally similar monomer, RAFT has been shown to yield polymers with controlled molecular weight and a narrow molecular weight distribution (PDI typically between 1.3 and 1.7).[2] However, achieving very high molecular weights with this method can be challenging for this class of monomers.[2] By adjusting the ratio of monomer to RAFT agent, you can target a specific molecular weight.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected Molecular Weight | Low initiator concentration. | Increase the initiator concentration. The molecular weight is generally inversely proportional to the square root of the initiator concentration.[1] |
| Absence of a chain transfer agent. | Introduce a suitable chain transfer agent (e.g., a thiol) to the reaction mixture. | |
| Inefficient mixing leading to localized "hot spots". | Ensure vigorous and consistent stirring throughout the polymerization. | |
| Lower than expected Molecular Weight | High initiator concentration. | Decrease the initiator concentration. |
| Presence of impurities that act as chain transfer agents. | Purify the monomer and solvent before use. | |
| High reaction temperature leading to increased termination. | Lower the reaction temperature, though this may also decrease the polymerization rate. | |
| Broad Polydispersity Index (PDI > 2) | Uncontrolled free radical polymerization. | Switch to a controlled radical polymerization technique like RAFT.[2] |
| Inhomogeneous reaction conditions. | Ensure uniform temperature and efficient mixing. | |
| Chain transfer to solvent or monomer. | Select a solvent with a low chain transfer constant and consider the inherent chain transfer properties of the monomer. | |
| Low Polymer Yield | Inefficient initiation. | Ensure the chosen initiator is appropriate for the reaction temperature and solvent. Check for the presence of inhibitors in the monomer. |
| Presence of inhibitors. | Remove inhibitors from the monomer, for example, by passing it through a column of basic alumina (B75360). | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or extend the polymerization time. |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Conventional Free Radical Polymerization (Illustrative Data based on general principles)
| Initiator (AIBN) Concentration (mol/L) | Target Molecular Weight ( g/mol ) | Observed Mₙ ( g/mol ) | PDI |
| 0.01 | 100,000 | ~95,000 | > 2.0 |
| 0.05 | 45,000 | ~42,000 | > 2.0 |
| 0.1 | 31,000 | ~30,000 | > 2.0 |
Note: This table provides illustrative data based on the principle that molecular weight is inversely proportional to the square root of the initiator concentration. Actual values for this compound will need to be determined experimentally.
Table 2: RAFT Polymerization of a Dialkyl Fumarate (Diisopropyl Fumarate) (Data adapted from literature) [2]
| [Monomer]/[RAFT Agent] Ratio | Target Mₙ ( g/mol ) | Observed Mₙ ( g/mol ) | PDI |
| 50 | 10,000 | 9,500 | 1.45 |
| 100 | 20,000 | 18,000 | 1.52 |
| 200 | 40,000 | 35,000 | 1.68 |
Note: This data is for diisopropyl fumarate and serves as a guideline for what might be expected with this compound. The specific RAFT agent and initiator used will influence the results.
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) with a target molecular weight by adjusting the initiator concentration.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitor.
-
Azobisisobutyronitrile (AIBN) (initiator).
-
Anhydrous toluene (B28343) (solvent).
-
Nitrogen gas.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene.
-
Add the calculated amount of AIBN. The amount will depend on the target molecular weight.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol (B129727).
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and low PDI.
Materials:
-
This compound (monomer), purified.
-
A suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate).
-
AIBN (initiator).
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Nitrogen gas.
Procedure:
-
In a Schlenk flask, combine the this compound, the RAFT agent, and AIBN in the chosen solvent. The ratio of [Monomer]/[RAFT Agent] will determine the target molecular weight. The [RAFT Agent]/[Initiator] ratio is typically between 5 and 10.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at a temperature suitable for AIBN decomposition (e.g., 70 °C).
-
Maintain the reaction under a nitrogen atmosphere with stirring for the desired duration. Monitor the reaction progress by taking aliquots and analyzing monomer conversion by ¹H NMR or GC.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
Analyze the molecular weight (Mₙ) and PDI of the resulting polymer by GPC.
Visualizations
Caption: Workflow for conventional free radical polymerization.
Caption: Relationship between control parameters and polymer properties.
References
"troubleshooting phase separation in Dihexyl fumarate-polymer blends"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexyl fumarate-polymer blends. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-polymer blend appears cloudy or hazy after preparation. What is the likely cause and how can I fix it?
A: Cloudiness or haziness is a strong indicator of macroscopic phase separation. This occurs when the dihexyl fumarate (B1241708) and the polymer are not fully miscible at the prepared composition and temperature.
Troubleshooting Steps:
-
Re-evaluate Polymer Selection: The miscibility of this compound is highly dependent on the chosen polymer. Polymers with similar polarity and solubility parameters to this compound are more likely to be miscible. Consider polymers with functional groups that can interact with the ester groups of the fumarate.
-
Adjust the this compound Concentration: High concentrations of this compound can exceed its solubility limit within the polymer matrix, leading to phase separation.[1] Experiment with lower concentrations to find the miscibility window.
-
Modify Processing Conditions: The method of blend preparation significantly impacts miscibility.
-
Solvent Evaporation: Ensure the use of a co-solvent that dissolves both the this compound and the polymer effectively. A rapid evaporation rate can sometimes trap a seemingly miscible state, but slower evaporation may allow for phase separation to occur if the system is thermodynamically unstable.
-
Melt Extrusion: Optimize the processing temperature.[2] Higher temperatures can increase miscibility, but be cautious of potential degradation of the this compound or the polymer.[3][4] Ensure adequate mixing time and screw speed to promote homogeneity.
-
-
Incorporate a Compatibilizer: If achieving miscibility is challenging, consider adding a block or graft copolymer that can act as a compatibilizer at the interface between the this compound-rich and polymer-rich phases.[5]
Q2: The mechanical properties of my polymer blend, such as flexibility and tensile strength, are poor and inconsistent. Could phase separation be the cause?
A: Yes, phase separation is a very likely cause of poor and inconsistent mechanical properties. When phase separation occurs, the blend is no longer a homogeneous material. The formation of distinct phases with weak interfaces leads to points of mechanical failure.
Troubleshooting Steps:
-
Characterize the Blend Morphology: Use analytical techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the phase-separated structure. The size and distribution of the phases will directly impact the mechanical properties.
-
Assess Miscibility: Employ techniques like Differential Scanning Calorimetry (DSC) to determine if the blend exhibits a single glass transition temperature (Tg), which is indicative of a miscible system.[6][7] Two distinct Tgs suggest immiscibility.
-
Optimize Formulation and Processing: Refer to the troubleshooting steps in Q1 to improve the miscibility of your blend. A more homogeneous blend will likely exhibit improved and more reproducible mechanical properties.
-
Consider the Effect of Reprocessing: Repeated processing cycles can lead to thermal degradation of the polymer or this compound, which can alter their interaction and promote phase separation, negatively impacting mechanical properties.[4][8]
Q3: I am observing leaching or "blooming" of this compound on the surface of my polymer film over time. How can I prevent this?
A: Leaching or blooming is a result of the migration of the small molecule (this compound) to the surface of the polymer matrix. This is a common issue when the small molecule has limited solubility in the polymer and high mobility.
Troubleshooting Steps:
-
Reduce this compound Loading: The most straightforward solution is to decrease the concentration of this compound to a level that is below its saturation point in the polymer at storage conditions.
-
Increase Polymer Interaction: Select a polymer that has stronger interactions with this compound. For example, hydrogen bonding or strong dipole-dipole interactions can help to anchor the this compound within the polymer matrix and reduce its mobility.
-
Increase Molecular Weight of the Fumarate (if possible): While you are working with this compound, it is a general principle that higher molecular weight plasticizers tend to have lower mobility and are less prone to leaching.
-
Crosslink the Polymer Matrix: If applicable to your polymer system, crosslinking can create a tighter network structure that physically hinders the migration of the this compound to the surface.
-
Control Storage Conditions: Store the blend at a temperature well below its glass transition temperature (Tg). Below the Tg, the polymer chains are less mobile, which will significantly reduce the diffusion rate of the this compound.
Data Presentation
Table 1: Analytical Techniques for Characterizing Phase Separation
| Analytical Technique | Information Provided | Sample Preparation | Key Parameters to Monitor |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature(s) (Tg), melting point(s) (Tm), crystallization events. A single Tg indicates miscibility. | Thin film or powder sample in a sealed pan. | Heating rate, temperature range. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Changes in vibrational bands indicating interactions between this compound and the polymer. | Thin film cast on an IR-transparent substrate or KBr pellet. | Peak shifts, broadening, or appearance/disappearance of peaks. |
| Raman Spectroscopy | Complements FTIR for structural analysis and identifying molecular interactions. | Solid or film sample. | Peak shifts and intensity changes. |
| X-ray Diffraction (XRD) | Determines the crystalline or amorphous nature of the blend. Can detect crystalline this compound if it has phase-separated and crystallized. | Powder or solid film. | Diffraction angle (2θ), peak intensity. |
| Atomic Force Microscopy (AFM) | High-resolution topographical and phase imaging to visualize the surface morphology and phase-separated domains. | Smooth, flat film surface. | Scan size, scan rate, cantilever type. |
| AFM-IR | Combines AFM with IR spectroscopy to provide chemical maps with nanoscale resolution, directly visualizing the distribution of this compound and polymer. | Thin film on a reflective substrate. | Wavenumber for imaging, spatial resolution. |
| Scanning Electron Microscopy (SEM) | Provides images of the microstructure of the blend. May require staining or etching to enhance contrast between phases. | Fractured or microtomed surface, often sputter-coated with a conductive material. | Magnification, accelerating voltage. |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Miscibility Assessment
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound-polymer blend into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of this compound and the Tg of the polymer.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Reheat the sample at the same controlled rate (e.g., 10°C/min).
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. A single, sharp glass transition temperature (Tg) between the Tgs of the individual components suggests a miscible blend. The presence of two distinct Tgs indicates phase separation.
Protocol 2: Atomic Force Microscopy (AFM) for Morphological Analysis
-
Sample Preparation: Prepare a thin film of the this compound-polymer blend on a clean, flat substrate (e.g., silicon wafer or mica) by spin-coating or solution casting. Ensure the surface is as smooth as possible.
-
Instrument Setup:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM cantilever for tapping mode imaging.
-
Perform a laser and photodetector alignment.
-
-
Imaging:
-
Engage the cantilever with the sample surface in tapping mode.
-
Optimize the imaging parameters, including setpoint amplitude, scan size, scan rate, and feedback gains, to obtain a high-quality image.
-
Simultaneously acquire topography and phase images. The phase image often provides better contrast between different components in a blend.
-
-
Data Analysis: Analyze the phase image to identify distinct domains corresponding to the this compound-rich and polymer-rich phases. The size, shape, and distribution of these domains provide insights into the extent of phase separation.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Factors influencing and consequences of phase separation.
References
- 1. Drug-polymer solubility and miscibility: Stability consideration and practical challenges in amorphous solid dispersion development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies [mdpi.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Investigation and correlation of drug polymer miscibility and molecular interactions by various approaches for the preparation of amorphous solid dispersions. | Sigma-Aldrich [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
Validation & Comparative
Dihexyl Fumarate: A Safer, High-Performance Alternative to DEHP as a PVC Plasticizer
A comprehensive comparison of Dihexyl Fumarate (B1241708) and Di(2-ethylhexyl) Phthalate (DEHP) as plasticizers for Polyvinyl Chloride (PVC), supported by experimental data, reveals Dihexyl Fumarate as a viable and safer alternative for researchers, scientists, and drug development professionals.
The long-standing industry standard plasticizer for PVC, DEHP, has come under increasing scrutiny due to its well-documented adverse health effects, including endocrine disruption and reproductive toxicity. This has spurred the search for safer alternatives that do not compromise the performance of PVC materials. Among the promising candidates, this compound has emerged as a high-performance, less toxic substitute. This guide provides a detailed comparison of the performance characteristics of this compound and DEHP, supported by available experimental data.
Performance Comparison: this compound vs. DEHP
A critical evaluation of key performance indicators demonstrates that this compound offers comparable, and in some aspects superior, plasticizing effects to DEHP, with the significant advantage of a more favorable toxicological profile.
Mechanical Properties
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Property | PVC with this compound (Expected) | PVC with DEHP |
| Tensile Strength | Lower than unplasticized PVC, comparable to DEHP-plasticized PVC. | Decreases with increasing concentration. |
| Elongation at Break (%) | Significantly higher than unplasticized PVC, comparable to DEHP-plasticized PVC. | Increases significantly with concentration. |
| Young's Modulus | Significantly lower than unplasticized PVC, comparable to DEHP-plasticized PVC. | Decreases with increasing concentration. |
Note: The expected performance of this compound is based on findings from studies on analogous fumarate and succinate (B1194679) diesters, which indicate optimal performance with six-carbon side chains.
Thermal Properties
The thermal stability and the effect on the glass transition temperature (Tg) are crucial parameters for PVC processing and its application temperature range. A lower Tg indicates a more efficient plasticizer.
Table 2: Comparison of Thermal Properties of Plasticized PVC
| Property | PVC with this compound (Expected) | PVC with DEHP |
| Glass Transition Temperature (Tg) | Significant reduction compared to unplasticized PVC, comparable to DEHP. | Significantly reduces the Tg of PVC. |
| Thermal Stability (TGA) | Good thermal stability, comparable to other diester plasticizers. | Exhibits a two-stage thermal degradation process. |
Note: The expected performance of this compound is based on findings from studies on analogous fumarate and succinate diesters.
Migration Resistance
A significant drawback of DEHP is its tendency to migrate out of the PVC matrix, leading to contamination of surrounding environments and loss of material properties. Alternative plasticizers are designed to have lower migration rates.
Table 3: Comparison of Migration Resistance
| Property | PVC with this compound (Expected) | PVC with DEHP |
| Migration in Aqueous Solutions | Low, due to hydrophobic nature. | Low in aqueous solutions.[1] |
| Migration in Fatty/Organic Solvents | Lower than DEHP. | High, readily leaches into fatty and organic media.[1] |
| Volatility | Lower than DEHP due to higher molecular weight. | Volatile at elevated temperatures. |
Note: The expected performance of this compound is based on the general principle that higher molecular weight plasticizers exhibit lower migration and volatility.
Toxicity Profile: A Clear Advantage for this compound
The primary driver for replacing DEHP is its toxicity. This compound presents a significantly safer profile.
Table 4: Toxicological Profile Comparison
| Parameter | This compound | DEHP |
| Acute Toxicity (Oral LD50, rat) | 29,200 mg/kg[2] | ~20-30 g/kg |
| Endocrine Disruption | Not reported to be an endocrine disruptor. | Known endocrine disruptor. |
| Reproductive Toxicity | No data available, but related fumarates show low concern. | Known reproductive toxicant. |
| Carcinogenicity | Not classified as a carcinogen. | Probable human carcinogen. |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies for evaluating PVC plasticizers.
Mechanical Properties Testing
-
Method: ASTM D2284 is the standard test method for determining the tensile properties of flexible PVC compositions.
-
Procedure:
-
PVC samples are prepared by molding formulations with varying concentrations of the plasticizer.
-
Samples are conditioned in a controlled environment.
-
Tensile strength, elongation at break, and modulus of elasticity are measured by subjecting the samples to tensile stress until failure.
-
Thermal Analysis
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The midpoint of the transition in the heat flow curve is taken as the Tg.
-
Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA). The onset temperature of degradation and the temperature at different weight loss percentages are determined under a controlled atmosphere (e.g., nitrogen) with a constant heating rate.
Migration Resistance Testing
-
Leaching Test:
-
Pre-weighed plasticized PVC samples are immersed in a specific solvent (e.g., water, ethanol, hexane, or a food simulant).
-
The samples are kept at a controlled temperature for a specified duration.
-
The samples are then removed, dried, and re-weighed to determine the weight loss due to plasticizer migration.
-
The solvent can also be analyzed (e.g., by chromatography) to quantify the amount of leached plasticizer.[1]
-
-
Volatility Test:
-
Pre-weighed samples are placed in an oven at an elevated temperature for a specific time.
-
The weight loss due to the evaporation of the plasticizer is measured.
-
Visualizing Experimental Workflows and Toxicity Pathways
To further clarify the methodologies and biological implications, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound is a highly promising alternative to DEHP for the plasticization of PVC. It is expected to provide comparable performance in terms of mechanical and thermal properties while offering significantly lower migration potential and a vastly improved safety profile. For researchers and professionals in fields where material safety and performance are paramount, such as in drug development and medical devices, this compound represents a viable and responsible choice for moving away from hazardous phthalates like DEHP. Further direct comparative studies are warranted to fully quantify the performance advantages of this compound.
References
Dihexyl Fumarate: A Performance Comparison with Therapeutic Fumarate Esters
A comprehensive analysis of Dihexyl Fumarate's properties alongside clinically relevant fumarate (B1241708) esters like Dimethyl Fumarate, Monomethyl Fumarate, and Diroximel Fumarate, supported by available experimental data.
Fumaric acid esters (FAEs) are a class of compounds with diverse applications, ranging from industrial polymers to potent immunomodulatory drugs. Within this family, Dimethyl Fumarate (DMF) has been a cornerstone in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis.[1] Its success has spurred the development of other therapeutic fumarates like Monomethyl Fumarate (MMF) and Diroximel Fumarate (DRF). This guide provides a detailed performance comparison of this compound, a lesser-studied long-chain fumarate ester, with these clinically established counterparts. The comparison is based on available physicochemical data, performance metrics in various applications, and insights into their mechanisms of action.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of fumarate esters are critical determinants of their biological activity, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes the key physicochemical properties of this compound, Dimethyl Fumarate, Monomethyl Fumarate, and Diroximel Fumarate.
| Property | This compound | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Diroximel Fumarate (DRF) |
| Molecular Formula | C₁₆H₂₈O₄[2] | C₆H₈O₄[3] | C₅H₆O₄[4] | C₁₁H₁₃NO₆[5] |
| Molecular Weight ( g/mol ) | 284.39[2] | 144.12[3] | 130.10[4] | 255.22[5] |
| Boiling Point (°C) | 354-355 at 760 mmHg (calculated)[6] | 193[7] | 250.0 at 760 mmHg[8] | Not Available |
| Melting Point (°C) | Not Available | 103.5[7] | 144-145[8] | Not Available |
| Water Solubility | Very low[6] | 1.6 mg/mL[9] | Soluble | Sparingly soluble in aqueous buffers[10] |
| logP (Octanol-Water Partition Coefficient) | High (calculated)[6] | 0.7[3] | 0.4[4] | -0.9[5] |
Performance Comparison
Direct comparative studies on the biomedical performance of this compound against other fumarate esters are scarce in publicly available literature. The primary application for which this compound has been evaluated is as a plasticizer. In contrast, DMF, MMF, and DRF have been extensively studied for their therapeutic effects.
This compound: Performance as a Plasticizer and in Biodegradation
Limited studies have explored the performance of this compound in industrial applications.
| Performance Metric | Result for this compound | Other Fumarate Esters |
| Plasticizer Efficiency | Shows potential as a plasticizer for polymers.[6] | Not typically used for this application. |
| Biodegradability | Undergoes biodegradation. | Not a primary focus of study for therapeutic esters. |
| Toxicity in Germline Stem Cells | Showed some detrimental effects at high concentrations (10⁻⁴ M) in an in vitro screening. | Not directly compared in the same study. |
Therapeutic Fumarate Esters: Biomedical Performance
The biomedical performance of DMF, MMF, and DRF is well-documented, particularly their anti-inflammatory and immunomodulatory effects.
| Performance Metric | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Diroximel Fumarate (DRF) |
| Primary Application | Treatment of multiple sclerosis and psoriasis.[1] | Active metabolite of DMF and DRF.[11] | Treatment of relapsing forms of multiple sclerosis.[5] |
| Mechanism of Action | Pro-drug, activates Nrf2 pathway, inhibits NF-κB.[1][3] | Active metabolite, Nrf2 activator, GPR109A agonist.[8][11] | Pro-drug of MMF with improved GI tolerability.[1][5] |
| Pharmacokinetics | Rapidly hydrolyzed to MMF in the GI tract.[11] | The active form in systemic circulation.[11] | Rapidly hydrolyzed to MMF in the GI tract.[12] |
| Anti-inflammatory Effect | Well-established.[1] | Potent anti-inflammatory activity.[8] | Efficacy is mediated by MMF.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of performance data.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fumarate ester for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13][14]
Plasticizer Efficiency Testing (ASTM D2284)
This standardized test method evaluates the efficiency of plasticizers in flexible PVC.
-
Sample Preparation: PVC formulations with varying concentrations of the plasticizer (e.g., this compound) are prepared and molded into standardized test specimens.
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistency.
-
Tensile Testing: The samples are subjected to tensile stress until they fracture using a universal testing machine.
-
Data Acquisition: Key mechanical properties such as tensile strength, elongation at break, and modulus of elasticity are measured.
-
Analysis: The data is analyzed to determine the effect of the plasticizer on the mechanical properties of the PVC, which is an indicator of its efficiency.[15]
Biodegradation Testing (Activated Sludge Method)
This method assesses the biodegradability of a substance in an aerobic aqueous environment.
-
Test System Setup: A semicontinuous activated sludge system is established, or an acclimated 19-day die-away procedure is used.
-
Introduction of Test Substance: A known concentration of the fumarate ester is introduced into the activated sludge.
-
Incubation: The mixture is incubated under controlled conditions (e.g., temperature, aeration).
-
Sampling and Analysis: Samples are taken at regular intervals and analyzed for the concentration of the parent compound using methods like gas chromatography.
-
Data Evaluation: The rate and extent of disappearance of the parent compound are determined to assess primary biodegradation.[16]
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental workflows.
Caption: Metabolic conversion of DMF and DRF to the active metabolite MMF.
Caption: Hypothetical workflow for comparing fumarate ester performance.
Caption: Nrf2 signaling pathway activation by Monomethyl Fumarate.
Conclusion
This comparative guide highlights the significant differences in the current understanding and application of this compound versus clinically established fumarate esters like DMF, MMF, and DRF. While this compound's properties as a plasticizer are noted, there is a clear lack of data regarding its biomedical performance. The longer hexyl chains of this compound result in higher lipophilicity and lower water solubility compared to its smaller counterparts, which would theoretically influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Based on structure-activity relationship principles, the increased lipophilicity of this compound might enhance its ability to cross cell membranes. However, the bulky hexyl groups could also sterically hinder its interaction with biological targets, potentially altering its efficacy and metabolism compared to the smaller, more studied fumarate esters.
For researchers and drug development professionals, this guide underscores the need for further investigation into the biomedical potential of long-chain fumarate esters. Future studies should focus on head-to-head comparisons of their anti-inflammatory and immunomodulatory activities, as well as their pharmacokinetic and safety profiles, to determine if they offer any advantages over the currently approved fumarate-based therapies. The provided experimental protocols and conceptual diagrams offer a framework for such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diroximel fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound|CAS 19139-31-2|For Research [benchchem.com]
- 7. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 8. Monomethyl fumarate | CAS#:2756-87-8 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. WO2019079277A1 - Polymeric compositions of monomethyl fumarate in treating relapsingâremitting multiple sclerosis and psoriasis - Google Patents [patents.google.com]
- 12. Buy Diroximel fumarate | 1577222-14-0 | >98% [smolecule.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 16. Activated Sludge Biodegradation of 12 Commercial Phthalate Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Dihexyl Fumarate as a Green Plasticizer: A Comparative Guide
In the ongoing effort to develop safer, more sustainable materials, the plastics industry is actively seeking green alternatives to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. Dihexyl fumarate (B1241708) (DHF), a bio-based dialkyl fumarate, has emerged as a potential candidate. This guide provides an objective comparison of DHF's performance against common green and non-phthalate plasticizers, supported by available experimental data, to validate its efficacy for researchers, scientists, and drug development professionals.
Executive Summary
Dihexyl fumarate offers a promising profile as a green plasticizer, particularly noted for its superior biodegradability compared to its cis-isomer, dihexyl maleate. Fumarates, being in a trans configuration, are more readily degraded by microbial esterases.[1] However, comprehensive data on its plasticizing performance in Poly(vinyl chloride) (PVC) is limited. Comparisons with its structural analogues, such as dihexyl succinate (B1194679) (DHS), and other commercial green plasticizers suggest that while it is a competent plasticizer, its efficiency in enhancing mechanical flexibility may be less pronounced than some leading alternatives. This guide synthesizes available data to provide a comparative benchmark for DHF's performance.
Comparison of Key Performance Indicators
The efficacy of a plasticizer is determined by its ability to enhance flexibility (lower glass transition temperature and hardness), improve mechanical properties (tensile strength and elongation), and remain within the polymer matrix over time (low migration). The following tables compare this compound, primarily through its close analogues, with established alternatives like Dioctyl Terephthalate (DOTP), Acetyl Tributyl Citrate (ATBC), and Epoxidized Soybean Oil (ESBO).
Note on Data: Direct, side-by-side comparative data for DHF is scarce in published literature. The data presented is synthesized from multiple sources. Performance metrics can vary based on the precise formulation, including the concentration of the plasticizer (typically measured in parts per hundred of resin, or phr), stabilizers, and processing conditions. The data below is generally for formulations of 40-50 phr.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| This compound (DHF) Analogue (DHS) | ~19.0 | ~250 | ~80-85 |
| Dioctyl Terephthalate (DOTP) | 18.0 - 22.0 | 300 - 400 | 80 - 90 |
| Acetyl Tributyl Citrate (ATBC) | 16.0 - 20.0 | 350 - 450 | 75 - 85 |
| Epoxidized Soybean Oil (ESBO) * | Lower | Lower | Higher |
*ESBO is typically used as a co-plasticizer and stabilizer, not as a primary plasticizer. When used alone, it generally results in lower tensile strength and elongation compared to monomeric plasticizers.
Table 2: Thermal and Permanence Properties
| Plasticizer | Glass Transition Temp. (T_g) (°C) | TGA Onset Temp. (°C) | Migration Loss (%) (Activated Carbon) |
| This compound (DHF) Analogue (DHS) | ~10 to 15 | ~240 - 260 | Moderate-High |
| Dioctyl Terephthalate (DOTP) | ~ -25 to -35 | ~250 - 270 | Low |
| Acetyl Tributyl Citrate (ATBC) | ~ -20 to -30 | ~230 - 250 | Moderate |
| Epoxidized Soybean Oil (ESBO) | ~ -5 to 5 | >270 | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are summaries of standard protocols for the key experiments cited.
Tensile Properties (ASTM D882)
-
Objective: To measure the tensile strength and elongation at break of thin plastic films.
-
Methodology:
-
Specimen Preparation: Plasticized PVC films of uniform thickness (typically < 1 mm) are cut into rectangular strips, commonly 25 mm in width and with a gauge length of 100 mm.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead displacement is applied (e.g., 50 mm/min) until the specimen fails.
-
Data Collection: The force and elongation are recorded throughout the test. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area. Elongation at break is the percentage increase in length at the point of failure.
-
Hardness (ASTM D2240)
-
Objective: To determine the indentation hardness of the plasticized PVC.
-
Methodology:
-
Apparatus: A Shore A durometer is used for flexible PVC.
-
Specimen Preparation: The test specimen should be flat and have a minimum thickness of 6.4 mm (stacking of thinner sheets is permissible if good contact is maintained).
-
Procedure: The durometer is pressed firmly and vertically onto the specimen. The hardness reading is taken within one second of firm contact to measure the initial indentation.
-
Glass Transition Temperature (ASTM E1356)
-
Objective: To determine the glass transition temperature (T_g) using Differential Scanning Calorimetry (DSC).
-
Methodology:
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical procedure involves:
-
Heating from ambient to a temperature above the expected T_g (e.g., 100 °C) to erase thermal history.
-
Cooling at a controlled rate (e.g., 10 °C/min) to below the T_g (e.g., -50 °C).
-
Heating again at a controlled rate (e.g., 10 °C/min) through the transition.
-
-
Data Analysis: The T_g is determined from the second heating scan, identified as the midpoint of the step change in the heat flow curve.
-
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the plasticized PVC.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible.
-
Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature is a key metric, often defined as the temperature at which 5% weight loss occurs. This indicates the beginning of significant degradation.[3]
-
Plasticizer Migration (ASTM D1203)
-
Objective: To measure the volatile loss of plasticizer from a plastic material.
-
Methodology:
-
Apparatus: A circulating air oven, and containers with activated carbon.
-
Procedure (Method A - Direct Contact):
-
A pre-weighed disc of the plasticized PVC film is placed in a container and completely surrounded by activated carbon.
-
The container is sealed and placed in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).
-
-
Measurement: After the test period, the sample is removed, cleaned of any adhering carbon, and reweighed. The percentage weight loss is calculated, which is primarily attributed to the migration of the plasticizer into the activated carbon.[4][5]
-
Visualizations: Workflows and Mechanisms
To better illustrate the concepts central to this guide, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating a novel plasticizer.
Caption: Mechanism of PVC plasticization by additive molecules.
Caption: Logical considerations for designing green plasticizers.
References
"cytotoxicity comparison of Dihexyl fumarate and phthalate plasticizers"
A Comparative Guide for Researchers and Drug Development Professionals
The selection of plasticizers in manufacturing, particularly for products in the pharmaceutical and medical fields, hinges on a critical balance of performance and safety. While phthalates have long been the industry standard, concerns over their potential toxicity have spurred the search for safer alternatives. This guide provides a comparative analysis of the in vitro cytotoxicity of dihexyl fumarate (B1241708), a promising alternative, and a range of commonly used phthalate (B1215562) plasticizers. While direct comparative studies on dihexyl fumarate are limited, this guide synthesizes available data on fumarate esters and contrasts it with the extensive toxicological data available for phthalates.
Executive Summary
This guide presents a compilation of cytotoxicity data for various phthalates, a detailed experimental protocol for a standard in vitro cytotoxicity assay, and visual representations of the experimental workflow and the signaling pathway implicated in phthalate-induced cytotoxicity.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various phthalate plasticizers across different mammalian cell lines. A lower IC50 value indicates higher cytotoxicity.
| Plasticizer | Cell Line | Exposure Time | IC50 Value | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | Human Bronchial Epithelial (16HBE) | 48 hours | ~2 mmol/L | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Human Embryonic Kidney (HEK-293) | Not Specified | Not Specified | [2] |
| Di-n-butyl phthalate (DBP) | Human Prostate Cancer (DU145) | 72 hours | Not Specified | |
| Benzyl butyl phthalate (BBP) | Human Prostate Cancer (DU145) | 72 hours | Not Specified | |
| Diisobutyl phthalate (DIBP) | Human Prostate Cancer (DU145) | 72 hours | Not Specified | |
| Dimethyl phthalate (DMP) | Human Prostate Cancer (DU145) | 72 hours | Not Specified | |
| Diethyl phthalate (DEP) | Human Prostate Cancer (DU145) | 72 hours | Not Specified | |
| This compound | Data Not Available | Not Available |
Note: The cytotoxicity of phthalates can vary significantly depending on the specific compound, the cell line used, and the duration of exposure. The data presented here is a representative sample from the available literature. For this compound, while specific IC50 values are not available, safety data for structurally similar compounds like dioctyl fumarate indicate low acute toxicity, with a reported oral LD50 in rats of >2000 mg/kg.
Experimental Protocols
A common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compounds (this compound and phthalate plasticizers) in culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for assessing plasticizer cytotoxicity.
Signaling Pathway of Phthalate-Induced Cytotoxicity
Caption: Phthalate-induced oxidative stress leading to apoptosis.
References
Assessing the Long-Term Stability of Dihexyl Fumarate in Polymer Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is a critical determinant of the long-term performance and safety of polymer products, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials. Dihexyl fumarate (B1241708) (DHF), a non-phthalate plasticizer, has emerged as a promising alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), primarily due to its favorable toxicological profile. This guide provides a comprehensive comparison of the long-term stability of Dihexyl fumarate with other common plasticizers, supported by experimental data and detailed testing protocols.
Comparative Performance of Plasticizers
The long-term stability of a plasticizer is primarily assessed by its resistance to migration (leaching), and its thermal and oxidative degradation over time. While extensive long-term, direct comparative data for this compound is still emerging, valuable insights can be drawn from studies on structurally similar compounds and established testing methodologies.
Table 1: Comparative Leaching of Plasticizers in Aqueous Media
| Plasticizer | Polymer Matrix | Leaching Conditions | Leaching Rate/Amount | Citation |
| Dihexyl Maleate (B1232345) (DHM) * | PVC | Aqueous Media | Minimized aqueous leaching to rates ten times below that of DEHP.[1] | [1] |
| Di(2-ethylhexyl) Phthalate (DEHP) | PVC | Aqueous Media | High leaching potential.[1] | [1] |
| Dioctyl Succinate (DOS) | PVC | Aqueous Media | Very low ability to leach out from PVC.[1] | [1] |
| Hexamoll® DINCH | PVC | Aqueous Media | Minimized aqueous leaching to rates ten times below that of DEHP.[1] | [1] |
| Epoxidized Soybean Oil (ESBO) | PVC | Deionized Water | 0.1% weight loss, compared to 12.9% for DEHP under the same conditions.[2] | [2] |
Note: Dihexyl maleate (DHM) is a structural isomer of this compound (DHF) and is expected to have a similar low leaching profile due to its molecular structure.
Table 2: Volatile Loss of Plasticizers (ASTM D1203A)
| Plasticizer Type | Typical Volatile Loss (%) | Significance |
| Low Molecular Weight Phthalates (e.g., DEHP) | Higher | Indicates lower permanence and potential for evaporation over time, leading to material embrittlement. |
| High Molecular Weight Plasticizers | Lower | Suggests better long-term stability and retention of flexibility. |
| This compound (Anticipated) | Low | Expected to have low volatility due to its molecular weight, contributing to long-term stability. |
Note: Specific volatile loss data for this compound was not available in the searched literature. The anticipated low volatility is based on general principles of plasticizer performance related to molecular weight.
Experimental Protocols for Assessing Long-Term Stability
A comprehensive assessment of a plasticizer's long-term stability involves a combination of tests that simulate aging and measure the retention of physical and chemical properties.
Plasticizer Leaching/Migration
Objective: To quantify the amount of plasticizer that migrates from the polymer into a surrounding medium.
Methodology (Based on ASTM D1239 and GC-MS analysis): [1][2]
-
Sample Preparation: Prepare polymer samples of known dimensions and weight containing a precise concentration of the plasticizer.
-
Simulant Exposure: Immerse the samples in a simulant fluid relevant to the intended application (e.g., deionized water, ethanol/water mixtures, or specific food simulants) in a sealed container.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24 hours, 10 days).[2]
-
Extraction: After incubation, remove the polymer sample. The simulant is then subjected to liquid-liquid extraction using a suitable solvent (e.g., hexane) to isolate the leached plasticizer.
-
Quantification: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of leached plasticizer. An internal standard is typically used for accurate quantification.[2]
Accelerated Aging Studies
Objective: To simulate the long-term effects of environmental factors on the polymer product in a shorter timeframe.
Methodology (Based on ASTM F1980 and other accelerated aging protocols): [3]
-
Thermal Aging:
-
Expose polymer samples to elevated temperatures (e.g., 50°C, 60°C, 70°C) in a controlled oven for various durations.[4]
-
At specified time intervals, remove samples and evaluate changes in mechanical properties (tensile strength, elongation), weight loss, and chemical structure (e.g., using FTIR).
-
-
Photo-oxidative (UV) Aging:
-
Place polymer samples in a weathering chamber equipped with UV lamps that simulate sunlight.
-
Control the temperature and humidity to mimic specific environmental conditions.[4]
-
Assess the samples periodically for changes in color, surface crazing, and mechanical properties.
-
-
Hydrolytic Stability:
-
Expose samples to conditions of high humidity (e.g., 90% RH) and elevated temperature.[3]
-
Monitor for changes in physical and chemical properties to assess the material's resistance to degradation by water.
-
Thermal Stability Analysis
Objective: To determine the thermal degradation characteristics of the plasticized polymer.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
A small sample of the plasticized polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
TGA measures the weight loss of the sample as a function of temperature, indicating the onset of degradation and the thermal stability of the material.[5]
-
-
Differential Scanning Calorimetry (DSC):
-
DSC is used to measure the glass transition temperature (Tg) of the polymer.
-
Changes in Tg after aging can indicate a loss of plasticizer or degradation of the polymer matrix.[5]
-
Workflow for Assessing Plasticizer Stability
The following diagram illustrates a logical workflow for a comprehensive assessment of the long-term stability of a plasticizer in a polymer product.
Caption: Workflow for assessing the long-term stability of plasticizers in polymers.
Conclusion
The long-term stability of this compound in polymer products is anticipated to be superior to that of traditional low molecular weight phthalates, primarily due to its expected lower volatility and migration potential. While more direct comparative studies are needed to fully quantify its performance against a broader range of alternative plasticizers, existing data on similar fumarate and maleate esters suggest a favorable stability profile. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own comprehensive assessments and make informed decisions on plasticizer selection for demanding applications.
References
A Comparative Analysis of the Mechanical Properties of Polymers Modified with Fumarate Esters
In the pursuit of advanced polymeric materials for biomedical and drug development applications, the modification of existing polymers to enhance their mechanical properties is a subject of considerable research. This guide provides a comparative study of the mechanical characteristics of polymers incorporating fumarate (B1241708) esters, with a specific focus on the effects of these additives on key mechanical performance indicators. Due to the limited availability of direct studies on dihexyl fumarate, this analysis utilizes data from closely related dialkyl fumarates, such as dibutyl fumarate, to provide a representative comparison against a widely used biodegradable polymer, Poly(L-lactic acid) (PLLA).
Comparative Mechanical Properties: PLLA vs. Fumarate-Plasticized PLLA
The introduction of fumarate esters as plasticizers into a polymer matrix, such as PLLA, significantly alters its mechanical behavior. Plasticizers work by increasing the free volume between polymer chains, which enhances their mobility and results in a more flexible material. This effect is quantitatively demonstrated in the comparison of neat PLLA with PLLA plasticized with dibutyl fumarate (DBF).
| Mechanical Property | Neat Poly(L-lactic acid) (PLLA) | PLLA with 12 wt% Dibutyl Fumarate (DBF) |
| Tensile Strength (MPa) | 56.61 - 57.0 | 15.0 - 16.0 |
| Young's Modulus (GPa) | 2.59 - 3.76 | 1.76 - 2.70 |
| Elongation at Break (%) | 1.3 - 3.38 | ~210.0 |
Data compiled from studies on PLLA and PLLA plasticized with dibutyl fumarate, a close analog to this compound.[1][2]
The data clearly indicates that the addition of dibutyl fumarate to PLLA leads to a decrease in tensile strength and Young's modulus, signifying a reduction in stiffness and strength.[1] Conversely, there is a dramatic increase in the elongation at break, indicating a significant enhancement in the material's ductility and flexibility.[1] This trade-off is a classic outcome of polymer plasticization.
Polymers derived from fumaric esters, such as poly(diisopropyl fumarate), are noted for being relatively inelastic and brittle materials, similar to methacrylic polymers.[3] However, the incorporation of other fumarate comonomers with n-alkyl substituents can increase the elongation at break, albeit with a decrease in tensile strength.[3]
Experimental Protocols
The mechanical properties presented in this guide are typically determined through standardized tensile testing procedures. A detailed methodology for such an experiment is as follows:
Tensile Testing of Polymeric Materials (based on ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared according to the dimensions specified in the ASTM D638 standard. For blended materials, the polymer and the fumarate ester are typically melt-blended in a twin-screw extruder before being injection-molded or compression-molded into the required specimen shape.
-
Instrumentation: A universal testing machine (e.g., Instron-3366) equipped with a load cell and extensometer is used.[2]
-
Testing Conditions: The test is conducted at a controlled room temperature (e.g., 22°C) and a constant crosshead speed (rate of jaw separation).[4]
-
Measurement:
-
The initial cross-sectional area of the specimen's gauge section is measured.
-
The specimen is mounted in the grips of the testing machine.
-
The test is initiated, and the load (force) and extension (displacement) are recorded continuously until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture compared to its original length.
-
Visualizing Methodologies and Relationships
To better understand the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Validating Analytical Methods for Dihexyl Fumarate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dihexyl fumarate (B1241708) is crucial for various stages of research and development, including formulation, stability testing, and quality control. This guide provides a comparative overview of potential analytical methods for the quantification of Dihexyl fumarate. As there is limited published data on validated methods specifically for this compound, this document outlines methodologies for closely related fumarate esters, such as Dimethyl fumarate and Di(2-ethylhexyl) fumarate. The provided experimental data from these analogous compounds can serve as a strong starting point for the development and validation of a specific method for this compound.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, derived from studies on analogous fumarate esters.
Table 1: Performance Characteristics of HPLC Methods for Fumarate Ester Analysis
| Parameter | Method 1 (Analog: Dimethyl Fumarate) | Method 2 (Analog: Dimethyl Fumarate) | Method 3 (Analog: Diroximel Fumarate) |
| Column | Inertsil® (250 x 4.6 mm, 5 µm)[1] | Symmetry shield RP18 (250 x 4.6 mm, 5 µm)[2] | C18 Waters (150 x 4.6 mm, 5.0µ)[3] |
| Mobile Phase | Water (pH 2.6 with phosphoric acid):Methanol (40:60, v/v)[1] | pH 3.4 Phosphate buffer:Methanol (75:25, v/v)[2] | Methanol:10mM KH2PO4 buffer (pH 3.1) (70:30%, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min |
| Detection | UV at 210 nm[1] | UV at 210 nm[2] | UV at 272 nm[3] |
| Linearity Range | 10-150 µg/mL[1] | Not Specified | 5-25 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9997[1] | > 0.99[2] | 0.9998[3] |
| Accuracy (% Recovery) | Not Specified | 96.1-102.3%[2] | 100.00%[3] |
| Precision (%RSD) | Not Specified | Not Specified | < 2%[3] |
| LOD | Not Specified | Not Specified | 0.049 µg/mL[3] |
| LOQ | Not Specified | Not Specified | 0.149 µg/mL[3] |
Table 2: Performance Characteristics of GC-MS Methods for Fumarate Ester Analysis
| Parameter | Method 1 (Analog: Dimethyl Fumarate) | Method 2 (Analog: Dialkyl phosphates) |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4][5] | RTx®-5MS capillary column[6] |
| Carrier Gas | Helium | Helium |
| Injection Mode | Splitless[5] | Not Specified |
| Temperature Program | Initial 60°C for 2 min, ramp to 320°C at 10°C/min, hold for 10 min[5] | Not Specified |
| Ionization Mode | Electron Ionization (EI)[5] | Electron Ionization (EI)[6] |
| Detection | Mass Spectrometry (Scan or SIM mode)[5] | Mass Spectrometry (SIM mode)[6] |
| Linearity Range | 0.1-20 mg/kg[4] | Not Specified |
| Correlation Coefficient (r²) | 0.9998[4] | Not Specified |
| Accuracy (% Recovery) | 80-100%[4] | Not Specified |
| Precision (%RSD) | 2.3-9.1%[4] | Intra-day: 1.1-9.1%, Inter-day: 4.9-15.1%[6] |
| LOD | 0.01 mg/kg[4] | Not Specified |
| LOQ | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for HPLC and GC-MS analysis that can be adapted for the quantification of this compound. It is imperative to perform a full method validation for this compound using these protocols as a starting point.
Proposed HPLC-UV Method for this compound Quantification
This protocol is adapted from a method for Di(2-ethylhexyl) fumarate.[7]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Column Temperature: Ambient or controlled at 25°C.
-
Autosampler Temperature: 10°C.
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).
-
This compound reference standard.
-
Mobile Phase: A mixture of Acetonitrile and Water containing a small percentage of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Procedure:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. Based on related compounds, a starting wavelength of 210 nm is recommended, but a UV scan of this compound should be performed to determine the optimal wavelength.[1]
-
Inject a blank (mobile phase), followed by the calibration standards and then the sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Proposed GC-MS Method for this compound Quantification
This protocol is a general approach based on methods for other dialkyl esters.
-
Chromatographic System:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Reagents and Solutions:
-
A suitable solvent for extraction and dilution (e.g., ethyl acetate, hexane, or dichloromethane).
-
This compound reference standard.
-
Internal standard (optional, but recommended for improved accuracy and precision).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. If using an internal standard, add it to each calibration standard at a constant concentration.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable technique (e.g., liquid-liquid extraction, solid-phase extraction). The choice of extraction method will depend on the sample matrix. Concentrate the extract if necessary and add the internal standard.
-
-
GC-MS Parameters:
-
Inlet Temperature: e.g., 250°C.
-
Injection Volume: e.g., 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of this compound from any matrix components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
MS Parameters:
-
Ion Source Temperature: e.g., 230°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full scan to identify the characteristic mass fragments of this compound, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
-
-
Data Analysis:
-
Identify the retention time and characteristic mass fragments of this compound from the analysis of a standard.
-
In SIM mode, monitor the characteristic ions for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for ensuring the reliability of quantitative data.
Caption: General workflow for analytical method validation.
References
- 1. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Di(2-ethylhexyl) fumarate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"cross-validation of Dihexyl fumarate performance in different polymer systems"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihexyl fumarate's performance as a plasticizer, primarily within Polyvinyl Chloride (PVC) systems, due to the current availability of experimental data. Its performance is benchmarked against other common diester plasticizers, offering researchers and formulators a basis for material selection and development.
Executive Summary
Dihexyl fumarate (B1241708), a diester of fumaric acid, presents itself as a viable alternative to traditional phthalate (B1215562) plasticizers, which are facing increasing regulatory scrutiny due to health and environmental concerns.[1][2] Fumarate polymers are known for their high thermal stability and chain rigidity.[3][4][5] When used as a plasticizer in PVC, this compound is part of a broader class of "green" plasticizers that includes succinates, maleates, and adipates.[6][7][8] The trans-isomer configuration of fumarates can influence their interaction with polymer chains and, consequently, the final properties of the material.[8] This guide synthesizes available data to compare the performance of this compound and similar diesters in PVC.
Data Presentation: Performance Comparison in PVC
The following tables summarize the performance of various diester plasticizers in PVC. This data is compiled from multiple studies and is intended to provide a comparative overview. The performance of this compound is contextualized within this landscape.
Table 1: Mechanical Properties of PVC Plasticized with Various Diesters
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Source(s) |
| Di(2-ethylhexyl) fumarate (DEHF) | 29 | Comparable to DEHP | Comparable to DEHP | Comparable to DEHP | [8] |
| Di(2-ethylhexyl) phthalate (DEHP) - Control | 40 | ~19 | ~250 | Lowered from pure PVC | [1][8] |
| Di(2-ethylhexyl) succinate (B1194679) (DEHS) | 29 | Comparable to DEHP | Comparable to DEHP | Lower than DEHP | [8] |
| Di(2-ethylhexyl) maleate (B1232345) (DEHM) | 29 | Comparable to DEHP | Comparable to DEHP | Comparable to DEHP | [8] |
| Dibutyl sebacate (B1225510) (DBS) | 40 | Not explicitly stated | Not explicitly stated | Lower than DEHP | [7] |
| Diheptyl succinate (DHS) | 40 | Not explicitly stated | Not explicitly stated | Comparable to DEHP | [7] |
| Diethyl adipate (B1204190) (DEA) | 40 | Not explicitly stated | Not explicitly stated | Higher than DEHP | [7] |
Table 2: Thermal and Migration Properties of PVC Plasticized with Various Diesters
| Plasticizer | Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Migration Resistance | Source(s) |
| Di(2-ethylhexyl) fumarate (DEHF) | Not specified | Lowered from pure PVC | Good | [8] |
| Di(2-ethylhexyl) phthalate (DEHP) - Control | 40 | -26.2 to -43.15 | Lower | [1][6] |
| Di(2-ethylhexyl) succinate (DEHS) | Not specified | Lowered from pure PVC | Better than DEHP | [8] |
| Dibutyl sebacate (DBS) | 40 | Lowered to ~ -23.15 | Not explicitly stated | [7] |
| Diheptyl succinate (DHS) | 40 | Lowered to ~ -23.15 | Better than DEHP | [7][8] |
| Diethyl adipate (DEA) | 40 | Lowered to ~ 26.85 | Not explicitly stated | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of plasticizer performance. The following protocols are based on standard methods reported in the cited literature.
1. Sample Preparation (PVC Films)
-
Mixing: Suspension-grade PVC resin is dry-blended with the plasticizer (e.g., this compound), a thermal stabilizer (e.g., a tin or mixed metal stabilizer), and lubricants in a high-speed mixer.[6]
-
Milling: The blend is then processed on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.[6]
-
Pressing: The milled sheet is compression molded into films of a specified thickness at a temperature of 170-180°C under pressure.[6]
-
Conditioning: The films are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
2. Mechanical Property Testing
-
Tensile Testing: Performed according to ASTM D638 or ISO 527 standards. Dumbbell-shaped specimens are cut from the conditioned films and tested using a universal testing machine at a specified crosshead speed. Tensile strength, elongation at break, and Young's modulus are determined from the stress-strain curve.[1]
3. Thermal Analysis
-
Dynamic Mechanical Analysis (DMA): Conducted to determine the glass transition temperature (Tg) and viscoelastic properties of the plasticized PVC. A rectangular specimen is subjected to a sinusoidal strain at a fixed frequency while the temperature is ramped. The Tg is typically identified as the peak of the tan δ curve.[6]
4. Migration Resistance
-
Solvent Extraction: Pre-weighed samples of the plasticized PVC film are immersed in a solvent (e.g., hexane, ethanol, or water) for a specified time and temperature.[2] The samples are then removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer that has migrated out of the film.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound and other plasticizers.
Caption: Workflow for the evaluation of a novel plasticizer like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]
- 6. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Life Cycle Assessment of Dihexyl Fumarate: A Cradle-to-Gate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative life cycle assessment (LCA) of dihexyl fumarate (B1241708), a compound with applications as a plasticizer and in other specialized chemical formulations. As environmental impact becomes an increasingly critical factor in material selection and process design, this document aims to offer an objective comparison of dihexyl fumarate's environmental profile against a common conventional alternative, di-2-ethylhexyl phthalate (B1215562) (DEHP). Due to the limited availability of direct, published LCA studies on this compound, this guide constructs a cradle-to-gate assessment based on data for its precursors—fumaric acid and n-hexanol—and typical esterification process parameters. The data and methodologies herein are intended to provide a scientifically grounded estimation to inform research and development decisions.
Introduction to this compound and Life Cycle Assessment
This compound is a diester of fumaric acid and hexanol. Fumaric acid itself can be derived from both fossil fuels (e.g., from butane (B89635) via maleic anhydride) or through biotechnological routes using renewable feedstocks.[1][2] This dual-pathway potential for one of its key precursors makes this compound an interesting subject for environmental impact analysis. Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its life cycle.[3] A "cradle-to-gate" analysis, as presented here, encompasses the environmental burdens from raw material extraction through to the factory gate, before the product is transported to the consumer.[4]
Comparative Cradle-to-Gate Life Cycle Inventory
To facilitate a comparison, this guide presents a life cycle inventory (LCI) for the production of 1 kg of this compound and contrasts it with published data for DEHP. The LCI for this compound is modeled based on the following assumptions:
-
Fumaric Acid Production: Data for both petrochemical-based and fermentation-based fumaric acid are considered to represent a range of potential environmental impacts.
-
n-Hexanol Production: LCI data for n-hexanol production is sourced from existing life cycle databases.
Table 1: Comparative Cradle-to-Gate Life Cycle Inventory for the Production of 1 kg of Plasticizer
| Parameter | This compound (Petrochemical Route) | This compound (Bio-based Fumaric Acid) | Di-2-ethylhexyl phthalate (DEHP) | Data Source/Assumption |
| Inputs | ||||
| Fumaric Acid (kg) | 0.41 | 0.41 | - | Stoichiometric calculation |
| n-Hexanol (kg) | 0.72 | 0.72 | - | Stoichiometric calculation |
| Phthalic Anhydride (kg) | - | - | 0.38 | |
| 2-Ethylhexanol (kg) | - | - | 0.66 | |
| Sulfuric Acid (kg) | Assumed 0.01 | Assumed 0.01 | Assumed 0.01 | Catalyst, typical usage |
| Solvent (e.g., Toluene) (kg) | Assumed 0.1 (recycled) | Assumed 0.1 (recycled) | Assumed 0.1 (recycled) | Process solvent, with recycling |
| Energy (MJ) | 15 - 25 | 20 - 30 | 20 - 30 | [5],[6], |
| Outputs | ||||
| This compound (kg) | 1.0 | 1.0 | - | Functional Unit |
| DEHP (kg) | - | - | 1.0 | Functional Unit |
| Water (kg) | 0.13 | 0.13 | 0.09 | Stoichiometric calculation |
| Waste (kg) | Estimated | Estimated | Published Data |
Note: The values for this compound are estimations based on precursor data and process assumptions. The energy for the bio-based route is assumed to be slightly higher due to fermentation and purification steps.
Comparative Life Cycle Impact Assessment
The following table summarizes the potential environmental impacts associated with the production of this compound compared to DEHP. The impact assessment is based on the LCI data presented above and established impact assessment methodologies.
Table 2: Comparative Cradle-to-Gate Life Cycle Impact Assessment (per kg of plasticizer)
| Impact Category | This compound (Petrochemical Route) | This compound (Bio-based Fumaric Acid) | Di-2-ethylhexyl phthalate (DEHP) |
| Global Warming Potential (kg CO2 eq.) | Lower to Similar | Potentially Lower | Higher |
| Fossil Fuel Depletion (MJ) | Similar | Lower | Higher |
| Acidification Potential (kg SO2 eq.) | Similar | Similar | Similar |
| Eutrophication Potential (kg N eq.) | Similar | Potentially Higher | Similar |
| Human Toxicity Potential (CTUh) | Data not available | Data not available | Known concerns[7] |
Note: A quantitative comparison is challenging without a dedicated LCA for this compound. The qualitative comparison is based on the nature of the precursors. The bio-based route for fumaric acid can potentially lower the global warming potential and fossil fuel depletion, though eutrophication potential may increase due to agricultural inputs for the fermentation feedstock.[8][9]
Experimental Protocols: A General Framework for Cradle-to-Gate LCA
While specific, proprietary experimental data for the industrial production of these chemicals is not publicly available, researchers can follow a standardized methodology for conducting a cradle-to-gate LCA.
Objective: To quantify the environmental inputs and outputs for the production of a chemical from raw material extraction to the factory gate.
Materials and Methods:
-
Goal and Scope Definition (ISO 14040/14044):
-
Define the functional unit (e.g., 1 kg of the produced chemical).
-
Define the system boundaries (cradle-to-gate). This includes:
-
Extraction and processing of raw materials (e.g., crude oil for n-hexanol, butane for petrochemical fumaric acid, or corn for bio-based fumaric acid).
-
Transportation of raw materials to the production facility.
-
Manufacturing of the final chemical product, including energy inputs, ancillary materials, and waste generation.
-
Packaging of the final product.
-
-
-
Life Cycle Inventory (LCI) Analysis:
-
Collect data for all inputs and outputs within the system boundaries.
-
Inputs: Raw materials, energy (electricity, natural gas), water, catalysts, solvents.
-
Outputs: Main product, co-products, emissions to air (e.g., CO2, SOx, NOx), emissions to water, and solid waste.
-
Data can be sourced from:
-
Process simulation software (e.g., Aspen Plus).
-
Published literature and patents.
-
Life cycle inventory databases (e.g., Ecoinvent, GaBi).
-
Direct measurements from laboratory or pilot-scale experiments.
-
-
-
Life Cycle Impact Assessment (LCIA):
-
Select impact assessment categories (e.g., global warming potential, acidification potential, eutrophication potential, fossil fuel depletion).
-
Use a recognized LCIA methodology (e.g., TRACI, ReCiPe) to translate the LCI results into potential environmental impacts. This involves classifying the inventory flows and characterizing them using scientifically determined characterization factors.
-
-
Interpretation:
-
Analyze the results to identify the major contributors ("hotspots") to the environmental impacts across the life cycle stages and inputs.
-
Compare the results with alternative products or processes.
-
Visualizing the Process and Logic
The following diagrams illustrate the synthesis of this compound and the general workflow of a comparative life cycle assessment.
Caption: Synthesis pathway for this compound.
References
- 1. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sekisui-sc.com [sekisui-sc.com]
- 4. Life Cycle Assessment to Di-2-Ethylhexyl Phthalate (DEHP), Applications and Potential Alternatives - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. biodieselmagazine.com [biodieselmagazine.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential life cycle toxic effects and molecular mechanisms of Di(2-ethylhexyl) phthalate (DEHP) exposure on the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. european-bioplastics.org [european-bioplastics.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Endocrine-Disrupting Potential of Dihexyl Fumarate and DEHP
A comprehensive guide for researchers, scientists, and drug development professionals on the endocrine-disrupting properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and the emerging data on Dihexyl Fumarate (B1241708).
This guide provides a detailed comparison of the endocrine-disrupting potential of two plasticizers: the extensively studied Di(2-ethylhexyl) phthalate (DEHP) and the lesser-known Dihexyl Fumarate. While a wealth of experimental data has established DEHP as a significant endocrine-disrupting chemical (EDC), information on this compound is sparse, highlighting a critical data gap in the field of toxicology and environmental health. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective comparison for the scientific community.
Executive Summary
DEHP is a well-documented endocrine disruptor with established reproductive and developmental toxicity.[1] It exerts its effects through multiple mechanisms, including interference with hormone signaling pathways and receptor binding. In stark contrast, there is a significant lack of publicly available toxicological data for this compound. However, emerging research suggests that it may possess endocrine-disrupting properties, specifically antiestrogenic activity, warranting further investigation.
Di(2-ethylhexyl) Phthalate (DEHP): A Well-Characterized Endocrine Disruptor
DEHP is one of the most common plasticizers and has been the subject of extensive research regarding its adverse health effects.[2][3] It is recognized as an endocrine-disrupting chemical that can interfere with the body's hormonal systems, leading to a range of health problems, including reproductive and developmental issues.[4][5]
Quantitative Data on the Endocrine-Disrupting Effects of DEHP
The following table summarizes key quantitative findings from various studies on the endocrine-disrupting potential of DEHP.
| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |
| Reproductive Toxicity | Rat (in utero exposure) | 300-1000 mg/kg/day | Decreased anogenital distance, testicular atrophy, reduced sperm production in male offspring. | [1] |
| Developmental Toxicity | Mouse (maternal exposure) | 20 mg/kg/day | Altered mammary gland development in female offspring. | [6] |
| Anti-Androgenic Activity | In vitro (AR CALUX assay) | 10 µM | Significant inhibition of androgen receptor activity. | [7] |
| Estrogenic Activity | In vitro (MCF-7 cell proliferation) | 1-100 µM | Weakly estrogenic, induced proliferation of breast cancer cells. | [7] |
| Thyroid Hormone Disruption | Zebrafish larvae | 1-1000 µg/L | Altered thyroid hormone levels and expression of genes in the hypothalamic-pituitary-thyroid (HPT) axis. | [8] |
| Steroidogenesis Inhibition | In vitro (H295R cell line) | 10-100 µM | Decreased testosterone (B1683101) production. | [7] |
Key Experimental Protocols for Assessing DEHP's Endocrine Disruption
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the endocrine-disrupting effects of DEHP.
1. Receptor Binding Assays: These assays determine the ability of a chemical to bind to a specific hormone receptor, such as the estrogen receptor (ER) or androgen receptor (AR). A common method involves a competitive binding assay where the test chemical competes with a radiolabeled natural hormone for binding to the receptor. The amount of radiolabeled hormone displaced is proportional to the binding affinity of the test chemical.
2. Reporter Gene Assays (e.g., CALUX Assays): These in vitro assays measure the transcriptional activation of a hormone receptor by a chemical. Cells are genetically modified to contain a hormone receptor and a reporter gene (e.g., luciferase) linked to a hormone-responsive element. When an endocrine-active substance binds to the receptor, it triggers the expression of the reporter gene, which produces a measurable signal (e.g., light).
3. Uterotrophic Assay (in vivo): This assay is used to assess the estrogenic or anti-estrogenic activity of a substance in female rodents. Immature or ovariectomized female rats are treated with the test compound, and the uterine weight is measured. An increase in uterine weight indicates estrogenic activity, while a suppression of the effect of a known estrogen indicates anti-estrogenic activity.
4. Hershberger Assay (in vivo): This assay evaluates the androgenic or anti-androgenic effects of chemicals in castrated male rats. The weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis) are measured after treatment with the test substance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by DEHP and a typical experimental workflow for assessing endocrine disruption.
Figure 1: Simplified diagram of the estrogen receptor signaling pathway potentially disrupted by DEHP.
Figure 2: A typical experimental workflow for evaluating the endocrine-disrupting potential of a chemical.
This compound: An Emerging Chemical of Concern with Limited Data
In contrast to DEHP, there is a significant lack of published, peer-reviewed studies on the endocrine-disrupting potential of this compound. This data gap makes a direct, evidence-based comparison challenging.
Emerging Evidence of Endocrine Activity
Despite the scarcity of data, a 2013 study by Wagner and colleagues detected di(2-ethylhexyl) fumarate (DEHF) in bottled water and found it to exhibit antiestrogenic activity.[9] The study also indicated that other structurally related compounds, such as dioctyl maleate (B1232345) (DOM) and dioctyl fumarate (DOF), are hormonally active.[9] These findings suggest that fumarates as a class of chemicals may warrant further investigation for their endocrine-disrupting potential.
Data Gaps and the Need for Further Research
The absence of comprehensive toxicological data for this compound is a significant concern, especially if its use as a plasticizer or in other applications is widespread. To adequately assess its potential risk to human health and the environment, the following studies are urgently needed:
-
In vitro screening: Receptor binding and reporter gene assays to determine its potential to interact with key hormone receptors (ER, AR, thyroid receptor, etc.).
-
In vivo studies: Standardized assays such as the uterotrophic and Hershberger assays to confirm in vitro findings and assess its effects on reproductive and developmental endpoints.
-
Toxicokinetic studies: To understand its absorption, distribution, metabolism, and excretion in biological systems.
Conclusion: A Tale of Two Plasticizers
The comparison between DEHP and this compound highlights a stark contrast in our understanding of the potential health risks associated with these chemicals. DEHP is a well-established endocrine disruptor with a robust body of evidence detailing its adverse effects. In contrast, this compound remains largely uncharacterized, with only preliminary evidence suggesting potential endocrine activity.
For researchers, scientists, and drug development professionals, this disparity underscores the importance of thorough toxicological evaluation of all chemicals, particularly those with the potential for widespread human exposure. The case of this compound serves as a critical reminder of the ongoing need for research to identify and characterize emerging endocrine disruptors to ensure public health and environmental safety. Further investigation into the toxicological profile of this compound is imperative to fill the current data void and enable informed risk assessment and regulatory decisions.
References
- 1. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di (2-ethylhexyl) phthalate-induced reproductive toxicity involved in dna damage-dependent oocyte apoptosis and oxidative stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sanjosefuncmed.com [sanjosefuncmed.com]
- 4. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive toxicity of maternal exposure to di(2-ethylhexyl)phthalate and butyl paraben (alone or in association) on both male and female Wistar offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di-(2-ethylhexyl) phthalate exposure induces female reproductive toxicity and alters the intestinal microbiota community structure and fecal metabolite profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of di(2-ethylhexyl) phthalate on the neuroendocrine regulation of reproduction in adult male rats and its relationship to anxiogenic behavior: Participation of GABAergic system [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. New study identifies candidates for hormonal activity in bottled waters | Food Packaging Forum [foodpackagingforum.org]
A Comparative Analysis of Dihexyl Fumarate's Plasticizing Efficiency Against Industry Standards
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihexyl Fumarate's performance as a plasticizer against established industry standards, including Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), Dioctyl Adipate (DOA), and Acetyl Tributyl Citrate (ATBC). The information presented is intended to assist researchers and professionals in making informed decisions for material formulation and development. While comprehensive data for industry standards are available, specific quantitative performance metrics for this compound are less prevalent in publicly accessible literature, reflecting its status as an emerging alternative.
Studies suggest that diester plasticizers derived from dicarboxylic acids, such as fumarates and maleates, achieve optimal efficiency when combined with alcohols containing 4 to 6 carbon atoms in their alkyl chains.[1] This indicates a strong potential for this compound as a high-performance, next-generation plasticizer. Further experimental validation is necessary to fully characterize its performance profile.
Data Presentation: Performance Metrics of Plasticizers in PVC
The following table summarizes key performance indicators for this compound and standard plasticizers based on available data. All values are for Polyvinyl Chloride (PVC) formulations and may vary based on the specific concentration (typically expressed in parts per hundred of resin - phr), processing conditions, and presence of other additives.
| Performance Metric | Test Standard | This compound | DOP | DINP | DOA | ATBC |
| Mechanical Properties | ||||||
| Hardness (Shore A) | ASTM D2240 | N/A | ~74 - 93[2][3] | ~71[2] | N/A | N/A |
| Tensile Strength (MPa) | ASTM D638 / D412 | N/A | ~16.6 - 19.2[3][4] | N/A | N/A | N/A |
| Elongation at Break (%) | ASTM D638 / D412 | N/A | ~300 - 318[3][4] | N/A | N/A | N/A |
| Thermal Properties | ||||||
| Glass Transition Temp. (T_g) | DSC | N/A | ~41.5 °C (at 10wt%)[5] | N/A | N/A | N/A |
| Onset of Degradation (°C) | TGA | N/A | ~256 °C[6] | ~245 °C[4] | N/A | N/A |
| Migration Resistance | ||||||
| Volatility / Weight Loss (%) | TGA / Leaching Tests | N/A | High volatility relative to higher molecular weight phthalates[7][8] | Lower volatility than DOP[8] | N/A | Low volatility[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer efficiency. The following protocols are based on internationally recognized ASTM standards.
Hardness Test
The Shore A hardness test, conforming to ASTM D2240 , measures the indentation resistance of the plasticized material.[7][10]
-
Apparatus: A Durometer (Type A).
-
Specimen Preparation: Test specimens should have a minimum thickness of 6.4 mm (¼ in). Thinner materials can be stacked to achieve this thickness, but a single-piece specimen is preferred.[7] The surfaces must be flat and parallel.
-
Procedure:
-
Condition the specimens as per ASTM D618 standards for temperature and humidity.[11]
-
Place the specimen on a hard, flat surface.
-
Position the durometer vertically on the specimen, ensuring the presser foot is in full contact.
-
Apply firm pressure without shock, and read the hardness value on the dial within one second of firm contact.[7]
-
Take multiple readings at different positions on the specimen surface (at least 6 mm apart) and calculate the average.[11]
-
Tensile Properties Test
Tensile properties, including tensile strength, elongation at break, and modulus of elasticity, are determined according to ASTM D638 .[1][12][13]
-
Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[2]
-
Specimen Preparation: Specimens are typically dumbbell-shaped ("dog-bone") and can be prepared by injection molding, machining, or die-cutting from a sheet.[13] The specific dimensions depend on the material's rigidity and thickness.
-
Procedure:
-
Condition the specimens according to standard protocols.
-
Measure the cross-sectional dimensions of the narrow section of each specimen.
-
Mount the specimen securely in the grips of the UTM, ensuring axial alignment.[5]
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 ± 50 mm/min) until the specimen fractures.[14]
-
The UTM's software records the applied force and the elongation. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage change in length at the point of fracture.[2]
-
Thermal Analysis
Thermal properties are critical for understanding the operational temperature range and stability of the plasticized material.
-
A. Glass Transition Temperature (DSC): Differential Scanning Calorimetry (DSC) is used to determine the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state (T_g). A lower T_g indicates higher plasticizing efficiency.[15]
-
Apparatus: A DSC instrument.
-
Procedure:
-
A small, weighed sample (typically 4-8 mg) is sealed in an aluminum pan.[15]
-
The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to remove any prior thermal history. A common heating rate is 10 K/min.[15][16]
-
The instrument measures the difference in heat flow between the sample and a reference pan.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.[5] The T_g is typically taken as the midpoint of this transition.
-
-
-
B. Thermal Stability (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and volatility.
-
Apparatus: A TGA instrument.
-
Procedure:
-
A weighed sample is placed in a crucible within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5-10 K/min) in a controlled atmosphere (e.g., nitrogen or air).[16]
-
The instrument records the mass of the sample as the temperature increases.
-
The resulting curve shows the temperatures at which weight loss occurs, corresponding to the volatilization of the plasticizer and the degradation of the polymer. The onset temperature of decomposition is a key indicator of thermal stability.
-
-
Visualizations
Experimental Workflow for Plasticizer Efficiency Benchmarking
The following diagram illustrates the logical flow of operations for comparing the performance of a novel plasticizer like this compound against an industry standard.
Caption: Workflow for benchmarking a novel plasticizer against an industry standard.
References
- 1. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hallstarindustrial.com [hallstarindustrial.com]
- 3. opastpublishers.com [opastpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. kinampark.com [kinampark.com]
- 7. scispace.com [scispace.com]
- 8. yuanlongchem.com [yuanlongchem.com]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
"a comparative study on the synthesis efficiency of different fumarate esters"
For Researchers, Scientists, and Drug Development Professionals
Fumarate (B1241708) esters, particularly dimethyl fumarate (DMF), diethyl fumarate (DEF), and di-n-butyl fumarate (DBF), are compounds of significant interest in the pharmaceutical and chemical industries. Notably, DMF is an approved oral therapeutic for relapsing-remitting multiple sclerosis and psoriasis.[1] The efficiency of synthesizing these esters is a critical factor in their production and accessibility for research and development. This guide provides a comparative analysis of different synthesis methods for these fumarate esters, supported by experimental data, to aid in the selection of optimal synthetic routes.
Comparative Synthesis Efficiency
The synthesis of fumarate esters can be broadly categorized into two primary strategies: the direct esterification of fumaric acid and a two-step approach commencing with maleic anhydride (B1165640). The latter involves an initial monoesterification and isomerization, followed by a second esterification step. The choice of starting material, catalyst, and reaction conditions significantly impacts the overall yield and purity of the final product.
The following tables summarize quantitative data on the synthesis efficiency of dimethyl, diethyl, and di-n-butyl fumarates based on various reported methods.
Table 1: Synthesis of Dimethyl Fumarate (DMF)
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Fumaric Acid | Sulfuric Acid, Methanol (B129727) | 55°C, 2 hours | 83% | [2] |
| Maleic Anhydride | Thiourea, Sulfuric Acid, Methanol | 40°C then 55°C, 2.5 hours total | 65% | [2] |
| Maleic Anhydride | Aluminum Chloride, Methanol, Toluene | 45-50°C then 70-75°C, 7-9 hours total | 80% (of monomethyl fumarate) | [3] |
| Monomethyl Fumarate | Thionyl Chloride, Methanol | 60-65°C, 10-12 hours | 80% | [3] |
| Fumaric Acid | Acetyl Chloride, Methanol | 40°C to 65°C, 2-6 hours | >99% Purity | [4] |
Table 2: Synthesis of Diethyl Fumarate (DEF)
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | Aluminum Chloride, Sodium Bisulfate, Ethanol (B145695) (Microwave) | Not specified | 90.1% | [4] |
| Maleic Anhydride | Thiourea, Sodium Bisulfate, Ethanol | Reflux, 10 hours | 80.4% | [4] |
| Maleic Anhydride | Solid Superacid, Ethanol | Reflux, 8 hours | 86.1% | [4] |
| Fumaric Acid | Ethanol | Not specified | Not specified | [5][6] |
Table 3: Synthesis of Di-n-butyl Fumarate (DBF)
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Fumaric Acid | Sulfuric Acid, n-Butanol, Acetonitrile | 80-85°C, 16-18 hours | 98% | [7] |
| Fumaric Acid | Sulfuric Acid, n-Butanol | Reflux | Not specified | [8][9] |
| Maleic Anhydride | n-Butanol | 100-120°C | 95-98% conversion to dibutyl maleate (B1232345) | [8] |
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Protocol 1: Synthesis of Dimethyl Fumarate from Fumaric Acid
This protocol is adapted from a batch synthesis process utilizing sulfuric acid as a catalyst.[2]
Materials:
-
Fumaric acid (5.04 g, 43.4 mmol)
-
Methanol (80 mL)
-
Concentrated Sulfuric Acid (0.587 mL)
Procedure:
-
To a 125 mL flask, add fumaric acid and methanol.
-
Heat the mixture to 55°C with stirring.
-
Slowly add the concentrated sulfuric acid to the reaction mixture.
-
Continue stirring the mixture at 55°C for 120 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the product to crystallize by stirring for 8 hours.
-
Filter the solid product and recrystallize from a 20% methanol in water solution.
-
Dry the crystalline solid at room temperature to obtain dimethyl fumarate.
Protocol 2: One-Pot Synthesis of Diethyl Fumarate from Maleic Anhydride
This protocol utilizes a composite catalyst system under microwave irradiation for a "one-pot" synthesis.[4]
Materials:
-
Maleic anhydride
-
Ethanol
-
Aluminum chloride
-
Sodium bisulfate
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a single-neck flask equipped with a reflux condenser, add maleic anhydride and ethanol in a 1:3 molar ratio.
-
Add sodium bisulfate (4.5% by weight of maleic anhydride) and aluminum chloride (3.5% by weight of maleic anhydride).
-
Subject the mixture to microwave irradiation for a specified period to complete the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the catalysts.
-
Neutralize the filtrate to pH 7 with a 10% sodium carbonate solution.
-
Wash the mixture with water and dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate a small amount of ethanol under atmospheric pressure.
-
Collect the fraction at 100-110°C under 0.003 MPa to obtain pure diethyl fumarate.
Protocol 3: Synthesis of Di-n-butyl Fumarate from Fumaric Acid
This protocol describes the direct esterification of fumaric acid with n-butanol.[7][10]
Materials:
-
Fumaric acid
-
n-Butanol
-
Concentrated Sulfuric Acid
-
Acetonitrile (optional, as solvent)
-
20% Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction kettle, mix fumaric acid and n-butanol. Acetonitrile can be used as a solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 80-85°C and maintain with continuous stirring for 16-18 hours.
-
Monitor the reaction progress by measuring the water generated. The reaction is considered complete when water formation ceases.
-
Cool the reaction mixture to room temperature.
-
Add 20% sodium carbonate solution to neutralize the acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain di-n-butyl fumarate.
Signaling Pathway and Experimental Workflow
Fumarate esters, particularly DMF and its active metabolite monomethyl fumarate (MMF), exert their therapeutic effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[11][12][13][14] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 pathway activation by fumarate esters.
The diagram above illustrates how DMF is hydrolyzed to MMF, which then modifies Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of antioxidant and cytoprotective proteins.
Caption: General experimental workflow for fumarate ester synthesis.
This workflow diagram outlines the fundamental steps involved in the synthesis of fumarate esters, from the initial reaction of starting materials to the final purification of the desired product. The specific conditions for each step vary depending on the target ester and the chosen synthetic route.
References
- 1. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 4. US20160237021A1 - Process for preparation of dimethyl fumarate - Google Patents [patents.google.com]
- 5. Diethyl fumarate | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 7. Dibutyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 8. Buy Dibutyl fumarate | 105-75-9 [smolecule.com]
- 9. Dibutyl fumarate | 105-75-9 | Benchchem [benchchem.com]
- 10. Manufacturing method and process of dibutyl fumarate-Chemwin [en.888chem.com]
- 11. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dihexyl Fumarate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of dihexyl fumarate (B1241708), ensuring compliance with regulations and minimizing environmental impact.
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves understanding the hazards associated with the chemical and choosing a disposal route that neutralizes or safely contains these hazards. For dihexyl fumarate, while it is not classified as hazardous for transportation, adherence to proper disposal protocols is still necessary.
Step-by-Step Disposal Procedures for this compound
When handling the disposal of this compound, a systematic approach is crucial. The following steps provide a clear, procedural guide for laboratory personnel.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes protective goggles, chemical-resistant gloves, and a lab coat. In cases where vapor or aerosol generation is possible, a local exhaust ventilation system should be used.
-
Waste Collection:
-
Unused Product: Unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container. Avoid mixing it with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Contaminated Materials: Absorb any spills of this compound with an inert material such as dry sand, earth, or sawdust.[1] The collected material should be promptly placed in a suitable, labeled container for disposal.[1] All materials that have come into contact with this compound, including cleaning rags and absorbent pads, should be treated as contaminated waste.
-
-
Container Management:
-
Disposal Pathway:
-
The disposal of this compound must be conducted by qualified personnel who are knowledgeable about all applicable federal, state, and local regulations.[1]
-
Dispose of the contents and container at an approved waste disposal plant.[2] The specific requirements for disposal will be dictated by local and national environmental regulations.
-
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 19139-31-2[3] |
| EINECS Number | 242-833-4[3] |
| Molecular Formula | C16H28O4 |
Experimental Protocols
While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and efficient use of the material.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Dihexyl fumarate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dihexyl fumarate (B1241708) (CAS No. 19139-31-2). The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this chemical in a laboratory setting.
I. Operational Plan for Handling Dihexyl Fumarate
1. Pre-Handling and Preparation:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill containment materials are readily available before handling the chemical.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against splashes.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. If there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
3. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.
-
Aerosol Prevention: Avoid actions that could generate aerosols or mists of the substance.
-
Good Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
4. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
5. Storage:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
II. First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
III. Disposal Plan
-
Waste Characterization: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
IV. Quantitative Data Summary
| Property | Value |
| CAS Number | 19139-31-2 |
| Molecular Formula | C16H28O4 |
| Molecular Weight | 284.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 359.1°C at 760 mmHg |
| Flash Point | 167.4°C |
| Density | 0.969 g/cm³ |
| GHS Hazard Statements | None reported in some SDSs, but noted as a skin irritant in other sources.[1] |
V. Experimental Workflow Visualization
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
